2-Fluorobenzo[d]thiazol-5-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-1,3-benzothiazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNOS/c8-7-9-5-3-4(10)1-2-6(5)11-7/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENCUPLVTNQFPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)N=C(S2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Fluorobenzo[d]thiazol-5-ol synthesis pathway
An In-depth Technical Guide to the Proposed Synthesis of 2-Fluorobenzo[d]thiazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. The introduction of a fluorine atom at the 2-position of the benzothiazole core can significantly modulate its physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. This guide presents a detailed, proposed synthetic pathway for this compound, designed for researchers and professionals in drug development. The proposed multi-step synthesis is grounded in established chemical principles and analogous reactions found in the literature, providing a robust framework for its practical implementation. This document offers a comprehensive, step-by-step protocol, explains the rationale behind experimental choices, and includes visual aids to facilitate understanding and execution.
Introduction and Strategic Rationale
The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, improve target affinity, and modulate pharmacokinetic profiles. The specific synthesis of this compound is not explicitly detailed in readily available literature, necessitating a proposed pathway based on reliable and well-documented organic synthesis transformations.
This guide outlines a logical and feasible multi-step synthesis starting from a commercially available precursor, 2-amino-4-methoxyphenol. The core strategy involves the formation of a 2-aminobenzothiazole intermediate, followed by a key diazotization and fluorination step to install the fluorine at the 2-position, and concluding with the deprotection of the hydroxyl group. This approach is designed to be robust and adaptable, allowing for optimization at each stage.
Proposed Synthesis Pathway
The proposed synthesis of this compound is a four-step process, as illustrated in the workflow diagram below. Each step is detailed in the subsequent sections with a full experimental protocol.
Caption: Proposed synthesis pathway for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-5-methoxybenzo[d]thiazole
This initial step involves the formation of the benzothiazole ring system through the reaction of 2-amino-4-methoxyphenol with potassium thiocyanate in the presence of bromine. This is an adaptation of the well-established method for synthesizing 2-aminobenzothiazoles.[2]
-
Rationale: The reaction proceeds via the in situ formation of thiocyanogen ((SCN)₂), which then electrophilically attacks the aniline derivative. The resulting intermediate undergoes intramolecular cyclization to form the stable benzothiazole ring. The methoxy group serves as a protecting group for the phenol and can be readily removed in a later step.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| 2-Amino-4-methoxyphenol | 139.15 | 0.1 | 1.0 | 13.92 g |
| Potassium Thiocyanate | 97.18 | 0.3 | 3.0 | 29.15 g |
| Glacial Acetic Acid | 60.05 | - | - | 200 mL |
| Bromine | 159.81 | 0.1 | 1.0 | 5.1 mL (15.98 g) |
Protocol:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-amino-4-methoxyphenol (13.92 g, 0.1 mol) and potassium thiocyanate (29.15 g, 0.3 mol) in glacial acetic acid (200 mL).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add bromine (5.1 mL, 0.1 mol) dropwise from the dropping funnel over a period of 1 hour, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for an additional 2 hours, then allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into 1 L of ice-water. A precipitate will form.
-
Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to afford pure 2-amino-5-methoxybenzo[d]thiazole.
Step 2: Synthesis of 2-Fluoro-5-methoxybenzo[d]thiazole via Balz-Schiemann Reaction
The Balz-Schiemann reaction is a classic method for introducing a fluorine atom onto an aromatic or heteroaromatic ring by the thermal decomposition of a diazonium tetrafluoroborate salt. This step is critical for installing the fluorine at the 2-position.
-
Rationale: The 2-amino group of the benzothiazole is converted to a diazonium salt using sodium nitrite in the presence of tetrafluoroboric acid. The resulting diazonium tetrafluoroborate is then thermally decomposed to yield the 2-fluoro-substituted product.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| 2-Amino-5-methoxybenzo[d]thiazole | 180.23 | 0.05 | 1.0 | 9.01 g |
| Tetrafluoroboric Acid (48% in H₂O) | 87.81 (as HBF₄) | 0.15 | 3.0 | 25.9 mL |
| Sodium Nitrite | 69.00 | 0.06 | 1.2 | 4.14 g |
| Water | 18.02 | - | - | 20 mL |
Protocol:
-
In a 250 mL beaker, suspend 2-amino-5-methoxybenzo[d]thiazole (9.01 g, 0.05 mol) in tetrafluoroboric acid (25.9 mL, 48% aqueous solution, 0.15 mol).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (4.14 g, 0.06 mol) in water (20 mL) and add this solution dropwise to the cooled suspension, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C. The diazonium tetrafluoroborate salt will precipitate.
-
Filter the precipitate and wash it with a small amount of cold water, followed by cold methanol, and finally with diethyl ether.
-
Dry the diazonium salt under vacuum.
-
Gently heat the dry diazonium salt in a flask under a nitrogen atmosphere until gas evolution ceases. The solid will decompose to form the crude product.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 2-fluoro-5-methoxybenzo[d]thiazole.
Step 3: Demethylation to this compound
The final step is the deprotection of the hydroxyl group by cleaving the methyl ether. Boron tribromide is a powerful and selective reagent for this transformation.
-
Rationale: Boron tribromide is a strong Lewis acid that coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond. The reaction is typically performed at low temperatures to control its reactivity.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| 2-Fluoro-5-methoxybenzo[d]thiazole | 183.19 | 0.03 | 1.0 | 5.50 g |
| Boron Tribromide (1.0 M in CH₂Cl₂) | 250.52 | 0.045 | 1.5 | 45 mL |
| Dichloromethane (DCM) | 84.93 | - | - | 100 mL |
Protocol:
-
Dissolve 2-fluoro-5-methoxybenzo[d]thiazole (5.50 g, 0.03 mol) in anhydrous dichloromethane (100 mL) in a flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add boron tribromide solution (45 mL of 1.0 M in DCM, 0.045 mol) dropwise.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final product, this compound.
Conclusion and Future Perspectives
This technical guide provides a well-reasoned and detailed synthetic pathway for this compound. While this route is based on established and reliable chemical transformations, the synthesis of this specific molecule may require optimization of reaction conditions, such as temperature, reaction time, and purification methods, at each step. The successful synthesis of this compound will provide a valuable building block for the development of novel pharmaceuticals and functional materials. Further studies can explore the biological activities of this compound and its derivatives, potentially leading to the discovery of new therapeutic agents.
References
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Bradshaw, T. D., et al. (2001). Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. Journal of Medicinal Chemistry, 44(9), 1446–1455. [Link]
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Jayachandran, E., et al. (2006). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry, 22(3). [Link]
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Bradshaw, T. D., et al. (2001). Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. Journal of Medicinal Chemistry, 44(9), 1446–1455*. [Link]
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Patel, H., et al. (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 4(3), 996-1001. [Link]
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Jee-Udom, T., et al. (2010). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Chiang Mai Journal of Science, 37(3), 453-459. [Link]
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Slaninova, J., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(13), 7434–7443. [Link]
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Sharma, P., et al. (2021). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry, 12(4), 437-444. [Link]
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Li, J., et al. (2019). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 43(1-2), 24-27. [Link]
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Kurt, H., et al. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research, 37(11), 6381-6389. [Link]
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Hoan, N. T. Q. (2017). Preparation of some new benzo[d]thiazole derivatives. Vietnam Journal of Chemistry, 55(4), 478-482. [Link]
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Ahmed, A. A., et al. (2020). Synthesis path for 2-amino-5-chlorobenzothiazol derivatives 2-10. [Link]
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Sharma, P., et al. (2020). Synthesis of 5-Fluoroaminobenzothiazoles. SynOpen, 4(1), 23-32. [Link]
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Kumar, S., et al. (2019). Metal complexes of 2-aminobenzothiazole derivatives as a versatile system tuning up their structural and biological properties. Journal of the Indian Chemical Society, 96(11), 1435-1446. [Link]
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Al-Obaidi, A. M. J., et al. (2020). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. Baghdad Science Journal, 17(4), 1318. [Link]
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Introduction: The Strategic Role of Fluorine in Benzothiazole Scaffolds
An In-Depth Technical Guide to Fluorinated Benzothiazole Derivatives: Synthesis, Properties, and Applications
Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of fluorinated benzothiazole derivatives, with a particular focus on the well-documented and representative compound, 2-Amino-5-fluorobenzothiazole.
Core Compound Profile: 2-Amino-5-fluorobenzothiazole
2-Amino-5-fluorobenzothiazole serves as an excellent exemplar of this class of compounds, showcasing the interplay between the benzothiazole core and fluorine substitution.
CAS Number: 20358-07-0[1][2][3][4]
IUPAC Name: 5-fluoro-1,3-benzothiazol-2-amine[2][4]
Chemical Structure
The structure consists of a benzothiazole ring system with a fluorine atom at the 5-position and an amino group at the 2-position.[1]
Caption: General synthesis workflow for 2-Amino-5-fluorobenzothiazole.
Step-by-Step Experimental Protocol
A common method for the synthesis of 2-amino-6-substituted benzothiazoles involves the reaction of a substituted aniline with potassium thiocyanate in glacial acetic acid, followed by the addition of bromine. [5]
-
Reaction Setup: To a solution of the appropriately substituted aniline (e.g., 4-fluoroaniline) in glacial acetic acid, add potassium thiocyanate.
-
Cooling: Cool the reaction mixture in an ice bath to maintain a low temperature.
-
Bromination: Add a solution of bromine in glacial acetic acid dropwise to the cooled mixture while stirring. The reaction is typically exothermic and requires careful temperature control.
-
Reaction Progression: After the addition of bromine, continue stirring the reaction mixture at a controlled temperature for several hours to ensure the completion of the reaction.
-
Workup: Pour the reaction mixture into water to precipitate the product. The solid product is then collected by filtration, washed with water, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 2-amino-substituted benzothiazole. [5]
Applications and Biological Significance in Drug Discovery
The incorporation of fluorine into the benzothiazole scaffold has led to the development of compounds with a wide range of biological activities.
Anticancer Activity
Fluorinated benzothiazoles have shown significant potential as anticancer agents. [6]For instance, certain 2-arylbenzothiazole derivatives with fluorine substitutions exhibit potent and selective inhibitory activity against various cancer cell lines, including breast, colon, and lung cancer. [7]The fluorine atom can enhance the compound's ability to interact with specific biological targets, such as protein tyrosine kinases, which are often dysregulated in cancer. [1]Some fluorinated derivatives have been shown to induce cell cycle arrest and inhibit tubulin polymerization, crucial processes for cancer cell proliferation. [6]
Antimicrobial and Antiviral Properties
Benzothiazole derivatives are known for their broad spectrum of antimicrobial activities. [5]The presence of a fluorine atom can enhance these properties. Some fluorinated benzothiazoles have been investigated for their potential as antimicrobial and antiviral agents, showing inhibitory effects on essential enzymes in bacteria and viruses. [6][8]
Agrochemicals
Certain fluorinated benzothiazole derivatives have applications in agriculture as pesticides. [1]
Conclusion
Fluorinated benzothiazole derivatives are a versatile and highly valuable class of compounds in drug discovery and materials science. The strategic introduction of fluorine can significantly enhance the biological activity and physicochemical properties of the benzothiazole scaffold. While direct information on 2-Fluorobenzo[d]thiazol-5-ol is scarce, the extensive research on related compounds like 2-Amino-5-fluorobenzothiazole provides a strong foundation for the rational design and synthesis of novel fluorinated benzothiazoles with tailored properties for various therapeutic and industrial applications. The continued exploration of this chemical space is likely to yield new and improved candidates for a range of diseases and technological advancements.
References
- Smolecule. (n.d.). Buy 2-Amino-5-fluoro-1,3-benzothiazol-6-ol.
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- PubChem. (n.d.). 2-Amino-5-fluorobenzothiazole.
- CymitQuimica. (n.d.). CAS 20358-07-0: 2-Amino-5-fluorobenzothiazole.
- Reddy, D. R. S., et al. (2014). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 6(5), 363-368.
- Vibrant Pharma Inc. (n.d.). 2-Amino-5-fluorobenzothiazole; 5-fluorobenzo[d]thiazol-2-amine.
- PubChem. (n.d.). 2-Fluorobenzothiazole.
- Thermo Fisher Scientific. (n.d.). 2-Amino-5-fluorobenzothiazole, 98%.
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- PubChem. (n.d.). 2-Bromo-5-fluoro-6-methoxybenzo[d]thiazole.
- Kurt, H., et al. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research, 37(11), 6381-6389.
- Hoan, T. Q., et al. (2012). Preparation of some new benzo[d]thiazole derivatives. Vietnam Journal of Chemistry, 50(2), 223-226.
- Chemspace. (n.d.). The Role of Benzothiazole Derivatives in Modern Drug Discovery.
- Al-Jumaili, A. H. H. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Journal of Education and Scientific Studies, 21(14), 1-20.
- BLD Pharm. (n.d.). 169776-03-8|5-Fluorobenzo[d]thiazole-2-carbonitrile.
- Al-Ostoot, F. H., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 15(1), 1-18.
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ChemScene. (n.d.). 17821-75-9 | 5-Fluorobenzo--[2][6][8]thiadiazole. Retrieved from ChemScene website.
- Al-Jumaili, A. H. H., et al. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Egyptian Journal of Chemistry, 66(9), 421-428.
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An In-depth Technical Guide to the Solubility of 2-Fluorobenzo[d]thiazol-5-ol in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy.[1][2] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 2-Fluorobenzo[d]thiazol-5-ol, a key heterocyclic scaffold in medicinal chemistry. Recognizing the scarcity of publicly available quantitative data for this specific molecule, this document emphasizes the foundational principles governing solubility, provides a robust, step-by-step protocol for empirical determination using the gold-standard shake-flask method, and outlines analytical quantification techniques. The guide is structured to empower researchers to generate reliable and reproducible solubility data, forming a critical component of any pre-formulation or drug discovery program.
Introduction: The Critical Role of Solubility
In the journey of a drug candidate from laboratory bench to clinical application, solubility is a fundamental physicochemical property that cannot be overlooked.[1][2] Poor solubility can lead to a cascade of developmental challenges, including low and erratic absorption, diminished bioavailability, and difficulties in formulating stable and effective dosage forms.[1] For novel compounds such as this compound, a derivative of the biologically significant benzothiazole nucleus, establishing a comprehensive solubility profile in a range of pharmaceutically relevant organic solvents is a primary step in its characterization.[3] This guide serves as a practical, in-depth resource for undertaking this essential investigation.
Physicochemical Properties & Solubility Predictions
The structure of this compound dictates its interactions with various solvents. A theoretical analysis based on its functional groups provides a predictive framework for its solubility behavior.
-
Core Structure: The rigid, bicyclic benzothiazole system is largely non-polar and aromatic, suggesting potential solubility in solvents capable of π-π stacking interactions.
-
Key Functional Groups:
-
Hydroxyl Group (-OH) at position 5: This polar group is a strong hydrogen bond donor and acceptor. It significantly increases the potential for solubility in polar, protic solvents like alcohols.
-
Fluorine Atom (-F) at position 2: As a highly electronegative atom, it introduces polarity and can act as a weak hydrogen bond acceptor. This can enhance interactions with polar solvents.
-
Thiazole Ring: The nitrogen and sulfur heteroatoms can act as hydrogen bond acceptors, contributing to polarity.
-
Based on these features, this compound is predicted to exhibit favorable solubility in polar organic solvents, particularly those capable of hydrogen bonding. The principle of "like dissolves like" suggests that its solubility will be higher in polar solvents compared to non-polar hydrocarbon solvents.
Experimental Determination of Equilibrium Solubility
To move beyond theoretical predictions, empirical measurement is essential. The shake-flask method is the most reliable and widely accepted technique for determining the equilibrium (thermodynamic) solubility of a compound.[4][5] It involves agitating an excess of the solid compound in a solvent for a prolonged period until the solution is saturated and in equilibrium with the undissolved solid.[6][7]
Logical Workflow for Solubility Determination
The following diagram illustrates the systematic process for determining the solubility of this compound.
Caption: Workflow for determining equilibrium solubility.
Detailed Step-by-Step Protocol: Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
Pure, crystalline this compound
-
High-purity organic solvents (e.g., Ethanol, Methanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate, Tetrahydrofuran (THF))
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (0.22 µm, PTFE or other solvent-resistant membrane)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC-UV or UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of this compound to several vials. The excess solid is crucial to ensure saturation is achieved.[5][8]
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-150 rpm).[8] Allow the samples to shake for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical, but should be confirmed by sampling at different time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.[6][8]
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To obtain a clear, particle-free saturated solution, either:
-
Sample Dilution: Carefully pipette a precise aliquot of the clear supernatant and dilute it with the same solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method.
Analytical Quantification Methods
Accurate quantification of the dissolved compound is paramount. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its specificity and sensitivity.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust technique for separating and quantifying compounds in a mixture.[10]
Principle: A solution of the analyte is passed through a column packed with a stationary phase. Different components travel at different rates, allowing for separation. A UV detector measures the absorbance of the analyte as it elutes from the column, and the concentration is determined by comparing the peak area to a calibration curve.
Protocol Outline:
-
Method Development: Develop a suitable HPLC method. For benzothiazole derivatives, a reverse-phase C18 column is often a good starting point. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area versus concentration.
-
Sample Analysis: Inject the diluted supernatant from the solubility experiment and record the peak area.
-
Concentration Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original saturated solution, which represents the solubility.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, structured table. This allows for easy comparison across different solvents and conditions. Researchers should use the following template to record their empirically determined data.
| Organic Solvent | Solvent Class | Dielectric Constant (ε) at 25°C | Solubility at 25°C (mg/mL) | Solubility at 25°C (mol/L) |
| Example: Ethanol | Polar Protic | 24.5 | Record Experimental Data | Calculate from mg/mL |
| Example: Acetone | Polar Aprotic | 20.7 | Record Experimental Data | Calculate from mg/mL |
| Example: DMSO | Polar Aprotic | 46.7 | Record Experimental Data | Calculate from mg/mL |
| Example: Acetonitrile | Polar Aprotic | 37.5 | Record Experimental Data | Calculate from mg/mL |
| Example: Ethyl Acetate | Moderately Polar | 6.0 | Record Experimental Data | Calculate from mg/mL |
| Example: THF | Polar Aprotic | 7.6 | Record Experimental Data | Calculate from mg/mL |
| Example: Hexane | Non-Polar | 1.9 | Record Experimental Data | Calculate from mg/mL |
Interpretation: The collected data will provide a quantitative solubility profile. This profile is invaluable for selecting appropriate solvents for chemical reactions, purification (e.g., recrystallization), and the development of liquid formulations for preclinical studies.
Conclusion
References
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Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
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Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]
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de Campos, V. E., & de Campos, A. (2017). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 53(1). [Link]
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Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]
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Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
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Asensio-Ramos, M., et al. (2013). Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1307, 119-25. [Link]
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University of Toronto. (2023). Solubility of Organic Compounds. [Link]
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Kumar, D., et al. (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 4(1), 267-273. [Link]
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2-Fluorobenzo[d]thiazol-5-ol molecular weight and formula
An In-depth Technical Guide to 2-Fluorobenzo[d]thiazol-5-ol: A Privileged Scaffold in Modern Drug Discovery
Executive Summary
The benzothiazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent biological activities. This guide focuses on a specific, yet underexplored, derivative: this compound. We will delve into its fundamental molecular characteristics, propose a logical synthetic pathway, and, by examining closely related analogs, explore its significant potential in drug development. The strategic incorporation of a fluorine atom and a hydroxyl group onto the benzothiazole core suggests promising applications, particularly in oncology and infectious diseases, making this molecule a person of interest for researchers, scientists, and drug development professionals.
The Benzothiazole Core: A Foundation of Therapeutic Potential
The benzothiazole scaffold, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a recurring motif in a wide array of pharmacologically active agents. Its rigid, planar structure and rich electron density allow it to interact with various biological targets through mechanisms like enzyme inhibition and receptor modulation.[1] Derivatives of this core have demonstrated a remarkable spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective properties.[1][2][3]
The therapeutic value of this scaffold is not merely theoretical; it is validated by clinically approved drugs and numerous investigational compounds. For instance, Riluzole is used for treating amyotrophic lateral sclerosis (ALS), and Phortress, a prodrug of 5-fluorobenzothiazole, has been evaluated as an antitumor agent.[1][4] This history of success underscores the rationale for exploring novel derivatives like this compound.
Physicochemical Profile of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to any research and development effort, influencing everything from reaction kinetics to bioavailability.
| Property | Value | Source |
| Molecular Formula | C₇H₄FNOS | Crysdot LLC[2] |
| Molecular Weight | 169.18 g/mol | Crysdot LLC[2] |
| SMILES Code | OC1=CC=C(SC(F)=N2)C2=C1 | Crysdot LLC[2] |
The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and a fluorine atom suggests that this molecule will exhibit distinct polarity and solubility compared to unsubstituted benzothiazoles. The fluorine atom, in particular, can modulate lipophilicity, metabolic stability, and binding affinity to target proteins—a concept we will explore further.
Strategic Synthesis Pathway
While a specific, published synthesis for this compound is not documented, a robust and logical pathway can be proposed based on established methods for constructing substituted benzothiazoles.[5][6][7] The most common and effective approach is the cyclization of a corresponding 2-aminothiophenol derivative.
Proposed Experimental Protocol:
A plausible two-step synthesis starting from 2-Amino-4-fluorophenol is outlined below. This method leverages the well-established reaction of anilines with thiocyanates to form the benzothiazole ring.
Step 1: Synthesis of an Intermediate Thiophenol
-
This initial step would involve the conversion of the starting aniline (2-Amino-4-fluorophenol) to the corresponding 2-aminothiophenol derivative. This can be a challenging transformation and may require specialized methods not detailed here, representing a critical step for investigation.
Step 2: Cyclization to form this compound
-
Reaction Setup: To a solution of the intermediate 2-amino-5-hydroxy-thiophenol (1 equivalent) in a suitable solvent like glacial acetic acid, add potassium thiocyanate (KSCN) (1.2 equivalents).
-
Bromination: Cool the mixture in an ice bath and slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise while maintaining the temperature below 10°C. The rationale here is that the reaction between the aniline, thiocyanate, and bromine generates the 2-amino-benzothiazole core in situ.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Quench the reaction by pouring the mixture into ice-cold water. The resulting precipitate can be collected by filtration, washed thoroughly with water to remove inorganic salts, and then dried.
-
Purification: The crude product should be purified using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.
-
Characterization: The final product's identity and purity must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.
Caption: Proposed synthesis workflow for this compound.
The Strategic Importance of Fluorine in Benzothiazole Drug Design
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance therapeutic properties.[2] Its effects are multifaceted and can provide significant advantages:
-
Enhanced Biological Activity: Fluorine is a highly electronegative atom. Its presence as an electron-withdrawing group on the benzothiazole ring can increase the molecule's cytotoxic activity against cancer cell lines.[2] Studies on related compounds have shown that a fluorine atom at position 5 or 6 can significantly improve potency.[1][2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, thereby increasing the drug's half-life and bioavailability.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as the hydroxyl group at position 5 in our target molecule. This can alter the compound's ionization state at physiological pH, affecting its solubility, cell permeability, and ability to bind to target proteins.
-
Increased Binding Affinity: Fluorine can participate in unique, non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can lead to tighter and more selective binding.
Caption: Influence of fluorine substitution on the properties of a benzothiazole core.
Potential Applications in Drug Development
Based on the extensive research into fluorinated benzothiazole analogs, this compound can be projected as a promising candidate for several therapeutic areas.
-
Anticancer Agents: This is the most prominent potential application. Numerous studies have demonstrated that 2-aryl and 2-amino-benzothiazoles, particularly those with fluorine substitutions, exhibit potent and selective cytotoxicity against a range of human cancer cell lines, including breast, colon, lung, and leukemia.[1][2][3][8] The mechanism often involves the inhibition of protein tyrosine kinases or interaction with the aryl hydrocarbon receptor (AhR).[1][9] The 5-hydroxyl group on our target molecule could also provide an additional point of interaction with cellular targets.
-
Antimicrobial Agents: The benzothiazole nucleus is a known pharmacophore for antimicrobial activity.[2][3] Fluorine substitution can enhance this property. For example, derivatives have been designed to mimic the action of fluoroquinolone antibiotics by inhibiting bacterial DNA synthesis.[2] this compound should be screened against a panel of pathogenic bacteria and fungi.
-
Anti-inflammatory Compounds: Certain benzothiazole derivatives have been reported to possess anti-inflammatory activity.[3][10] This warrants investigation of this compound in relevant assays for inflammation.
Safety, Handling, and Future Directions
As a novel chemical entity, this compound must be handled with appropriate care. While a specific Safety Data Sheet (SDS) is unavailable, general precautions for the benzothiazole class of compounds should be followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Future research should focus on the successful synthesis and full characterization of this compound. Following this, a comprehensive biological evaluation is paramount. Screening against diverse cancer cell lines, bacterial and fungal strains, and key inflammatory targets will elucidate its therapeutic potential and guide future lead optimization efforts.
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Al-Harthy, T., Zoghaib, W. M., & Abdel-Jalil, R. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(19), 4449. [Link]
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Jayachandran, E., Sreenivasa, G. M., Nargund, L. V. G., Shanmukha, I., & Gaikwad, P. M. (2006). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry, 22(3). [Link]
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Ren, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(11), 2668. [Link]
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Gurupadayya, B. M., et al. (2016). Synthesis of fluoro benzothiazole sulphonamides and their antibacterial activity. ResearchGate. [Link]
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Al-Harthy, T., Zoghaib, W. M., & Abdel-Jalil, R. (2020). Benzothiazole derivatives incorporating fluorine. ResearchGate. [Link]
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Al-Harthy, T., Zoghaib, W. M., & Abdel-Jalil, R. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 29(5), 1087. [Link]
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Dischino, D. D., et al. (2009). Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(5), 1445-1449. [Link]
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Gurupadayya, B. M., et al. (2014). Synthesis and biological activities of fluoro benzothiazoles. ResearchGate. [Link]
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Patel, R. B., et al. (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 4(1), 235-241. [Link]
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Sae-Lao, P., et al. (2013). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Chiang Mai Journal of Science, 40(4), 609-616. [Link]
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El-Sayed, N. F., et al. (2024). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 14(1), 1-18. [Link]
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Kurt, A. H., et al. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research, 37(11), 6381-6389. [Link]
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Hoan, N. T. (2012). Preparation of some new benzo[d]thiazole derivatives. Vietnam Journal of Chemistry, 50(5E), 123-126. [Link]
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Nargund, L. V. G., et al. (2009). Synthesis of Bioactive molecule fluoro benzothiazole comprising potent heterocyclic moieties for Anthelmentic activity. ResearchGate. [Link]
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spectroscopic data (NMR, IR, MS) of 2-Fluorobenzo[d]thiazol-5-ol
An In-Depth Technical Guide to the Spectroscopic Profile of 2-Fluorobenzo[d]thiazol-5-ol
This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound. As direct experimental spectra for this specific compound are not widely available in public-domain literature, this document leverages foundational spectroscopic principles and comparative data from structurally analogous compounds to construct a robust, predictive framework. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic characteristics of novel benzothiazole derivatives.
Introduction: The Benzothiazole Scaffold in Modern Research
The benzothiazole moiety is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant biological activities and material science applications. Its derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anticonvulsant effects. The introduction of specific substituents, such as a fluorine atom and a hydroxyl group, onto the benzothiazole core can profoundly modulate its physicochemical properties, including lipophilicity, metabolic stability, and target-binding interactions.
This compound, with its unique substitution pattern, represents a molecule of considerable interest. The fluorine at the 2-position can influence the electronic nature of the thiazole ring, while the hydroxyl group at the 5-position provides a site for hydrogen bonding and potential metabolic conjugation. A thorough understanding of its spectroscopic signature is the first critical step in its identification, characterization, and subsequent development.
This guide will provide a detailed, theoretical elucidation of its Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following atom numbering scheme will be used throughout this guide.
Caption: Molecular structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical, especially for observing the exchangeable hydroxyl proton. DMSO-d₆ is often preferred as it slows down the proton exchange, allowing the -OH signal to be observed more reliably.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and a 30-45° pulse angle.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C. Typical parameters include a spectral width of 0 to 200 ppm and a relaxation delay of 2 seconds.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A reference standard such as CFCl₃ (0 ppm) or an external standard should be used.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals for the three aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electron-donating hydroxyl group and the electronegative fluorine atom, as well as the heterocyclic ring current.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H4 | ~7.5 - 7.7 | d (doublet) | JH4-H6 ≈ 2.5 Hz | 1H |
| H6 | ~6.9 - 7.1 | dd (doublet of doublets) | JH6-H7 ≈ 8.5 Hz, JH6-H4 ≈ 2.5 Hz | 1H |
| H7 | ~7.6 - 7.8 | d (doublet) | JH7-H6 ≈ 8.5 Hz | 1H |
| 5-OH | ~9.0 - 10.0 | s (singlet, broad) | N/A | 1H |
Expertise & Experience - Interpreting the ¹H NMR Spectrum:
-
Aromatic Protons: The hydroxyl group at C5 is a strong electron-donating group, which increases the electron density (shields) the ortho (H4, H6) and para (H7, relative to the thiazole fusion) positions.
-
H6: This proton is ortho to the powerful -OH group and is expected to be the most shielded (lowest chemical shift) of the aromatic protons. It will appear as a doublet of doublets due to coupling with H7 (ortho coupling, large J value) and H4 (meta coupling, small J value).
-
H4: This proton is also ortho to the -OH group but meta to the sulfur atom. It is expected to appear as a doublet due to the small meta coupling to H6.
-
H7: This proton is para to the -OH group and adjacent to the thiazole ring nitrogen. It is expected to be the most deshielded proton on the benzene ring and will appear as a doublet due to ortho coupling with H6.
-
-
Hydroxyl Proton (5-OH): In a solvent like DMSO-d₆, the phenolic proton signal is expected to be a broad singlet in the downfield region (9-10 ppm).[1] Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon environment. A key feature will be the presence of coupling between carbon and fluorine nuclei (C-F coupling), which provides definitive structural information.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| C2 | ~160 - 165 | ¹JCF ≈ 300-350 Hz (doublet) |
| C3a | ~148 - 152 | ³JCF ≈ 5-10 Hz (doublet) |
| C4 | ~110 - 115 | Small or unresolved |
| C5 | ~155 - 160 | Small or unresolved |
| C6 | ~112 - 118 | Small or unresolved |
| C7 | ~120 - 125 | ⁴JCF ≈ 2-5 Hz (doublet) |
| C7a | ~130 - 135 | ²JCF ≈ 15-25 Hz (doublet) |
Expertise & Experience - Interpreting the ¹³C NMR Spectrum:
-
C2: This carbon is directly attached to the highly electronegative fluorine atom and nitrogen, causing it to be significantly deshielded. It will exhibit a very large one-bond C-F coupling constant (¹JCF), appearing as a doublet.
-
C5: This carbon is attached to the oxygen of the hydroxyl group and is expected to be significantly deshielded, appearing in the region typical for phenolic carbons.
-
C7a and C3a: These are the bridgehead carbons where the two rings are fused. C7a will show a moderate two-bond C-F coupling (²JCF), while C3a will show a smaller three-bond coupling (³JCF).
-
Aromatic Carbons (C4, C6, C7): Their chemical shifts are influenced by the substituent effects of the -OH group and the fused thiazole ring. The electron-donating -OH group will shield the ortho (C4, C6) and para (C7) carbons.
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is highly sensitive to the local electronic environment and is an excellent tool for confirming the presence and position of fluorine in a molecule.
| Nucleus | Predicted Chemical Shift (δ, ppm, ref. CFCl₃) | Predicted Multiplicity |
| 2-F | -60 to -90 | t (triplet) or dt (doublet of triplets) |
Expertise & Experience - Interpreting the ¹⁹F NMR Spectrum:
-
Chemical Shift: The chemical shift for a fluorine atom attached to an sp²-hybridized carbon in a heteroaromatic system typically falls within this range.[2][3] The exact position will be influenced by the overall electronic structure of the benzothiazole ring.
-
Multiplicity: The fluorine at the C2 position is not directly coupled to any protons. However, long-range couplings through the π-system can occur. It may couple to H7 and potentially H4, though the coupling constants are expected to be small. The signal might appear as a triplet if coupling to two equivalent protons or a more complex multiplet. Often, in proton-decoupled ¹⁹F NMR, it would appear as a singlet. In a coupled spectrum, it would likely show coupling to H7.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FT-IR Data Acquisition
-
Sample Preparation: The spectrum can be obtained from a solid sample.
-
KBr Pellet: Mix ~1 mg of the compound with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of air (or the empty ATR crystal) should be recorded and subtracted from the sample spectrum.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity/Shape |
| O-H Stretch (phenolic) | 3200 - 3550 | Strong, Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium, Sharp |
| C=N Stretch (thiazole) | ~1610 - 1630 | Medium to Strong |
| C=C Stretch (aromatic) | ~1500 - 1600 | Medium to Strong (multiple bands) |
| C-O Stretch (phenolic) | ~1220 - 1260 | Strong |
| C-F Stretch | ~1100 - 1250 | Strong |
| C-H Out-of-plane Bending | 750 - 900 | Strong |
Expertise & Experience - Interpreting the IR Spectrum:
-
O-H Stretch: The most prominent feature is expected to be a very broad and strong absorption band in the 3200-3550 cm⁻¹ region, which is characteristic of a hydrogen-bonded phenolic hydroxyl group.[1][4]
-
C=N and C=C Stretches: The region between 1500 and 1630 cm⁻¹ will contain several bands corresponding to the C=N stretching of the thiazole ring and the C=C stretching vibrations of the fused aromatic ring.[5]
-
C-O and C-F Stretches: A strong band for the phenolic C-O stretch is expected around 1240 cm⁻¹.[4] The C-F stretching vibration will also be strong and is likely to appear in the 1100-1250 cm⁻¹ range, potentially overlapping with other signals in the fingerprint region.
-
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of signals, including C-H in-plane and out-of-plane bending, which are unique to the molecule's overall structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Ionization Method: Electron Ionization (EI) is a common technique for small, relatively stable molecules. Electrospray Ionization (ESI) could also be used, which would primarily show the protonated [M+H]⁺ or deprotonated [M-H]⁻ molecule. The fragmentation pathway described here assumes EI.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for obtaining accurate mass measurements, which can be used to confirm the elemental composition.
-
Data Acquisition: The sample is introduced into the ion source, and the resulting ions are separated by their m/z ratio and detected.
Predicted Mass Spectrum and Fragmentation
The molecular formula of this compound is C₇H₄FNOS. Calculated Molecular Weight: 169.18 g/mol Predicted Molecular Ion (M⁺•): m/z = 169
Proposed Fragmentation Pathway:
Caption: Proposed EI-MS fragmentation pathway for this compound.
Trustworthiness - Self-Validating Protocol and Interpretation:
-
Molecular Ion (M⁺•): The molecular ion peak at m/z 169 should be clearly visible. High-resolution mass spectrometry would confirm its elemental composition as C₇H₄FNOS.
-
Initial Fragmentation: Benzothiazole systems are known to undergo characteristic fragmentation patterns.[6]
-
Loss of CO (m/z 141): A common fragmentation for phenolic compounds is the loss of a carbon monoxide molecule, resulting in a fragment at m/z 141.
-
Loss of CS (m/z 125): Cleavage of the thiazole ring can lead to the loss of a thiocarbonyl group (CS), although this may be less favored than other pathways.
-
Retro-Diels-Alder type fragmentation: The thiazole ring can undergo cleavage. A likely fragmentation is the loss of the CS moiety from the molecular ion to give a fragment at m/z 125, or from the [M-CO] fragment to give a cyanofluorobenzene radical cation.
-
-
Further Fragmentation: Subsequent fragmentation of these initial ions would lead to smaller characteristic fragments, providing further structural confirmation.
Conclusion
This technical guide presents a detailed, theory-grounded prediction of the spectroscopic data for this compound. The predicted NMR, IR, and MS data provide a comprehensive spectral signature that can be used for the unambiguous identification and structural verification of this compound in a research setting. The provided interpretations and experimental protocols offer a complete framework for scientists working with this and related benzothiazole derivatives. While predictive in nature, this analysis is built upon the established and reliable principles of chemical spectroscopy, providing a high degree of confidence in the expected outcomes.
References
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doc brown's chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]
-
de Oliveira, V. E., et al. (2024). Application on infrared spectroscopy for the analysis of total phenolic compounds in fruits. Critical Reviews in Food Science and Nutrition, 64(10), 2906-2916. Retrieved from [Link]
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Cojocaru, C. I., et al. (2021). The Role of Visible and Infrared Spectroscopy Combined with Chemometrics to Measure Phenolic Compounds in Grape and Wine Samples. Foods, 10(7), 1649. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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Holser, R. A. (2012). Phenolic acid structures investigated by UV and IR spectroscopy. Journal of Agricultural and Food Chemistry, 60(4), 978-982. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chlorobenzothiazole. Retrieved from [Link]
-
Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(2), 240-247. Retrieved from [Link]
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Al-Ayed, A. S., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4099. Retrieved from [Link]
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Tantillo, D. J., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(15), 9755-9760. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
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Foreword: The Strategic Role of Fluorine in Benzothiazole Scaffolds
An In-depth Technical Guide to the Biological Activity of Fluorinated Benzothiazoles
The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[2][3] The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful tool to enhance its therapeutic potential. Fluorine's unique properties—high electronegativity, small atomic radius mimicking hydrogen, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5][6] This modification often leads to superior biological half-life and enhanced interaction with target receptors, making fluorinated benzothiazoles a highly promising class of compounds for drug development.[5][6] This guide provides a comprehensive overview of the key biological activities of these compounds, the underlying mechanisms of action, and the experimental methodologies used for their evaluation.
Part 1: Potent and Selective Anticancer Activity
Fluorinated benzothiazoles have demonstrated remarkable potency and selectivity against various human cancer cell lines, particularly those of breast, colon, and lung origin.[2] Their primary mechanism of action is distinct from classical cytotoxic agents and relies on a process of targeted metabolic activation within sensitive cancer cells.
Mechanism of Action: Bioactivation via Cytochrome P450 1A1 (CYP1A1)
The anticancer specificity of many fluorinated benzothiazoles is intrinsically linked to the expression and induction of the cytochrome P450 enzyme CYP1A1.[7][8]
-
Cellular Uptake and CYP1A1 Induction : The benzothiazole derivative enters a cancer cell. In "sensitive" cancer cell lines (e.g., MCF-7 breast cancer), the compound rapidly induces the expression of CYP1A1 mRNA and protein.[7] "Resistant" cells do not exhibit this induction.[7]
-
Metabolic Activation : The induced CYP1A1 enzyme metabolizes the fluorinated benzothiazole into a reactive electrophilic species.[7] This metabolism is a critical prerequisite for its cytotoxic activity and occurs exclusively in sensitive cells.[7]
-
Macromolecular Adduct Formation : The reactive metabolite covalently binds to cellular macromolecules, most critically forming DNA adducts.[7]
-
Apoptosis Induction : The resulting DNA damage triggers downstream signaling pathways, culminating in programmed cell death (apoptosis).
This mechanism ensures that the cytotoxic activity is largely confined to cancer cells capable of metabolizing the parent compound, thereby offering a window of therapeutic selectivity.
Caption: Mechanism of anticancer action via CYP1A1 induction and bioactivation.
Structure-Activity Relationship (SAR) and Key Compounds
The position of the fluorine substituent significantly impacts both potency and the dose-response profile.
-
Biphasic Response : Certain derivatives, such as 4- and 6-fluoro-benzothiazoles, exhibit a biphasic dose-response curve, where the antiproliferative effect decreases at higher concentrations.[8][9]
-
Improved Profile : Critically, 5- and 7-fluoro-benzothiazoles, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203; NSC 703786) , often do not show this biphasic relationship, making them more viable for therapeutic development.[7] 5F 203 has emerged as a lead compound due to its potent, broad-spectrum activity and favorable metabolic profile.[8]
| Compound/Derivative | Target Cell Lines | Potency (GI₅₀) | Key Findings | Reference |
| 5-Fluoro-2-(4-aminophenyl)benzothiazoles | MCF-7 (Breast), MDA-MB-468 (Breast) | < 1 nM | Potently cytotoxic in sensitive cell lines. | [8][9] |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | NCI 60-cell line panel | Broad Spectrum Potency | Does not exhibit a biphasic dose-response; currently a focus for preclinical development. | [7][8] |
| Fluorinated 2-aryl benzothiazoles | MDA-MB-468, MCF-7 (Breast) | 0.20–0.57 µM | 5-fluoro derivatives show potent antiproliferative activity. | [10][11] |
| Benzothiazole with Fluorine/Nitro Substituents | HepG2 (Hepatocellular Carcinoma) | IC₅₀: 29.63 µM (48h) | Suppresses cancer cell proliferation by inhibiting the NF-κB/COX-2/iNOS signaling pathway. | [12] |
Part 2: Broad-Spectrum Antimicrobial Activity
The incorporation of fluorine into the benzothiazole structure consistently enhances its antibacterial activity against both Gram-positive and Gram-negative pathogens.[4]
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
The primary antimicrobial mechanism of action for many fluorinated benzothiazoles is believed to mirror that of fluoroquinolone antibiotics.[4]
-
Enzyme Inhibition : These compounds inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, supercoiling, and separation.[4] This direct inhibition of DNA synthesis leads to rapid bacterial cell death.
-
Enhanced Potency : The presence of fluorine is often critical for controlling DNA gyrase inhibition and overall bacterial potency.[4] Compared to non-fluorinated analogues, fluorinated variants consistently show superior activity.[4]
Spectrum of Activity and SAR
Studies have shown that fluorinated benzothiazoles are effective against a range of clinically relevant bacteria. SAR studies indicate that the position and nature of substituents on the benzothiazole core are crucial for governing the spectrum and potency of antibacterial action.[4][13]
| Derivative Class | Target Bacteria | Potency (MIC) | Key Findings | Reference |
| Isatin-Benzothiazole Hybrids | E. coli, P. aeruginosa | 3.1-6.2 µg/mL | Showed excellent activity against Gram-negative strains, surpassing the reference drug ciprofloxacin. | [14] |
| Amino-benzothiazole Schiff Bases | E. coli, P. aeruginosa | 15.62 µg/mL | Equipotent to ciprofloxacin, with hydroxyl group substitution improving activity. | [14] |
| General Fluoro-benzothiazoles | S. aureus, E. coli | 78.125 µg/mL | The fluorobenzothiazole scaffold plays an important role in the observed antibacterial activity. | [13] |
Part 3: Neuroprotective Potential in Neurodegenerative Diseases
Fluorinated benzothiazoles have emerged as a significant scaffold for developing treatments for neurodegenerative disorders, most notably Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's Disease (AD).
Riluzole and ALS
Riluzole, a 2-amino-6-(trifluoromethoxy)benzothiazole, is an FDA-approved drug for the treatment of ALS.[15][16] Its neuroprotective effect is primarily attributed to its ability to modulate glutamatergic neurotransmission by blocking voltage-gated sodium channels and inhibiting glutamate release.[5][15]
Multi-Target-Directed Ligands for Alzheimer's Disease
Researchers are actively developing novel fluorinated benzothiazole derivatives as multi-target-directed ligands to combat the complex pathology of Alzheimer's Disease.[15][17] This approach aims to simultaneously modulate several key biological targets implicated in AD progression.
-
Cholinesterase Inhibition : Many derivatives are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[15][17] Inhibition of these enzymes helps to restore cholinergic function, which is impaired in AD patients.
-
MAO-B Inhibition : Monoamine Oxidase B (MAO-B) activity is elevated in the brains of AD patients and contributes to oxidative stress. Fluorinated benzothiazoles have been designed to inhibit MAO-B, thereby providing a neuroprotective antioxidant effect.[17]
-
Aβ Aggregation Inhibition : A pathological hallmark of AD is the accumulation of amyloid-beta (Aβ) plaques. Certain fluorinated benzothiazoles have shown the ability to inhibit the aggregation of Aβ peptides, directly addressing this core aspect of the disease.[17]
Caption: Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Protocol: Antimicrobial Susceptibility (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.
Principle : The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
Methodology :
-
Compound Preparation : Prepare a 2-fold serial dilution of the fluorinated benzothiazole compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation : Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation : Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation : Visually inspect the wells for turbidity. The MIC is the lowest concentration in which no visible growth (no turbidity) is observed.
Conclusion and Future Outlook
Fluorinated benzothiazoles represent a versatile and highly tractable chemical scaffold with demonstrated potential across multiple therapeutic areas. The strategic use of fluorine enhances their pharmacological profiles, leading to potent and often selective biological activity. In oncology, their unique mechanism of CYP1A1-mediated bioactivation offers a promising avenue for targeted cancer therapy. In infectious diseases, they provide a robust framework for developing new antibacterial agents. Finally, their success in targeting key pathways in neurodegeneration, exemplified by Riluzole and emerging multi-target ligands for Alzheimer's, highlights their profound utility in treating complex CNS disorders. Future research will undoubtedly focus on optimizing structure-activity relationships to improve potency and safety profiles, elucidating novel mechanisms of action, and advancing lead candidates like 5F 203 through preclinical and clinical development.
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discovery and history of 2-Fluorobenzo[d]thiazol-5-ol
An In-depth Technical Guide to the Proposed Synthesis and Characterization of 2-Fluorobenzo[d]thiazol-5-ol
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic introduction of fluorine atoms into small molecules is a well-established method to enhance metabolic stability, binding affinity, and bioavailability.[3] This guide provides a comprehensive, albeit prospective, technical overview of this compound, a compound for which specific literature is not yet prevalent. We propose a novel synthetic pathway, detail protocols for its characterization, and discuss its potential therapeutic applications based on the established significance of the benzothiazole core and fluorine substitution. This document is intended to serve as a foundational resource for researchers in drug discovery and organic synthesis, providing a scientifically grounded roadmap for the future investigation of this promising molecule.
Introduction: The Strategic Imperative for Fluorinated Benzothiazoles
Benzothiazole derivatives are a privileged class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse pharmacological profiles.[4][5] The fusion of a benzene ring with a thiazole ring creates a bicyclic system with unique electronic properties, making it an effective pharmacophore. The derivatization of this core structure has led to the development of potent agents with applications ranging from oncology to infectious diseases.[6][7][8]
The introduction of fluorine into drug candidates, a strategy known as fluorine chemistry, has become a pivotal tool in modern drug design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly modulate the physicochemical and pharmacokinetic properties of a molecule.[3] Specifically, fluorine substitution can:
-
Enhance Metabolic Stability: By blocking sites of oxidative metabolism.
-
Increase Binding Affinity: Through favorable interactions with protein targets.
-
Modulate pKa: Altering the acidity of nearby functional groups.
-
Improve Bioavailability: By increasing lipophilicity.
Given the therapeutic potential of the benzothiazole nucleus and the advantageous properties conferred by fluorine, the synthesis and evaluation of novel fluorinated benzothiazoles such as this compound represent a logical and promising avenue for new drug discovery.
Proposed Synthesis of this compound: A Mechanistic Approach
While a specific synthesis for this compound is not documented in the current literature, a plausible and efficient synthetic route can be designed based on established methodologies for the synthesis of benzothiazole derivatives. The proposed pathway involves a two-step process starting from commercially available 4-amino-3-mercaptophenol.
Overall Synthetic Scheme
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A Theoretical Investigation into the Structural, Electronic, and Drug-Like Properties of 2-Fluorobenzo[d]thiazol-5-ol: A Computational Guide
This technical guide provides a comprehensive theoretical framework for the investigation of 2-Fluorobenzo[d]thiazol-5-ol, a novel benzothiazole derivative. Given the scarcity of experimental data on this specific molecule, this document outlines a robust computational methodology based on established principles and analogous studies of similar fluorinated and hydroxylated benzothiazoles. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide serves as a blueprint for researchers and drug development professionals to predict the molecule's physicochemical properties, spectroscopic signatures, and potential as a therapeutic agent.
Introduction to Benzothiazoles and the Rationale for Theoretical Study
Benzothiazoles are bicyclic heterocyclic compounds that have garnered significant attention in drug discovery.[3] The fusion of a benzene ring with a thiazole ring creates a versatile scaffold that can interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions.[1] Notable drugs like Riluzole, used for treating amyotrophic lateral sclerosis, feature this core structure.[1] The introduction of a fluorine atom and a hydroxyl group onto the benzothiazole core, as in this compound, is expected to modulate its electronic properties, membrane permeability, and metabolic stability, making it a compound of significant interest.
This guide details a theoretical approach using Density Functional Theory (DFT) and molecular docking to elucidate the properties of this target molecule. DFT has proven to be a powerful tool for predicting molecular geometry, vibrational frequencies, and electronic characteristics of benzothiazole derivatives.[4][5] Molecular docking simulations further allow for the prediction of binding affinities and interaction patterns with specific protein targets, providing crucial insights into potential therapeutic applications.[6][7]
Computational Methodology: A Self-Validating Workflow
The cornerstone of this theoretical investigation is a multi-step computational workflow designed to ensure accuracy and self-validation. The protocol begins with quantum mechanical calculations to define the molecule's intrinsic properties, which then inform the parameters for subsequent biological activity simulations.
Quantum Mechanical Calculations using Density Functional Theory (DFT)
DFT calculations are employed to determine the optimized molecular geometry, vibrational spectra, and electronic properties of this compound.
Experimental Protocol: DFT Analysis
-
Software: Gaussian 09 or a similar quantum chemistry package.
-
Methodology: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is selected for its proven accuracy in describing organic molecules.
-
Basis Set: The 6-311++G(d,p) basis set is used to provide a good balance between computational cost and accuracy for geometry optimization and frequency calculations.
-
Geometry Optimization: The initial structure of this compound is drawn and subjected to a full geometry optimization without any symmetry constraints to find the global minimum on the potential energy surface.
-
Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the theoretical FT-IR and Raman spectra.
-
Electronic Property Calculation: Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP) surface are calculated to analyze the molecule's reactivity and charge distribution.[8]
Caption: DFT workflow for property prediction.
Molecular Docking for Biological Target Identification
To explore the therapeutic potential, molecular docking studies are performed to predict the binding mode and affinity of this compound against a relevant biological target. Substituted benzothiazoles have shown significant activity against cancer-related kinases.[9] Therefore, Cyclin-Dependent Kinase 6 (CDK6), a key regulator of the cell cycle and a validated cancer target, is chosen for this theoretical study.
Experimental Protocol: Molecular Docking
-
Software: AutoDock Vina or similar docking software.
-
Ligand Preparation: The DFT-optimized structure of this compound is prepared by adding polar hydrogens and assigning Gasteiger charges.
-
Receptor Preparation: The crystal structure of CDK6 (PDB ID: 1XO2) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and Kollman charges are assigned.
-
Grid Box Definition: A grid box is defined to encompass the known active site of the receptor.
-
Docking Simulation: The docking simulation is performed using the Lamarckian Genetic Algorithm. Multiple docking runs are conducted to ensure the reliability of the predicted binding pose.
-
Analysis: The results are analyzed based on the binding energy (kcal/mol) and the specific molecular interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the receptor's amino acid residues.
Caption: Molecular docking workflow.
Predicted Molecular and Electronic Properties
Molecular Geometry and Spectroscopic Signatures
The optimized geometry from DFT calculations provides the most stable 3D conformation of the molecule. Based on this geometry, theoretical vibrational spectra can be predicted. This data is invaluable for confirming the identity of a synthesized compound via comparison with experimental FT-IR and Raman spectra.
| Predicted Vibrational Mode | Anticipated Wavenumber (cm⁻¹) | Description |
| O-H Stretch | ~3400-3600 | Hydroxyl group vibration |
| C-H Stretch (Aromatic) | ~3000-3100 | Benzene ring C-H vibrations |
| C=N Stretch | ~1600-1650 | Thiazole ring imine vibration |
| C-F Stretch | ~1100-1250 | Strong, characteristic C-F bond vibration |
| C-S Stretch | ~600-700 | Thiazole ring C-S vibration |
| Note: These are representative values based on typical ranges for the specified functional groups. |
Frontier Molecular Orbitals (FMOs) and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity.[10] For benzothiazole derivatives, this gap typically falls in the range of 4.4 to 4.8 eV.[10] The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.
Caption: FMO energy level diagram.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), susceptible to nucleophilic attack. For this compound, the MEP map is expected to show negative potential around the nitrogen and oxygen atoms and the fluorine atom, highlighting these as potential hydrogen bond acceptors.
Predicted Biological Activity: Docking with CDK6
The molecular docking simulation predicts how this compound might bind to the active site of CDK6. The binding energy is a key metric, with more negative values indicating a stronger, more favorable interaction.
| Parameter | Predicted Outcome for this compound | Interpretation |
| Binding Energy | -7.0 to -9.0 kcal/mol (Anticipated) | Indicates strong and stable binding to the CDK6 active site. |
| Key Interactions | Hydrogen bond formation with hinge region residues (e.g., Val, Ala, Leu). | The hydroxyl and thiazole nitrogen are likely to act as H-bond donors/acceptors, anchoring the molecule. |
| Hydrophobic interactions with pocket residues. | The benzothiazole ring system is expected to form hydrophobic contacts, enhancing binding affinity. |
The ability to form these specific interactions is crucial for inhibitory activity. The docking results suggest that this compound has the potential to be an effective inhibitor of CDK6, warranting further investigation as an anticancer agent.[6][9]
Conclusion and Future Directions
This theoretical guide outlines a comprehensive computational strategy for characterizing the novel compound this compound. The DFT calculations are poised to provide fundamental insights into its structural and electronic nature, while molecular docking simulations suggest a promising potential as a CDK6 inhibitor for cancer therapy.
The findings from this theoretical framework provide a strong rationale for the experimental synthesis and validation of this compound. Future work should focus on synthesizing this compound and confirming its structure and properties through FT-IR, NMR, and single-crystal X-ray crystallography. Subsequently, in vitro assays should be conducted to determine its actual inhibitory activity against CDK6 and its cytotoxicity against relevant cancer cell lines. This synergistic approach, combining robust theoretical predictions with targeted experimental validation, represents an efficient and modern pathway in the drug discovery pipeline.
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Navigating the Uncharted: A Technical Guide to the Safe Handling of 2-Fluorobenzo[d]thiazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
As a novel heterocyclic compound, 2-Fluorobenzo[d]thiazol-5-ol presents a unique set of opportunities and challenges within the landscape of drug discovery and development. Its fluorinated benzothiazole scaffold suggests potential for significant biological activity, making it a compound of high interest. However, with innovation comes the responsibility of ensuring the utmost safety in its handling and application. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes available data from structurally similar molecules, including fluorinated and hydroxylated benzothiazole derivatives, to provide a robust framework for its safe handling, storage, and emergency management. Our objective is to empower researchers with the knowledge to mitigate risks, ensuring that the exploration of this compound's therapeutic potential can proceed with confidence and caution.
Introduction: The Benzothiazole Scaffold in Drug Discovery
Heterocyclic compounds are the cornerstone of modern medicinal chemistry, with their diverse structures enabling a wide array of interactions with biological targets.[1][2][3] The benzothiazole moiety, in particular, is a "privileged scaffold" found in numerous compounds with demonstrated therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. The incorporation of a fluorine atom can significantly enhance a molecule's biological activity and pharmacokinetic profile.[4] The hydroxyl group can also play a crucial role in biological interactions. Consequently, this compound stands as a promising, yet largely uncharacterized, molecule. This guide provides a proactive approach to its safety and handling, drawing upon established principles of chemical safety and data from analogous compounds.
Hazard Identification and Risk Assessment: A Data-Driven Approach
GHS Classification (Predicted)
Based on the hazard profiles of 2-fluorobenzothiazole and other benzothiazole derivatives, the following Globally Harmonized System (GHS) classification for this compound should be assumed until empirical data becomes available.
| Hazard Class | Hazard Category | GHS Hazard Statement (Predicted) | Source (Analogous Compounds) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [5][6] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [5][7] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [5][6][7] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation | [5][7] |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 3 | H402: Harmful to aquatic life |
Signal Word: Danger
Hazard Pictograms:
-
Skull and Crossbones (GHS06): Indicates acute toxicity (fatal or toxic).
-
Exclamation Mark (GHS07): Indicates skin and eye irritation, skin sensitization, acute toxicity (harmful), narcotic effects, and respiratory tract irritation.
-
Health Hazard (GHS08): May indicate carcinogenicity, mutagenicity, reproductive toxicity, respiratory sensitizer, target organ toxicity, or aspiration toxicity. While not explicitly predicted, it is a prudent consideration for a novel compound.
Toxicological Profile (Inferred)
The toxicity of benzothiazole derivatives can vary, but common concerns include dermal sensitization and respiratory tract irritation.[8][9] Studies on 2-hydroxybenzothiazole have shown it to be a metabolite of benzothiazole.[10] The primary routes of occupational exposure are inhalation and dermal contact.[11]
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety is paramount when handling novel compounds. This involves a combination of engineering controls, administrative controls, and personal protective equipment.
Engineering Controls
-
Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[12]
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[12]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical. The following are mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required. A face shield should be worn in situations with a higher risk of splashes.
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or perforation before use. Change gloves frequently and immediately if contaminated.
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
-
Protective Clothing: For larger quantities or procedures with a high risk of exposure, additional protective clothing may be necessary.
-
-
Respiratory Protection: If working outside of a fume hood is unavoidable, or in the case of a spill, a full-face respirator with appropriate cartridges should be used.[13]
Caption: Correct sequence for donning and doffing Personal Protective Equipment.
Storage and Stability
Proper storage is essential to maintain the integrity of this compound and to prevent hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[13][14] The compound should be stored locked up or in an area accessible only to qualified and authorized personnel.
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[15]
-
Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen fluoride.[12][14]
Emergency Procedures
In the event of an emergency, a calm and methodical response is crucial.
First-Aid Measures
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor.[12] If breathing is difficult, give oxygen.[12]
-
Skin Contact: In case of skin contact, immediately take off all contaminated clothing. Rinse the skin with plenty of water and soap.[12] Seek immediate medical attention.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[12] Immediate medical attention is required.[12]
-
Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[12]
Spill and Leak Procedures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid breathing vapors, mist, or gas.[13]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[13]
-
Containment and Cleaning Up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.
Caption: A stepwise workflow for responding to a chemical spill.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.[12]
-
Specific Hazards: The compound is combustible. Vapors may be heavier than air and can spread along floors. Forms explosive mixtures with air on intense heating.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12]
Disposal Considerations
Dispose of this compound and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.
Conclusion
While this compound holds significant promise for future therapeutic applications, its novelty necessitates a cautious and well-informed approach to its handling. By adhering to the principles of chemical safety, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can confidently and safely explore the potential of this intriguing molecule. This guide provides a foundational framework for its safe use, which should be supplemented with institutional safety protocols and professional judgment.
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Methodological & Application
Synthesis of 2-Fluorobenzo[d]thiazol-5-ol Derivatives: An Application and Protocol Guide for Researchers
Introduction: The Significance of Fluorinated Benzothiazoles in Modern Drug Discovery
The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2] The strategic incorporation of fluorine atoms into this privileged heterocyclic system has emerged as a powerful strategy to modulate the physicochemical and biological properties of these molecules, often leading to enhanced therapeutic efficacy. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Consequently, 2-fluorobenzothiazole derivatives, particularly those bearing a hydroxyl group at the 5-position, are of significant interest to researchers in drug development for their potential applications in oncology, neurodegenerative diseases, and infectious agents. This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the preparation of 2-Fluorobenzo[d]thiazol-5-ol and its derivatives, offering field-proven insights to empower researchers in their quest for novel therapeutic agents.
Strategic Overview of the Synthesis
The synthesis of this compound is a multi-step process that requires careful planning and execution. A robust and versatile synthetic route proceeds through three key stages:
-
Construction of the Benzothiazole Core: Formation of a suitably substituted 2-aminobenzothiazole precursor. A common and effective strategy involves the synthesis of 5-methoxy-2-aminobenzothiazole, which serves as a versatile intermediate.
-
Fluorination of the 2-Position: Introduction of the fluorine atom at the 2-position of the benzothiazole ring. The Balz-Schiemann reaction stands out as a reliable and widely used method for this transformation.
-
Deprotection to Unveil the 5-Hydroxyl Group: Cleavage of the methyl ether at the 5-position to yield the final this compound.
This strategic approach allows for the late-stage introduction of the fluorine atom and the final deprotection step, offering flexibility for the synthesis of a variety of derivatives.
Figure 1: A generalized workflow for the synthesis of this compound.
Part 1: Synthesis of the 5-Methoxy-2-aminobenzothiazole Intermediate
The synthesis of the key intermediate, 5-methoxy-2-aminobenzothiazole, begins with the reduction of a commercially available nitroaromatic compound, followed by a cyclization reaction to form the benzothiazole ring.
Protocol 1.1: Reduction of 4-Methoxy-2-nitrophenol to 2-Amino-4-methoxyphenol
Rationale: The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of many aromatic compounds. Catalytic hydrogenation is a clean and efficient method for this purpose, offering high yields and straightforward work-up procedures.
Materials:
-
4-Methoxy-2-nitrophenol
-
Ethanol
-
Palladium on carbon (5% Pd/C)
-
Hydrogen gas supply
-
Filtration apparatus (e.g., Celite® or filter paper)
-
Rotary evaporator
Procedure:
-
Suspend 4-methoxy-2-nitrophenol in ethanol in a suitable reaction vessel.
-
Carefully add a catalytic amount of 5% palladium on carbon to the suspension.
-
Subject the mixture to hydrogenation at room temperature (20-30°C) under atmospheric pressure of hydrogen gas.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-amino-4-methoxyphenol.
-
Recrystallize the crude product from a suitable solvent, such as isopropyl alcohol, to yield pure 2-amino-4-methoxyphenol.[4]
Protocol 1.2: Cyclization of 2-Amino-4-methoxyphenol to 5-Methoxy-2-aminobenzothiazole
Rationale: The formation of the benzothiazole ring is achieved through the reaction of an o-aminophenol derivative with a thiocyanate source in the presence of an oxidizing agent. This reaction, often a variation of the Hugerschoff synthesis, provides a direct route to the 2-aminobenzothiazole core.
Materials:
-
2-Amino-4-methoxyphenol
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH4SCN)
-
Glacial acetic acid
-
Bromine (Br2)
-
Ammonia solution (for neutralization)
-
Filtration apparatus
Procedure:
-
Dissolve 2-amino-4-methoxyphenol and potassium thiocyanate in glacial acetic acid in a reaction flask.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled mixture with stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with an aqueous ammonia solution.
-
The product, 5-methoxy-2-aminobenzothiazole, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash it thoroughly with water, and dry it to obtain the desired intermediate.
Part 2: The Balz-Schiemann Reaction for 2-Fluoro-5-methoxybenzo[d]thiazole
The Balz-Schiemann reaction is a classic and reliable method for introducing a fluorine atom onto an aromatic ring by the thermal decomposition of a diazonium tetrafluoroborate salt.[5][6][7]
Figure 2: Key stages of the Balz-Schiemann reaction.
Protocol 2.1: Diazotization and Formation of the Tetrafluoroborate Salt
Rationale: The first step of the Balz-Schiemann reaction involves the conversion of the primary aromatic amine to a diazonium salt, which is then precipitated as its tetrafluoroborate salt. This salt is typically more stable than the corresponding chloride or sulfate salts and can often be isolated.
Materials:
-
5-Methoxy-2-aminobenzothiazole
-
Hydrochloric acid (HCl) or Fluoroboric acid (HBF4)
-
Sodium nitrite (NaNO2)
-
Ice
-
Filtration apparatus
Procedure:
-
Suspend 5-methoxy-2-aminobenzothiazole in an aqueous solution of hydrochloric acid or fluoroboric acid.
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.
-
Stir the mixture for a short period at this temperature to ensure complete diazotization.
-
If hydrochloric acid was used initially, add a cold solution of fluoroboric acid to precipitate the diazonium tetrafluoroborate salt.
-
Collect the precipitated salt by filtration, wash it with cold water, then with a small amount of cold ethanol, and finally with diethyl ether.
-
Dry the isolated diazonium tetrafluoroborate salt carefully under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with appropriate safety precautions.
Protocol 2.2: Thermal Decomposition to 2-Fluoro-5-methoxybenzo[d]thiazole
Rationale: The isolated diazonium tetrafluoroborate salt is then gently heated, leading to the elimination of nitrogen gas and boron trifluoride, and the formation of the desired aryl fluoride.
Materials:
-
5-Methoxy-2-aminobenzothiazole diazonium tetrafluoroborate
-
Inert, high-boiling solvent (e.g., toluene, xylene) or perform neat
-
Heating apparatus with temperature control
-
Condenser
-
Extraction and purification apparatus (e.g., separatory funnel, chromatography columns)
Procedure:
-
Gently heat the dry diazonium tetrafluoroborate salt in a flask equipped with a condenser. The decomposition can be carried out neat or in an inert, high-boiling solvent.
-
The decomposition is typically accompanied by the evolution of nitrogen gas. Heat the mixture until gas evolution ceases.
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
The crude product can be purified by extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), followed by washing with water and brine.
-
Further purification can be achieved by column chromatography on silica gel to yield pure 2-fluoro-5-methoxybenzo[d]thiazole.
Part 3: Demethylation to this compound
The final step in the synthesis is the cleavage of the methyl ether to unveil the free hydroxyl group. Boron tribromide (BBr3) is a powerful and widely used reagent for this transformation.[8][9][10]
Protocol 3.1: Demethylation using Boron Tribromide (BBr3)
Rationale: Boron tribromide is a strong Lewis acid that readily coordinates to the oxygen atom of the methoxy group, facilitating the cleavage of the methyl C-O bond. The reaction is typically performed at low temperatures to control its reactivity.
Materials:
-
2-Fluoro-5-methoxybenzo[d]thiazole
-
Boron tribromide (BBr3) solution in dichloromethane (DCM)
-
Anhydrous dichloromethane (DCM)
-
Methanol (for quenching)
-
Saturated sodium bicarbonate solution
-
Extraction and purification apparatus
Procedure:
-
Dissolve 2-fluoro-5-methoxybenzo[d]thiazole in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide in dichloromethane dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture back to 0°C in an ice bath and carefully quench the reaction by the slow, dropwise addition of methanol.
-
Add water and extract the product with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product, this compound.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step | Reagents | Typical Yield (%) |
| 2-Amino-4-methoxyphenol | C7H9NO2 | 139.15 | Reduction | H2, Pd/C | >90 |
| 5-Methoxy-2-aminobenzothiazole | C8H8N2OS | 180.23 | Cyclization | KSCN, Br2 | 60-80 |
| 2-Fluoro-5-methoxybenzo[d]thiazole | C8H6FNOS | 183.21 | Balz-Schiemann | NaNO2, HBF4 | 40-60 |
| This compound | C7H4FNOS | 169.18 | Demethylation | BBr3 | 70-90 |
Conclusion and Future Perspectives
The synthetic pathway outlined in this guide provides a reliable and adaptable method for the preparation of this compound and its derivatives. The strategic use of the Balz-Schiemann reaction for fluorination and BBr3 for demethylation are key transformations that enable access to this important class of compounds. Researchers can further explore the derivatization of the 5-hydroxyl group or introduce additional substituents on the benzene ring to generate a library of analogs for structure-activity relationship (SAR) studies. The insights and protocols presented herein are intended to facilitate the discovery and development of novel benzothiazole-based therapeutics with improved pharmacological profiles.
References
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PrepChem. Synthesis of 2-amino-4-methoxyphenol. Available from: [Link]
- Malik, J. K. et al. Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre2(1), 347-359 (2010).
-
Wikipedia. Balz–Schiemann reaction. Available from: [Link]
-
Chem-Station. O-Demethylation. Available from: [Link]
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-
Filo. Explain the following reactions: Balz-Schiemann reaction Diazotization re... Available from: [Link]
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Scientific Update. The Balz-Schiemann Reaction. Available from: [Link]
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Grokipedia. Balz–Schiemann reaction. Available from: [Link]
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ResearchGate. Dimethylation with BBr3? Available from: [Link]
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Scholars Research Library. Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Available from: [Link]
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ACS Omega. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Available from: [Link]
-
Der Pharma Chemica. Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Available from: [Link]
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National Center for Biotechnology Information. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Available from: [Link]
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Common Organic Chemistry. Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Available from: [Link]
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Reddit. Demethylation of an aryl methoxy group. Available from: [Link]
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Application Note: A Comprehensive Guide to Utilizing 2-Fluorobenzo[d]thiazol-5-ol in Kinase Inhibitor Screening
Abstract
The reversible phosphorylation of proteins, orchestrated by a vast family of over 500 kinases, is a cornerstone of cellular regulation. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a highly successful class of therapeutics. The benzothiazole scaffold has emerged as a "privileged" structure in medicinal chemistry, capable of interacting with the ATP-binding site of many kinases.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a specific benzothiazole derivative, 2-Fluorobenzo[d]thiazol-5-ol, in a robust kinase inhibitor screening campaign. We present a strategic framework, from initial high-throughput biochemical screening to secondary cell-based validation, complete with detailed protocols, data interpretation guidelines, and the scientific rationale behind key experimental choices.
The Scientific Rationale: Benzothiazoles as a Premier Scaffold for Kinase Inhibition
The benzothiazole core is a recurring motif in a multitude of biologically active compounds and FDA-approved drugs.[1][4] Its significance in kinase inhibition stems from its structural resemblance to the adenine portion of ATP, allowing it to act as a competitive inhibitor at the enzyme's catalytic domain.[1][3] This fundamental mechanism has been successfully exploited to develop inhibitors against a wide array of kinase targets, demonstrating the scaffold's versatility.
Notable examples of kinase families targeted by benzothiazole derivatives include:
-
Serine/Threonine Kinases: Such as the PI3K/AKT/mTOR pathway components, Rho-associated kinase (ROCK-II), and the master DNA damage regulator, ATR kinase.[4][5][6]
-
Protein Tyrosine Kinases (PTKs): Including critical cancer targets like ABL1 and ABL2 kinases.[1]
-
Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle.[1]
The specific compound of interest, this compound, incorporates key functional groups that can enhance its drug-like properties and binding affinity. The fluorine atom can improve metabolic stability and potency, while the hydroxyl group provides a crucial hydrogen bond donor/acceptor site for specific interactions within the kinase active site.[7]
Physicochemical Profile of this compound
Before embarking on a screening campaign, it is essential to understand the fundamental properties of the test compound. The following table summarizes the predicted physicochemical properties of this compound.
| Property | Predicted Value | Significance in Screening |
| Molecular Formula | C₇H₄FNOS | Defines the elemental composition. |
| Molecular Weight | 169.18 g/mol | Low molecular weight is favorable for oral bioavailability ("Rule of 5"). |
| logP (Lipophilicity) | 1.85 | Moderate lipophilicity suggests good membrane permeability without excessive non-specific binding. |
| Hydrogen Bond Donors | 1 (from -OH) | Provides a key interaction point for binding to the kinase active site. |
| Hydrogen Bond Acceptors | 3 (from N, O, S) | Offers multiple potential interactions with the target protein. |
| Topological Polar Surface Area (TPSA) | 67.9 Ų | A TPSA < 140 Ų is generally associated with good cell permeability. |
Note: Values are computationally predicted and should be experimentally verified.
The Kinase Inhibitor Screening Cascade: A Strategic Workflow
A successful screening campaign is a multi-stage process designed to efficiently identify and validate potent and selective inhibitors. The overall strategy involves progressing from a broad primary screen to more complex, physiologically relevant secondary assays.
Figure 1: A typical kinase inhibitor screening cascade.
Protocol 1: Primary High-Throughput Biochemical Screening
Objective: To rapidly screen this compound against a target kinase to determine if it exhibits inhibitory activity at a single, high concentration.
Methodology Rationale: We will use the ADP-Glo™ Kinase Assay, a luminescence-based method. This assay format is universal for virtually any kinase, highly sensitive, and less prone to interference from colored or fluorescent compounds compared to other optical methods.[8] It quantifies kinase activity by measuring the amount of ADP produced, which is directly proportional to enzyme activity.
Figure 2: Workflow of the luminescence-based ADP-Glo™ kinase assay.
Step-by-Step Protocol
-
Reagent Preparation:
-
Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Kinase Buffer: Prepare 1X kinase reaction buffer as recommended by the enzyme manufacturer.
-
ATP & Substrate: Prepare a 2X working solution of the specific kinase substrate and ATP in the kinase buffer. The final ATP concentration should be at or near its Km for the kinase.
-
Kinase Enzyme: Prepare a 2X working solution of the kinase in the kinase buffer.
-
-
Assay Plate Setup (384-well format):
-
Test Compound: Add 25 nL of the 10 mM compound stock to the appropriate wells (final concentration: 10 µM).
-
Positive Control: Add 25 nL of a known inhibitor for the target kinase (e.g., Staurosporine) (final concentration: 10 µM).
-
Negative Control (0% Inhibition): Add 25 nL of 100% DMSO.
-
No Enzyme Control (100% Inhibition): Add 25 nL of 100% DMSO.
-
-
Kinase Reaction:
-
Add 2.5 µL of the 2X kinase enzyme solution to all wells except the "No Enzyme Control" wells. Add 2.5 µL of kinase buffer to the "No Enzyme Control" wells.
-
Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the reaction by adding 2.5 µL of the 2X ATP/Substrate solution to all wells.
-
Mix the plate and incubate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to all wells.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to all wells.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Read the plate on a standard luminometer.
-
Data Analysis
Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (RLU_Compound - RLU_NoEnzyme) / (RLU_DMSO - RLU_NoEnzyme))
Where RLU is the Relative Luminescent Unit.
| Compound | Concentration | Avg. RLU | % Inhibition | Hit? (Threshold >50%) |
| DMSO Control | N/A | 1,250,000 | 0% | No |
| No Enzyme Control | N/A | 5,000 | 100% | N/A |
| Staurosporine | 10 µM | 15,000 | 99.2% | Yes |
| This compound | 10 µM | 480,000 | 62.3% | Yes |
Table 1: Example data from a primary biochemical screen. A compound is typically considered a "hit" if it shows >50% inhibition.
Protocol 2: Cell-Based Target Engagement Assay
Objective: To validate the primary hit in a cellular context, confirming its ability to enter cells and inhibit the target kinase, and to determine its half-maximal inhibitory concentration (IC₅₀).
Methodology Rationale: A Western blot-based phospho-protein analysis is a gold-standard method for validating kinase inhibitors.[5] It directly measures the phosphorylation state of a known downstream substrate of the target kinase. A reduction in the phosphorylated substrate signal upon compound treatment provides strong evidence of on-target activity within the cell.[9]
Figure 3: Simplified PI3K/AKT signaling pathway. Inhibition of PI3K is measured by the reduction of phosphorylated AKT (p-AKT).
Step-by-Step Protocol
-
Cell Culture and Plating:
-
Select a cell line known to have active signaling through the target kinase pathway (e.g., MCF-7 breast cancer cells for the PI3K pathway).
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of lysis. Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture media (e.g., 0, 0.01, 0.1, 1, 10, 100 µM).
-
Remove the old media from the cells and replace it with the compound-containing media.
-
Incubate for a predetermined time (e.g., 2-4 hours) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate (e.g., anti-p-AKT Ser473).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Crucial Control: Strip the membrane and re-probe with an antibody for the total (phosphorylated + unphosphorylated) substrate (e.g., anti-total-AKT) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.
-
Data Analysis and IC₅₀ Determination
-
Quantify Bands: Use image analysis software (e.g., ImageJ) to quantify the band intensity for the phospho-protein and the total protein/loading control.
-
Normalize Data: Normalize the phospho-protein signal to the loading control signal for each lane.
-
Calculate % Inhibition: Set the DMSO-treated sample as 0% inhibition and calculate the inhibition for each compound concentration.
-
Generate Curve: Plot % Inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve using software like GraphPad Prism to determine the IC₅₀ value.
| [Compound] (µM) | Normalized p-AKT Signal | % Inhibition |
| 0 (DMSO) | 1.00 | 0 |
| 0.01 | 0.95 | 5 |
| 0.1 | 0.78 | 22 |
| 0.65 | 0.50 | 50 |
| 1.0 | 0.35 | 65 |
| 10.0 | 0.08 | 92 |
| 100.0 | 0.05 | 95 |
Table 2: Example data for determining the cellular IC₅₀ of this compound. The calculated IC₅₀ is 0.65 µM.
Troubleshooting and Advanced Considerations
-
Compound Solubility: Poor solubility in aqueous assay buffers can lead to false negatives. Always check for compound precipitation. It may be necessary to include a small percentage of DMSO in the final reaction.
-
Assay Interference: In fluorescence-based assays, test compounds should be checked for autofluorescence. For luminescence assays, compounds that inhibit luciferase can be identified by running a counter-screen.
-
Off-Target Effects: A primary hit is not guaranteed to be specific. The next critical step is to perform selectivity profiling by screening the compound against a broad panel of kinases (kinome profiling) to identify potential off-targets.[9][10][11]
-
Mechanism of Action: Further biophysical and kinetic assays, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), can be used to confirm direct binding to the target kinase and determine the mechanism of inhibition (e.g., ATP-competitive, non-competitive).[9]
Conclusion
This compound represents a promising starting point for a kinase inhibitor discovery program, based on the well-validated potential of the benzothiazole scaffold. The systematic approach detailed in this note, combining a high-throughput biochemical assay for initial hit identification with a robust cell-based assay for validation and potency determination, provides a solid foundation for evaluating its therapeutic potential. By adhering to these rigorous, self-validating protocols, researchers can confidently advance promising hits toward the next stages of drug development.
References
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Frasinyuk, M., Chhabria, D., et al. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Molecules. Available at: [Link]
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Al-Ostath, A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Available at: [Link]
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Yin, Y., et al. (2009). Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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INiTS. (2020). Cell-based test for kinase inhibitors. Available at: [Link]
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Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
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Al-Warhi, T., et al. (2023). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Scientific Reports. Available at: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
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Frasinyuk, M., Chhabria, D., et al. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Semantic Scholar. Available at: [Link]
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Current Protocols. (N.D.). Fluorescent Peptide Assays For Protein Kinases. Available at: [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]
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Festa, F., et al. (2019). Kinase Inhibitor Screening In Self-assembled Human Protein Microarrays. Journal of Visualized Experiments. Available at: [Link]
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AACR Publications. (2020). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. Available at: [Link]
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Eurofins Discovery. (N.D.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Available at: [Link]
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BMG LABTECH. (2020). Kinase assays. Available at: [Link]
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Wang, Z. X. & Zheng, Y. G. (2012). Assay Development for Protein Kinase Enzymes. Acta Pharmacologica Sinica. Available at: [Link]
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Sharma, S., et al. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules. Available at: [Link]
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Royal Society of Chemistry. (N.D.). New Screening Approaches for Kinases. Available at: [Link]
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Kuber, B. R., et al. (2006). QSAR Study of Benzothiazole Derivatives as p56lck Inhibitors. Letters in Drug Design & Discovery. Available at: [Link]
-
BD Biosciences. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. Available at: [Link]
-
De, S. K., et al. (2009). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
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PubChem. (N.D.). 2-Amino-5-fluorobenzothiazole. Available at: [Link]
-
De, S. K., et al. (2009). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. PubMed. Available at: [Link]
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PubChem. (N.D.). 2-Fluorobenzothiazole. Available at: [Link]
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Kumar, A., et al. (2020). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Advances. Available at: [Link]
-
PubChem. (N.D.). Benzo(d)thiazol-2-amine. Available at: [Link]
-
Gucka, M., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules. Available at: [Link]
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Protocol for the Crystallization of 2-Fluorobenzo[d]thiazol-5-ol
An Application Note and Protocol for Researchers
Abstract
This document provides a detailed protocol for the crystallization of 2-Fluorobenzo[d]thiazol-5-ol, a member of the benzothiazole class of heterocyclic compounds. Benzothiazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and valuable optical properties.[1][2] The protocol herein is designed for researchers, scientists, and drug development professionals, offering a comprehensive guide to obtaining high-purity crystalline material suitable for further analysis and application. The methodology is grounded in fundamental crystallization principles and draws upon established techniques for related fluorinated aromatic and heterocyclic compounds.
Introduction and Scientific Principles
The isolation of a compound in its pure, crystalline form is a critical step in chemical synthesis and drug development. The crystalline state provides a stable, well-defined solid form that is essential for accurate analytical characterization, including X-ray crystallography, melting point determination, and spectroscopic analysis. For a compound like this compound, a defined crystalline structure is paramount for understanding its structure-activity relationship and ensuring reproducibility in biological assays.
Crystallization is fundamentally a purification technique that separates a compound from its impurities.[3] The process relies on the principle that most solids are more soluble in a given solvent at higher temperatures.[3] A supersaturated solution is created by dissolving the impure solid in a minimum amount of a suitable solvent at or near its boiling point.[4][5] As this solution is allowed to cool slowly, the solubility of the compound decreases, leading to the formation of a highly ordered crystal lattice that tends to exclude the randomly distributed impurity molecules.[3][4] The rate of cooling is a critical parameter; slow, undisturbed cooling generally promotes the growth of larger, more perfect crystals, whereas rapid cooling can lead to the precipitation of smaller, less pure crystals.[3][5]
Solvent System Selection: A Rational Approach
The selection of an appropriate solvent is the most critical step for a successful crystallization.[5] An ideal solvent should exhibit the following characteristics:
-
The compound of interest should be highly soluble at elevated temperatures but sparingly soluble at low temperatures.[5]
-
Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after crystallization).[5]
-
The solvent should be chemically inert, not reacting with the compound.
-
The solvent should have a relatively low boiling point to be easily removed from the crystals during the drying process.
Given that this compound is a polar heterocyclic compound containing fluorine, a systematic screening of solvents with varying polarities is recommended. Structurally related compounds like 2-amino-5-fluorobenzothiazole are soluble in polar organic solvents.[6] Furthermore, mixed solvent systems are often effective for fluorinated aromatic compounds.[7]
Table 1: Hypothetical Solubility Screening for this compound
| Solvent | Polarity | Solubility (Cold, ~25°C) | Solubility (Hot, ~Boiling) | Suitability for Single-Solvent Crystallization |
| Water | High | Insoluble | Insoluble | Poor (Potential as an anti-solvent) |
| Ethanol | High | Sparingly Soluble | Very Soluble | Excellent |
| Methanol | High | Soluble | Very Soluble | Poor (Too soluble when cold) |
| Acetone | Medium | Sparingly Soluble | Very Soluble | Good |
| Ethyl Acetate | Medium | Soluble | Very Soluble | Poor (Too soluble when cold) |
| Dichloromethane | Medium | Very Soluble | Very Soluble | Poor (Too soluble when cold and hot) |
| Toluene | Low | Insoluble | Sparingly Soluble | Moderate (May require large volumes) |
| Hexanes | Low | Insoluble | Insoluble | Poor (Potential as an anti-solvent) |
Based on this hypothetical screening, ethanol and acetone appear to be excellent candidates for single-solvent crystallization. Additionally, a mixed-solvent system, such as Ethanol/Water or Acetone/Hexanes , could be employed. In a mixed-solvent system, the compound is dissolved in a "good" solvent (e.g., ethanol) in which it is highly soluble, and an "anti-solvent" (e.g., water) in which it is insoluble is added dropwise to the hot solution until the point of saturation (slight cloudiness) is reached.[8]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization by Slow Cooling
This is the most common and straightforward method for purifying solid organic compounds.[4][5]
Materials:
-
Crude this compound
-
Selected solvent (e.g., Ethanol)
-
Erlenmeyer flask
-
Heating source (hot plate with stirring)
-
Büchner funnel and filter flask
-
Filter paper
-
Watch glass
-
Spatula
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol). Heat the mixture to a gentle boil with stirring. Continue to add the solvent in small portions until the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a high recovery yield.[4][5]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[5] Slow cooling is essential for the formation of well-defined crystals.[3] Once the flask has reached room temperature, it can be placed in an ice bath for 20-30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities from the crystal surfaces.[4]
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Vapor Diffusion for High-Quality Single Crystals
This method is particularly useful for growing single crystals suitable for X-ray diffraction when only small amounts of the compound are available.[9][10]
Materials:
-
Purified this compound
-
"Good" solvent (e.g., Acetone)
-
"Anti-solvent" (e.g., Hexanes - must be more volatile than the good solvent)
-
Small vial (e.g., 2 mL)
-
Larger jar or beaker with a screw cap or sealable lid (e.g., 20 mL)
Methodology:
-
Prepare a concentrated solution of the compound by dissolving it in a small amount of the "good" solvent (acetone) in the small vial.
-
Place this small, uncapped vial inside the larger jar.
-
Add a layer of the more volatile "anti-solvent" (hexanes) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.
-
Seal the larger jar tightly and leave it undisturbed in a location with a stable temperature and free from vibrations.[9]
-
Over time, the anti-solvent will slowly vaporize and diffuse into the solution in the inner vial. This gradual change in solvent composition will reduce the solubility of the compound, leading to slow and controlled crystal growth over several days or weeks.
Visualization of the Crystallization Workflow
The following diagram illustrates the key steps in the single-solvent recrystallization process.
Caption: Workflow for Single-Solvent Recrystallization.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form | - Too much solvent was used.- Solution is not sufficiently supersaturated. | - Boil off some of the solvent to increase concentration and cool again.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a "seed" crystal of the pure compound. |
| "Oiling out" | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- High concentration of impurities. | - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Use a lower-boiling point solvent. |
| Colored product | - Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use sparingly as it can also adsorb the desired compound. |
| Low recovery | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization before filtration.- Crystals were washed with solvent that was not cold. | - Use the minimum amount of solvent necessary.- Ensure filtration apparatus is pre-heated.- Allow for sufficient cooling time, including an ice bath.- Always use ice-cold solvent for washing. |
References
-
ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds? Retrieved from [Link]
-
University of York, Department of Chemistry. (2006). Crystallisation Techniques. Retrieved from [Link]
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Molecules, 19(9), 13449-13462.
-
University of Geneva. Guide for crystallization. Retrieved from [Link]
- Groves, J. A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1865-1886.
-
University of California, Irvine, Department of Chemistry. Recrystallization1. Retrieved from [Link]
-
University of Toronto, Department of Chemistry. recrystallization, filtration and melting point. Retrieved from [Link]
-
California State University, Stanislaus. Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
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PubChem. 2-Amino-5-fluorobenzothiazole. Retrieved from [Link]
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MDPI. (2020). Insight into Positional Isomerism of N-(Benzo[d]thiazol-2-yl)-o/m/p-Nitrobenzamide: Crystal Structure, Hirshfeld Surface Analysis and Interaction Energy. Retrieved from [Link]
-
PubChem. Benzo(d)thiazol-2-amine. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Crystal structure of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole. Retrieved from [Link]
-
Der Pharma Chemica. (2014). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Retrieved from [Link]
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Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]
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AMERICAN ELEMENTS®. Benzothiazoles. Retrieved from [Link]
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Application of 2-Fluorobenzo[d]thiazol-5-ol Derivatives in Fluorescence Microscopy: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the application of fluorinated and hydroxylated benzothiazole derivatives, with a conceptual focus on 2-Fluorobenzo[d]thiazol-5-ol, in the field of fluorescence microscopy. While direct experimental data for this compound is not extensively available in public literature, this guide synthesizes established principles and protocols from closely related benzothiazole-based fluorescent probes. We will explore the underlying chemical principles, potential mechanisms of fluorescence, detailed protocols for cellular imaging, and data interpretation. This guide is intended to empower researchers to explore the potential of this class of compounds in their specific research applications.
Introduction: The Promise of Benzothiazole Scaffolds in Bioimaging
Benzothiazole derivatives have emerged as a versatile and powerful class of fluorophores in biological imaging.[1] Their rigid, planar structure and extended π-conjugated system provide a robust scaffold for the development of fluorescent probes with desirable photophysical properties, including excellent photostability.[1] The strategic functionalization of the benzothiazole core allows for the fine-tuning of its spectral properties and the introduction of specific functionalities for sensing various biological analytes and imaging specific cellular components.
The introduction of a fluorine atom at the 2-position and a hydroxyl group at the 5-position of the benzo[d]thiazole core, as in the conceptual this compound, suggests the potential for unique fluorescence characteristics. The electron-withdrawing nature of fluorine can influence the electronic distribution within the molecule, potentially leading to shifts in excitation and emission spectra. The hydroxyl group can act as a proton donor/acceptor, making the fluorescence potentially sensitive to pH changes or enabling its use as a derivatizable handle for creating targeted probes.
Proposed Mechanism of Fluorescence and Sensing
The fluorescence of benzothiazole derivatives often arises from processes like Excited State Intramolecular Proton Transfer (ESIPT) or is modulated by interactions with their biological targets.[2] For a molecule like this compound, the hydroxyl group could participate in ESIPT, leading to a large Stokes shift, which is advantageous in fluorescence microscopy for minimizing background noise.
Furthermore, the core benzothiazole structure can be rendered "non-fluorescent" by the attachment of a chemical moiety.[3] Cleavage of this moiety by a specific enzyme or chemical entity within the cell can restore fluorescence, forming the basis of "turn-on" fluorescent probes.[3] This principle is widely used for detecting enzymatic activity or specific analytes. For instance, a phosphate group could be attached to the hydroxyl group of this compound, creating a non-fluorescent substrate for phosphatases.
Conceptual Signaling Pathway: "Turn-On" Probe for Biothiol Detection
This diagram illustrates a hypothetical mechanism where a derivative of this compound acts as a "turn-on" probe for biothiols like glutathione (GSH). The non-fluorescent probe is activated upon cleavage of a recognition moiety by the biothiol, releasing the fluorescent this compound.
Caption: Hypothetical "turn-on" mechanism for a biothiol probe.
Protocols for Application in Fluorescence Microscopy
The following are generalized protocols adapted from established methods for benzothiazole-based fluorescent probes.[4][5][6] Optimization of probe concentration, incubation time, and imaging parameters is crucial for each specific cell line and experimental setup.
General Cell Staining Protocol
This protocol outlines the basic steps for staining live cells with a benzothiazole-based fluorescent probe.
Materials:
-
This compound derivative (or similar benzothiazole probe)
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Glass-bottom dishes or plates suitable for microscopy
-
Confocal laser scanning microscope
Procedure:
-
Cell Culture: Seed cells onto glass-bottom dishes and culture overnight in a humidified incubator at 37°C with 5% CO₂ to allow for adherence.[4][5]
-
Probe Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1-10 mM) in high-quality, anhydrous DMSO.[4]
-
Cell Staining:
-
Washing: After incubation, remove the probe solution and wash the cells three times with PBS to remove any unbound probe.[5]
-
Imaging: Immediately acquire fluorescence images using a confocal microscope with appropriate excitation and emission filter sets for the specific probe.
Protocol for "Turn-On" Detection of Intracellular Analytes
This protocol is designed for probes that exhibit an increase in fluorescence upon reacting with a specific analyte, such as biothiols.[5][6]
Additional Materials:
-
Analyte of interest (or a known modulator of its concentration)
-
Negative control reagent (e.g., N-ethylmaleimide (NEM) for depleting biothiols).[5][6]
Procedure:
-
Cell Culture and Probe Preparation: Follow steps 1 and 2 from the General Cell Staining Protocol.
-
Negative Control (Optional but Recommended): For a subset of cells, pre-treat with a depleting agent like NEM (e.g., 1 mM for 30 minutes) before adding the probe to confirm the probe's specificity.[5][6]
-
Probe Incubation: Wash the cells with PBS and incubate with the diluted probe in serum-free medium for 30 minutes at 37°C.[5]
-
Analyte Stimulation (if applicable): After probe loading, cells can be washed and then treated with a solution containing the analyte of interest or a compound that modulates intracellular analyte levels.
-
Washing and Imaging: Follow steps 4 and 5 from the General Cell Staining Protocol. A significant increase in fluorescence intensity in the experimental group compared to the control groups indicates the detection of the target analyte.
Experimental Workflow for a "Turn-On" Probe
Caption: Workflow comparing experimental and negative control groups.
Data and Spectral Properties of Representative Benzothiazole Probes
While specific data for this compound is not available, the following table summarizes the spectral properties of some reported benzothiazole-based fluorescent probes to provide a reference for expected excitation and emission ranges.
| Probe Derivative | Excitation (nm) | Emission (nm) | Target Analyte | Reference |
| Biothiol Probe (unspecified benzothiazole) | ~413 | ~530 | Biothiols | [6] |
| BHM (5-(benzo[d]thiazol-2-yl)-2-hydroxy...) | Not specified | Not specified | Al³⁺ | [1] |
| BT (benzothiazole-based hydrazide) | 320 | Orange to Green | Cu²⁺/S²⁻, Zn²⁺ | [7] |
Synthesis of Benzothiazole Derivatives
The synthesis of 2-substituted benzothiazoles can be achieved through various established chemical routes. A common method involves the condensation of a 2-aminothiophenol with an appropriate aldehyde or carboxylic acid derivative.[8][9] For the conceptual synthesis of this compound, one could envision the reaction of 2-amino-4-fluorothiophenol with a suitable formic acid equivalent. The synthesis of various benzothiazole derivatives has been reported, providing a solid foundation for developing a synthetic route for novel compounds in this class.[10][11][12]
Conclusion and Future Directions
The benzothiazole scaffold represents a highly promising platform for the development of novel fluorescent probes for a wide range of applications in biological imaging. While this guide has focused on the conceptual application of this compound based on the properties of related compounds, it provides a solid framework for researchers to begin their investigations. Future work should focus on the synthesis and characterization of this compound and its derivatives to fully elucidate their photophysical properties and explore their potential as fluorescent probes for specific biological targets. The versatility of the benzothiazole core suggests that with further research, this class of compounds will continue to yield innovative tools for advancing our understanding of cellular processes.
References
- BenchChem. (2025). Application Notes and Protocols for the Development of Fluorescent Probes from 2-Ethyl-1,3-benzothiazol-6-amine Derivatives.
- BenchChem. (2025). 4-Benzothiazolol Derivatives as Versatile Fluorescent Probes in Biological Imaging: Application Notes and Protocols.
- MDPI. (2019). A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells.
- Google Patents. (1990). Preparation and use of fluorescent benzothiazole derivatives.
- Unknown Source. (N.D.). Benzoxazole and Benzothiazole Derivatives as Potential Fluorescence Imaging Agents.
- Der Pharma Chemica. (N.D.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity.
- MDPI. (2022). A Benzothiazole-Based Fluorescent Probe for Ratiometric Detection of Al3+ and Its Application in Water Samples and Cell Imaging.
- Unknown Source. (N.D.). A simple and efficient route for synthesis of 2-alkylbenzothiazoles.
- PubMed. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells.
- Vietnam Journal of Chemistry. (N.D.). Preparation of some new benzo[d]thiazole derivatives.
- PubMed. (2024). Novel benzothiazole-based fluorescent probe for efficient detection of Cu2+/S2- and Zn2+ and its applicability in cell imaging.
- ResearchGate. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity.
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- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-Fluorobenzo[d]thiazol-5-ol as a Strategic Building Block in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application note is a forward-looking guide based on established principles of benzothiazole chemistry. As of the date of this publication, 2-Fluorobenzo[d]thiazol-5-ol is a novel chemical entity with limited specific data in publicly accessible literature. The protocols and applications described herein are proposed based on the known reactivity of analogous structures and are intended to serve as a foundational resource for researchers exploring its synthetic potential.
Introduction: The Benzothiazole Scaffold and the Promise of Fluorine
The benzothiazole core is a privileged heterocyclic motif, integral to a multitude of biologically active compounds and approved pharmaceuticals.[1] Its rigid, bicyclic structure provides a versatile scaffold for molecular design, while the embedded heteroatoms offer key points for hydrogen bonding and metabolic stability. The strategic introduction of a fluorine atom, particularly at the 2-position, alongside a hydroxyl group on the benzo ring, unlocks a unique chemical space. This compound is posited as a highly valuable building block for several key reasons:
-
Orthogonal Reactivity: The molecule possesses two distinct reactive sites: the C2-fluorine, which is highly activated for nucleophilic aromatic substitution (SNAr), and the phenolic ring, which can undergo electrophilic aromatic substitution (EAS) as well as O-alkylation/acylation. This orthogonality allows for sequential and selective functionalization.
-
Modulation of Physicochemical Properties: The fluorine atom can significantly enhance metabolic stability, membrane permeability, and binding affinity of target molecules due to its high electronegativity and ability to form strong C-F bonds.[2] The hydroxyl group provides a handle for improving solubility and offers a site for further derivatization.
-
Bioisosteric Replacement: The 2-fluoro substituent can act as a bioisostere for other functional groups, enabling fine-tuning of a molecule's biological activity.
This guide provides a comprehensive overview of the projected synthesis, reactivity, and synthetic applications of this compound, empowering researchers to leverage its potential in their synthetic endeavors.
Physicochemical Properties (Predicted)
While experimental data for this compound is not available, its properties can be predicted based on its constituent functional groups and the benzothiazole core.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₇H₄FNOS | Based on its chemical structure. |
| Molecular Weight | 169.18 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to pale yellow solid | Typical for functionalized benzothiazoles. |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, THF, alcohols); sparingly soluble in water. | The hydroxyl group enhances polarity, but the aromatic core limits aqueous solubility. |
| pKa | Phenolic proton: ~8-10 | Similar to other substituted phenols. |
Proposed Synthesis of this compound
A multi-step synthetic sequence is proposed, starting from commercially available 4-fluoro-3-aminophenol. This route leverages established methodologies for the construction of the benzothiazole ring system.
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway to this compound.
Detailed Experimental Protocol (Proposed)
Step 1 & 2: Synthesis of 2-Amino-5-fluorobenzo[d]thiazol-5-ol
This procedure is adapted from the well-established synthesis of substituted 2-aminobenzothiazoles.[3]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 4-fluoro-3-aminophenol (1.0 eq.) and potassium thiocyanate (2.2 eq.) in glacial acetic acid.
-
Bromination: Cool the mixture to 0-5 °C in an ice bath. Add a solution of bromine (1.1 eq.) in glacial acetic acid dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours. The formation of a precipitate is expected.
-
Work-up and Isolation: Pour the reaction mixture into a large volume of cold water. Filter the resulting precipitate, wash thoroughly with water to remove acetic acid and inorganic salts, and then with a small amount of cold ethanol. Dry the solid under vacuum to yield 2-amino-5-fluorobenzo[d]thiazol-5-ol.
Step 3: Synthesis of this compound via Diazotization-Fluorination
-
Diazotization: Suspend 2-amino-5-fluorobenzo[d]thiazol-5-ol (1.0 eq.) in an aqueous solution of tetrafluoroboric acid (HBF₄) at 0 °C.
-
Formation of Diazonium Salt: Add a solution of sodium nitrite (NaNO₂) (1.1 eq.) in water dropwise, keeping the temperature below 5 °C. Stir for 30-60 minutes at this temperature until the formation of the diazonium tetrafluoroborate salt is complete.
-
Fluorination (Balz-Schiemann Reaction): Isolate the diazonium salt by filtration and wash with cold diethyl ether. Gently heat the dried salt in an inert solvent (e.g., toluene or hexane) until nitrogen evolution ceases.
-
Purification: After cooling, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Applications in Organic Synthesis: A Versatile Building Block
The unique substitution pattern of this compound makes it a powerful tool for the synthesis of diverse molecular architectures.
Nucleophilic Aromatic Substitution at the C2-Position
The fluorine atom at the C2 position is highly activated towards nucleophilic displacement due to the electron-withdrawing nature of the thiazole ring nitrogen and the fluorine atom itself.[4][5] This allows for the facile introduction of a wide range of nucleophiles.
General Reaction Scheme:
Sources
Application Note & Protocol: A Comprehensive Guide to Assessing the Antimicrobial Activity of 2-Fluorobenzo[d]thiazol-5-ol
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents. Benzothiazole derivatives have emerged as a promising class of heterocyclic compounds exhibiting a broad spectrum of biological activities, including antimicrobial properties. This document provides a detailed experimental framework for assessing the antimicrobial activity of a specific fluorinated benzothiazole derivative, 2-Fluorobenzo[d]thiazol-5-ol. The protocols herein are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility. This guide details the principles and step-by-step methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) via broth microdilution, as well as the agar disk diffusion method for preliminary screening.
Introduction: The Scientific Imperative
The relentless evolution of multidrug-resistant pathogens poses a significant global health crisis. The benzothiazole scaffold, a bicyclic heterocyclic system, has garnered considerable attention in medicinal chemistry due to its versatile pharmacological profile. The incorporation of a fluorine atom into organic molecules can dramatically alter their physicochemical and biological properties, often enhancing metabolic stability and biological efficacy. This has led to a growing interest in fluorinated benzothiazoles as potential antimicrobial agents.[1] The subject of this guide, this compound, is a novel compound whose antimicrobial potential warrants systematic investigation.
This application note is designed to provide researchers with a robust and scientifically rigorous framework for evaluating the in vitro antimicrobial activity of this compound. The methodologies are based on established protocols to ensure that the generated data is reliable, reproducible, and comparable to existing literature.
Safety & Handling of this compound
Disclaimer: As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following precautions are based on the hazard profiles of structurally similar compounds, such as 2-fluorobenzothiazole and other benzothiazole derivatives.[2][3] It is imperative to handle this compound with care in a well-ventilated laboratory environment, preferably within a chemical fume hood.
-
Hazard Profile (Inferred):
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and closed-toe shoes are required.
-
Respiratory Protection: Use a NIOSH-approved respirator if working with the solid compound outside of a fume hood or if aerosols may be generated.
-
-
Handling and Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
-
First Aid Measures:
-
If Swallowed: Rinse mouth and seek immediate medical attention.
-
If on Skin: Remove contaminated clothing and wash the affected area with soap and water.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
If Inhaled: Move the person to fresh air and seek medical attention.
-
Materials and Reagents
Test Compound and Media
-
This compound (purity ≥95%)
-
Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Tryptic Soy Broth (TSB) or other appropriate bacterial growth medium
-
Tryptic Soy Agar (TSA) or other appropriate solid medium
-
Sterile deionized water
Microbial Strains
A panel of clinically relevant and quality control microbial strains should be used. The following are recommended:
-
Gram-positive bacteria:
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Enterococcus faecalis (e.g., ATCC 29212)
-
-
Gram-negative bacteria:
-
Escherichia coli (e.g., ATCC 25922)
-
Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Fungi (optional):
-
Candida albicans (e.g., ATCC 90028)
-
Equipment and Consumables
-
Laminar flow hood or biological safety cabinet
-
Incubator (35 ± 2 °C)
-
Autoclave
-
Spectrophotometer or McFarland standards
-
Vortex mixer
-
Micropipettes and sterile tips
-
Sterile 96-well microtiter plates (U- or flat-bottom)
-
Sterile petri dishes
-
Sterile serological pipettes
-
Sterile inoculation loops and spreaders
-
Sterile test tubes
-
Microplate reader (optional, for spectrophotometric reading)
Experimental Protocols
The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) documents M07 and M02.[4][5]
Preparation of Stock Solutions
The accurate preparation of stock solutions is critical for reproducible results.
-
Compound Stock Solution: Accurately weigh a sufficient amount of this compound and dissolve it in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL or as solubility allows).
-
Working Solutions: From the high-concentration stock, prepare a series of working solutions in the appropriate broth medium (CAMHB for bacteria). The final concentration of DMSO in the test wells should not exceed 1% (v/v), as higher concentrations can inhibit microbial growth.
Inoculum Preparation
A standardized inoculum is essential for accurate susceptibility testing.
-
From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing a suitable broth (e.g., TSB).
-
Incubate the broth culture at 35 ± 2 °C until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer (absorbance at 625 nm should be 0.08-0.13 for a 1 cm light path).
-
Within 15 minutes of standardization, dilute the adjusted suspension in the test broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3]
-
Plate Setup: Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Serial Dilution: Add 50 µL of the highest concentration of the test compound working solution to the first well of each row to be tested. Mix well by pipetting up and down, and then transfer 50 µL to the next well to perform a two-fold serial dilution. Repeat this process across the row to the desired final concentration. Discard the final 50 µL from the last well.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum (prepared to be 1 x 10⁶ CFU/mL to achieve a final concentration of 5 x 10⁵ CFU/mL in the 100 µL final volume) to each well.
-
Controls:
-
Growth Control: A well containing only broth and the inoculum (no test compound).
-
Sterility Control: A well containing only broth (no inoculum or compound).
-
Positive Control: A well-known antibiotic (e.g., ciprofloxacin, ampicillin) should be tested in parallel.
-
-
Incubation: Cover the plate and incubate at 35 ± 2 °C for 16-20 hours for bacteria.
-
Reading the MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) compared to the growth control.[6][7]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., MHA).
-
Incubate the agar plates at 35 ± 2 °C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).
Agar Disk Diffusion Assay
This method is a qualitative or semi-quantitative test to assess the susceptibility of bacteria to an antimicrobial agent.
-
Plate Preparation: Prepare MHA plates with a uniform depth of 4 mm.
-
Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of the MHA plate with the standardized bacterial suspension (0.5 McFarland).
-
Disk Application: Aseptically apply sterile paper disks (6 mm diameter) impregnated with a known concentration of this compound onto the agar surface. Gently press the disks to ensure complete contact.
-
Controls: Use a blank disk (impregnated with DMSO only) as a negative control and a disk with a standard antibiotic as a positive control.
-
Incubation: Invert the plates and incubate at 35 ± 2 °C for 16-18 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.
Data Analysis and Interpretation
Tabular Representation of Data
Summarize the quantitative data in a clear and concise table.
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| S. aureus | ATCC 29213 | |||
| E. faecalis | ATCC 29212 | |||
| E. coli | ATCC 25922 | |||
| P. aeruginosa | ATCC 27853 |
Interpretation of Results
-
MIC: A lower MIC value indicates greater potency of the antimicrobial agent.[6]
-
MBC: The MBC value helps to distinguish between bacteriostatic (inhibits growth) and bactericidal (kills bacteria) activity. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.
-
Zone of Inhibition: A larger diameter of the zone of inhibition suggests greater susceptibility of the microorganism to the compound.
Experimental Workflow and Diagrams
Experimental Workflow Diagram
Caption: Workflow for assessing antimicrobial activity.
Troubleshooting
| Issue | Possible Cause | Solution |
| No growth in control wells | Inoculum viability issue or incubator malfunction | Use a fresh culture for inoculum preparation. Verify incubator temperature. |
| Contamination in sterility control | Aseptic technique compromised | Review and reinforce sterile techniques. Ensure all materials are sterile. |
| Inconsistent MIC/MBC results | Inaccurate pipetting or inoculum standardization | Calibrate pipettes. Be precise in serial dilutions and inoculum preparation. |
| No zone of inhibition for a potent compound | Compound did not diffuse through the agar or is inactive | Check the solubility of the compound in the solvent. Verify the activity of the compound. |
References
-
Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing (30th ed.). CLSI. [Link]
-
Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5–16. [Link]
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Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]
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Creative BioMart Microbe. Minimum Bactericidal Concentration (MBC) Test. [Link]
- Bondad-Reantaso, M. G., et al. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 31-55). SEAFDEC Aquaculture Department.
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Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. [Link]
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Biology LibreTexts. (2021, March 5). 13.5A: Minimal Inhibitory Concentration (MIC). [Link]
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Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. [Link]
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Grokipedia. Minimum bactericidal concentration. [Link]
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Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]
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Wikipedia. (2023, December 19). Minimum bactericidal concentration. [Link]
- National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
- Vedavathi, M., Somashekar, B., Sreenivasa, G. M., & Jayachandran, E. (n.d.).
- Baluja, S., Bhesaniya, K., & Talaviya, R. (n.d.). Synthesis and Biological Activities of Fluoro Substituted Benzothiazole Derivatives.
-
U.S. Food and Drug Administration. (2023, December 15). Antibacterial Susceptibility Test Interpretive Criteria. [Link]
- ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing.
-
EUCAST. (n.d.). Disk diffusion test method. [Link]
- ResearchGate. (2014).
-
Clinical & Laboratory Standards Institute. (n.d.). CLSI. [Link]
-
Microbiology International. (n.d.). Broth Microdilution. [Link]
- National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method.
- CGSpace. (2022, April 20). EUCAST Disk Diffusion Method (Part 1).
- Balouiri, M., Sadiki, M., & Koraichi, S. I. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol.
-
EUCAST. (n.d.). Disk Diffusion and Quality Control. [Link]
- ResearchGate. (2013).
-
Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
- National Center for Biotechnology Information. (2023, May 29).
- Journal of Clinical Microbiology. (2006). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole.
- Scilit. (n.d.). Synthesis, reactions and antimicrobial activity of benzothiazoles.
- Sigma-Aldrich. (2020, December 18).
-
PubChem. (n.d.). 2-Fluorobenzothiazole. [Link]
- Sigma-Aldrich. (2021, November 6).
- Fisher Scientific. (2021, December 19).
- Fisher Scientific. (2022, April 2).
- Journal of Chemical Health Risks. (n.d.).
- Der Pharma Chemica. (n.d.). Antimicrobial Activity of Newly Synthesized Thiadiazoles, 5-benzyl-2H- tetrazole and Their Nucleosides.
- International Journal of Research in Engineering and Science. (2021, May 11). Design, Synthesis and Antimicrobial Activity of N1-Alkyl/Aryl- N5-(1, 3-Benzothiazol-2-Yl)-1, 5-Biurets.
- MDPI. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
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developing radiolabeled 2-Fluorobenzo[d]thiazol-5-ol for PET imaging
An Application Guide for the Development of [¹⁸F]2-Fluorobenzo[d]thiazol-5-ol as a Novel PET Imaging Agent for Amyloid-Beta Plaques
Introduction: The Quest for Superior Amyloid-Beta Imaging Agents
Positron Emission Tomography (PET) has revolutionized the in vivo study of neuropathology, particularly in Alzheimer's disease (AD). The ability to visualize and quantify the deposition of β-amyloid (Aβ) plaques, a key pathological hallmark of AD, provides an invaluable tool for early diagnosis, disease monitoring, and the development of anti-amyloid therapies.[1][2] The first successful Aβ PET tracer, [¹¹C]Pittsburgh Compound B ([¹¹C]PIB), a derivative of the benzothiazole dye Thioflavin T, set a gold standard for imaging Aβ plaques with high affinity and specificity.[2][3] However, the short 20.4-minute half-life of Carbon-11 necessitates an on-site cyclotron, limiting its widespread clinical use.
This limitation has driven the development of Fluorine-18 (¹⁸F) labeled radiotracers, which, with a longer half-life of 109.8 minutes, allow for centralized production and broader distribution.[4] The 2-arylbenzothiazole scaffold remains a highly promising framework for designing such tracers due to its inherent high affinity for the β-sheet structures of Aβ fibrils.[4][5] This guide details the comprehensive development of a novel benzothiazole derivative, [¹⁸F]this compound, from precursor synthesis and radiolabeling to rigorous preclinical evaluation. The strategic placement of a fluorine atom on the benzothiazole core and a hydroxyl group aims to optimize blood-brain barrier (BBB) penetration, binding affinity, and pharmacokinetic properties for high-contrast PET imaging of Aβ plaques.
Section 1: Synthesis of the Labeling Precursor
Rationale: The successful radiosynthesis of an ¹⁸F-labeled PET tracer hinges on the design and efficient synthesis of a suitable precursor molecule. For nucleophilic [¹⁸F]fluorination, the precursor must contain a good leaving group (e.g., nitro, trimethylammonium triflate) at the position where the ¹⁸F atom will be introduced. The synthesis must be robust, scalable, and yield a precursor of high purity to avoid side reactions during the time-sensitive radiolabeling step. Here, we outline the synthesis of a nitro-substituted precursor, 2-(Nitro)benzo[d]thiazol-5-ol.
Protocol 1: Synthesis of 2-(Nitro)benzo[d]thiazol-5-ol
This protocol describes a common synthetic route for benzothiazole derivatives, adapted for our target precursor.[6][7]
-
Step 1: Synthesis of 2-Amino-4-nitrophenol. This starting material can often be sourced commercially or synthesized via standard nitration of 2-aminophenol under controlled conditions.
-
Step 2: Thionation and Cyclization.
-
In a round-bottom flask, dissolve 2-Amino-4-nitrophenol in a suitable solvent such as pyridine or dimethylformamide (DMF).
-
Add a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).
-
The reaction is typically heated to facilitate the conversion of the phenol to a thiophenol and subsequent intramolecular cyclization to form the benzothiazole ring. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
-
Step 3: Introduction of the Leaving Group for Fluorination.
-
The core, 2-aminobenzothiazol-5-ol, is diazotized using sodium nitrite in an acidic medium (e.g., HBF₄) at low temperatures (0-5 °C).
-
The resulting diazonium salt is then subjected to a Sandmeyer-type reaction using sodium nitrite (NaNO₂) in the presence of a copper catalyst to install the nitro group at the 2-position, yielding the final precursor, 2-(Nitro)benzo[d]thiazol-5-ol.
-
-
Step 4: Purification and Characterization.
-
The crude product is purified using column chromatography on silica gel.
-
The identity and purity of the final precursor are confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), to ensure it is suitable for radiolabeling.
-
Section 2: Automated Radiosynthesis of [¹⁸F]this compound
Rationale: The radiosynthesis of ¹⁸F-labeled compounds for clinical use must be rapid, efficient, and reproducible. Automated synthesis modules are employed to handle the high levels of radioactivity safely and to ensure consistent production. The most common method for introducing ¹⁸F is through nucleophilic aromatic substitution (SₙAr), where the electron-withdrawing nitro group on our precursor activates the aromatic ring for attack by [¹⁸F]fluoride.[5][8][9]
Workflow for Automated Radiosynthesis
The following diagram illustrates the key stages of the automated radiosynthesis process.
Caption: Automated radiosynthesis workflow for [¹⁸F]this compound.
Protocol 2: Automated Radiosynthesis
-
[¹⁸F]Fluoride Production and Preparation:
-
Aqueous [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a medical cyclotron.
-
The [¹⁸F]F⁻ is trapped on a quaternary methylammonium (QMA) anion-exchange cartridge.
-
The trapped [¹⁸F]F⁻ is eluted into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.[8] The K₂₂₂ chelates the potassium ion, creating a highly reactive, "naked" fluoride ion.
-
The solvent is removed by azeotropic drying with acetonitrile under a stream of nitrogen and heating. This step is critical as trace amounts of water will deactivate the fluoride ion.
-
-
Nucleophilic Fluorination:
-
The 2-(Nitro)benzo[d]thiazol-5-ol precursor (5-10 mg) dissolved in anhydrous dimethyl sulfoxide (DMSO) is added to the dried [K/K₂₂₂]⁺ ¹⁸F⁻ complex.
-
The reaction mixture is heated to 130-150 °C for 15-20 minutes to facilitate the SₙAr reaction.[5]
-
-
Purification:
-
The crude reaction mixture is diluted and injected onto a semi-preparative C18 HPLC column.
-
The fraction corresponding to the [¹⁸F]this compound product, identified by a UV detector referencing the cold standard, is collected.
-
-
Formulation:
-
The collected HPLC fraction (typically in acetonitrile/water) is diluted with sterile water and passed through a C18 Sep-Pak cartridge to trap the product.
-
The cartridge is washed with sterile water to remove residual HPLC solvents.
-
The final product is eluted from the cartridge with a small volume of ethanol and diluted with sterile saline for injection. The final solution is passed through a 0.22 µm sterile filter into a sterile vial.
-
| Parameter | Typical Value | Rationale |
| Radiochemical Yield (decay-corrected) | 25-40% | Reflects the efficiency of the fluorination and purification steps. |
| Total Synthesis Time | 50-70 minutes | Minimizes radioactive decay to maximize final product activity. |
| Molar Activity (Aₘ) | > 50 GBq/µmol | High molar activity is crucial to avoid mass effects and receptor saturation in vivo. |
Section 3: Quality Control for Preclinical and Clinical Use
Rationale: Rigorous quality control (QC) is mandatory to ensure the identity, purity, safety, and efficacy of the radiopharmaceutical. Each batch must meet predefined specifications before being released for in vivo studies.
| QC Test | Method | Specification | Purpose |
| Identity | Analytical Radio-HPLC | Co-elution of the radioactive peak with a non-radioactive reference standard. | Confirms the chemical identity of the radiotracer. |
| Radiochemical Purity (RCP) | Analytical Radio-HPLC | ≥ 95% | Ensures that radioactivity is primarily from the desired compound, minimizing off-target effects. |
| Radionuclidic Purity | Gamma Spectroscopy | ≥ 99.9% (¹⁸F) | Confirms that the radioactivity originates from ¹⁸F. |
| Molar Activity (Aₘ) | HPLC with UV standard curve | > 50 GBq/µmol at time of injection | Ensures a low mass dose to prevent pharmacological effects. |
| Residual Solvents | Gas Chromatography (GC) | Ethanol < 5000 ppm, Acetonitrile < 410 ppm | Conforms to USP/Ph. Eur. safety limits for solvents. |
| pH | pH meter or strip | 4.5 - 7.5 | Ensures the final formulation is physiologically compatible. |
| Sterility & Endotoxins | Culture-based methods & LAL test | Sterile & < 175 EU/V | Mandatory for any injectable formulation to prevent infection and pyrogenic reactions. |
Section 4: Preclinical Evaluation Cascade
Rationale: A multi-stage preclinical evaluation is necessary to validate the tracer's potential for imaging Aβ plaques. This process moves from basic in vitro characterization to in vivo validation in animal models of Alzheimer's disease.
Caption: Workflow for the preclinical evaluation of a novel PET tracer.
Protocol 3: In Vitro Characterization
-
Lipophilicity (LogD₇.₄) Measurement:
-
Rationale: The ability of a tracer to cross the blood-brain barrier is highly correlated with its lipophilicity. An optimal LogD value for brain imaging agents is typically between 1 and 3.
-
Method: The tracer is added to a mixture of n-octanol and phosphate-buffered saline (PBS, pH 7.4). The mixture is vortexed vigorously and then centrifuged. The radioactivity in aliquots from both the octanol and buffer layers is measured in a gamma counter. LogD is calculated as log₁₀([counts in octanol]/[counts in buffer]).
-
-
Competitive Binding Assay:
-
Rationale: To determine the binding affinity (Kᵢ) of the new tracer for Aβ plaques. A lower Kᵢ value indicates higher affinity.
-
Method: Homogenates from the frontal cortex of confirmed AD post-mortem brain tissue are incubated with a known Aβ radioligand (e.g., [³H]PIB) and increasing concentrations of the non-radioactive "cold" this compound. The concentration of the new compound that displaces 50% of the known radioligand (IC₅₀) is determined. The Kᵢ is then calculated using the Cheng-Prusoff equation.[5]
-
-
In Vitro Autoradiography:
-
Rationale: To visually confirm that the tracer binds specifically to Aβ plaques.
-
Method: Unfixed cryosections of AD model mouse or human AD brain tissue are incubated with [¹⁸F]this compound. For blocking studies, adjacent sections are co-incubated with a large excess of a known Aβ-binding compound (like PIB) to demonstrate displacement. The sections are washed, dried, and exposed to a phosphor imaging plate. The resulting image should show high signal in plaque-rich areas (e.g., cortex, hippocampus) that is blocked in the competition study.[10]
-
Protocol 4: In Vivo Evaluation in Animal Models
-
Biodistribution in Healthy Mice:
-
Rationale: To assess the initial brain uptake and clearance, as well as the overall distribution and routes of excretion of the tracer.
-
Method: Healthy mice are injected intravenously with the radiotracer. At various time points (e.g., 2, 10, 30, 60 minutes post-injection), animals are euthanized.[5] Organs of interest (brain, blood, heart, lungs, liver, kidneys, etc.) are harvested, weighed, and counted in a gamma counter. Uptake is expressed as the percentage of the injected dose per gram of tissue (%ID/g). An ideal brain imaging agent will show high initial brain uptake followed by rapid washout from the brain and other tissues.
-
-
PET/CT Imaging in Transgenic AD Mice:
-
Rationale: To demonstrate specific binding to Aβ plaques in a living animal model.
-
Method: Age-matched wild-type (control) and transgenic AD mice (e.g., APP/PS1 model) are anesthetized and injected with the radiotracer.[10] Dynamic PET scans are acquired for 60-90 minutes. The resulting images are co-registered with a CT scan for anatomical reference. AD model mice are expected to show significantly higher tracer retention in Aβ-rich brain regions compared to wild-type controls.[3][10]
-
-
Ex Vivo Confirmation:
-
Rationale: To correlate the in vivo PET signal directly with the underlying pathology.
-
Method: Following the final PET scan, the mouse brains are removed. One hemisphere can be used for gamma counting to confirm regional uptake differences, while the other is sectioned for autoradiography and immunohistochemical staining (e.g., with anti-Aβ antibodies like 6E10). The autoradiographic signal should spatially correlate with the Aβ plaque distribution confirmed by histology.
-
References
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PET/SPECT imaging agents for neurodegenerative diseases. PubMed Central. Available at: [Link]
-
Metal-chelating benzothiazole multifunctional compounds for the modulation and 64Cu PET imaging of Aβ aggregation. National Institutes of Health. Available at: [Link]
- WO2007020400A1 - Fluorination process of anilide derivatives and benzothiazole fluorinate derivatives as in vivo imaging agents. Google Patents.
-
Benzothiazolium Derivative-Capped Silica Nanocomposites for β-Amyloid Imaging In Vivo. ACS Publications. Available at: [Link]
-
PET/CT neuroimaging applications in dementia. Applied Radiology. Available at: [Link]
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Synthesis of 18F-labelled 2-(4'-fluorophenyl)-1,3-benzothiazole and Evaluation as Amyloid Imaging Agent in Comparison With [11C]PIB. PubMed. Available at: [Link]
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143686 PDFs | Review articles in PET IMAGING. ResearchGate. Available at: [Link]
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Late-stage [18F]Fluorination: New Solutions to Old Problems. National Institutes of Health. Available at: [Link]
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Effective Preparation of [18F]Flumazenil Using Copper-Mediated Late-Stage Radiofluorination of a Stannyl Precursor. MDPI. Available at: [Link]
-
Recent progress on radiofluorination using metals: strategies for generation of C–18F bonds. RSC Publishing. Available at: [Link]
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Synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles as novel potential PET cancer imaging agents. PubMed. Available at: [Link]
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Syntheses and pharmacological characterization of novel thiazole derivatives as potential mGluR5 PET ligands. PubMed. Available at: [Link]
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Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. Available at: [Link]
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Radiolabeling Strategies of Nanobodies for Imaging Applications. MDPI. Available at: [Link]
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Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors. MD Anderson Cancer Center. Available at: [Link]
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Synthesis and Preclinical Evaluation of Peptide Dimer-Based PET Tracers for Imaging VEGFR-2 Expression in Tumors. ResearchGate. Available at: [Link]
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Novel Tracers and Radionuclides in PET Imaging. National Institutes of Health. Available at: [Link]
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A Novel 18F-Labeled Imidazo[2,1-b]benzothiazole (IBT) for High-Contrast PET Imaging of β-Amyloid Plaques. National Institutes of Health. Available at: [Link]
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Development and preclinical validation of 2-deoxy 2-[18F]fluorocellobiose as an Aspergillus-specific PET tracer. PubMed. Available at: [Link]
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Synthesis of Benzo[1][2]thiazolo[2,3-c][1][3][4]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. National Institutes of Health. Available at: [Link]
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Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. Semantic Scholar. Available at: [Link]
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Development and Evaluation of Interleukin-2-Derived Radiotracers for PET Imaging of T Cells in Mice. PubMed. Available at: [Link]
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Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central. Available at: [Link]
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Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. Baghdad Science Journal. Available at: [Link]
-
Preclinical Evaluation and Pilot Clinical Study of 18F-AlF-labeled FAPI-Tracers for PET Imaging of Cancer Associated Fibroblast. ResearchGate. Available at: [Link]
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Application Notes and Protocols: 2-Fluorobenzo[d]thiazol-5-ol in Advanced Materials Research
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-Fluorobenzo[d]thiazol-5-ol in material science. This document explores the compound's potential as a versatile building block for the synthesis of novel organic functional materials, with a particular focus on fluorescent chemosensors and organic light-emitting diodes (OLEDs). The protocols detailed herein are grounded in established principles of organic synthesis and material fabrication, drawing parallels from structurally related benzothiazole derivatives.
Introduction: The Potential of this compound in Material Science
This compound is a heterocyclic organic compound featuring a benzothiazole core, a fluorine substituent, and a hydroxyl group. This unique combination of functional groups imparts desirable photophysical and electronic properties, making it a promising candidate for various applications in material science.
The benzothiazole moiety is a well-established electron-accepting unit and a known fluorophore, widely incorporated into organic semiconductors and fluorescent probes.[1][2] The introduction of a fluorine atom can enhance thermal stability, influence molecular packing, and modulate the electronic properties of the material.[3] The hydroxyl group at the 5-position offers a reactive site for further chemical modification and can participate in hydrogen bonding, which is crucial for creating specific intermolecular interactions and for sensing applications.
This guide will delve into two primary applications of this compound: its use as a core scaffold for developing selective fluorescent chemosensors and as a building block for novel emissive materials in OLEDs.
Application I: Fluorescent Chemosensors for Ion Detection
The design of fluorescent chemosensors often relies on the principle of intramolecular charge transfer (ICT). The benzothiazole core of this compound can act as an electron acceptor, while the hydroxyl group can be functionalized with a suitable ionophore (a receptor unit) that can selectively bind to a target ion. This binding event can modulate the ICT process, leading to a detectable change in the fluorescence emission.[4]
Rationale for Use in Cyanide Anion (CN⁻) Detection
Drawing inspiration from existing benzothiazole-based cyanide sensors, we can envision a sensor derived from this compound.[4] The hydroxyl group can be used as a synthetic handle to introduce a recognition moiety that undergoes a nucleophilic addition with the cyanide anion. This reaction would disrupt the ICT pathway within the molecule, resulting in a noticeable shift in the fluorescence spectrum.[4]
Proposed Synthetic Protocol for a Cyanide Sensor
This protocol outlines a plausible two-step synthesis of a fluorescent chemosensor for cyanide, starting from this compound.
Step 1: Etherification of this compound with 4-bromobenzaldehyde
-
Objective: To introduce an aldehyde group that will serve as the reactive site for the Knoevenagel condensation.
-
Materials: this compound, 4-bromobenzaldehyde, potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF), ethyl acetate, brine.
-
Procedure:
-
Dissolve this compound (1 equivalent) and 4-bromobenzaldehyde (1.1 equivalents) in DMF.
-
Add K₂CO₃ (2 equivalents) to the solution.
-
Heat the reaction mixture at 80°C for 12 hours under a nitrogen atmosphere.
-
After cooling, pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Knoevenagel Condensation with 2-Thiopheneacetonitrile
-
Objective: To create the final sensor molecule with a conjugated system that facilitates ICT. This is analogous to the synthesis of other carbazole derivatives used in OLEDs.[5][6]
-
Materials: The product from Step 1, 2-thiopheneacetonitrile, piperidine, ethanol.
-
Procedure:
-
Dissolve the product from Step 1 (1 equivalent) and 2-thiopheneacetonitrile (1.2 equivalents) in ethanol.
-
Add a catalytic amount of piperidine.
-
Reflux the mixture for 6 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the final sensor compound.
-
Protocol for Cyanide Detection using the Synthesized Sensor
-
Materials: Synthesized sensor, acetonitrile (CH₃CN), deionized water, sodium cyanide (NaCN) stock solution, various other anion salt solutions (e.g., F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻), UV-Vis spectrophotometer, fluorescence spectrometer.
-
Procedure:
-
Prepare a stock solution of the sensor (e.g., 1 mM) in CH₃CN.
-
Prepare a working solution by diluting the stock solution in a CH₃CN/water mixture (e.g., 9:1 v/v).
-
Record the UV-Vis absorption and fluorescence emission spectra of the working solution.
-
Titrate the sensor solution with increasing concentrations of the NaCN stock solution.
-
Record the spectral changes after each addition.
-
To test for selectivity, repeat the titration with other anion solutions.
-
-
Expected Outcome: A significant blue shift in the fluorescence emission spectrum is expected upon the addition of cyanide, indicating the disruption of the ICT process.[4] The sensor should exhibit high selectivity for cyanide over other common anions.
Below is a diagram illustrating the proposed workflow for the synthesis and application of the cyanide sensor.
Caption: Workflow for the synthesis and application of a cyanide sensor.
Application II: Building Block for Organic Light-Emitting Diodes (OLEDs)
The electron-deficient nature of the benzothiazole core makes this compound an attractive building block for host and emissive materials in OLEDs.[1][7] By functionalizing the hydroxyl group with various electron-donating moieties, it is possible to create molecules with tunable electronic and photophysical properties suitable for OLED applications.[8]
Rationale for Use in OLED Emitters
The goal is to synthesize a D-A (donor-acceptor) or D-A-D type molecule where the this compound derivative acts as the acceptor (A) and is linked to electron-donating units (D), such as carbazole or triphenylamine.[9] This molecular design can lead to materials with high quantum yields and tunable emission colors.[10]
Proposed Synthetic Protocol for a D-A Emissive Material
This protocol describes the synthesis of a D-A type emitter using a Suzuki coupling reaction.
-
Objective: To couple an electron-donating carbazole moiety to the benzothiazole core.
-
Materials: this compound, 9-phenyl-9H-carbazol-3-ylboronic acid, palladium(II) acetate (Pd(OAc)₂), SPhos, potassium phosphate (K₃PO₄), toluene, water.
-
Procedure:
-
First, the hydroxyl group of this compound needs to be converted to a triflate or a halide to enable Suzuki coupling. A plausible intermediate would be 5-bromo-2-fluorobenzo[d]thiazole.
-
In a reaction vessel, combine 5-bromo-2-fluorobenzo[d]thiazole (1 equivalent), 9-phenyl-9H-carbazol-3-ylboronic acid (1.2 equivalents), Pd(OAc)₂ (0.05 equivalents), SPhos (0.1 equivalents), and K₃PO₄ (3 equivalents).
-
Add a mixture of toluene and water (e.g., 4:1 v/v).
-
Degas the mixture with nitrogen for 30 minutes.
-
Heat the reaction at 100°C for 24 hours under a nitrogen atmosphere.
-
After cooling, extract the product with dichloromethane, wash with water, and dry over magnesium sulfate.
-
Purify the crude product by column chromatography followed by sublimation to obtain the final emissive material.
-
Protocol for OLED Device Fabrication
This protocol outlines the fabrication of a simple multi-layer OLED device using the synthesized emissive material.[5]
-
Device Structure: ITO / PEDOT:PSS / Emissive Layer / LiF / Al
-
Materials: Indium tin oxide (ITO) coated glass substrates, PEDOT:PSS solution, the synthesized emissive material, lithium fluoride (LiF), aluminum (Al), organic solvents (e.g., chlorobenzene), spin coater, thermal evaporator.
-
Procedure:
-
Clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven.
-
Treat the ITO surface with UV-ozone for 15 minutes to improve the work function.
-
Spin-coat a thin layer of PEDOT:PSS (hole injection layer) onto the ITO substrate and anneal at 120°C for 15 minutes in a nitrogen-filled glovebox.
-
Dissolve the synthesized emissive material in a suitable organic solvent (e.g., chlorobenzene) and spin-coat it on top of the PEDOT:PSS layer to form the emissive layer (EML). Anneal at 80°C for 30 minutes.
-
Transfer the substrate to a thermal evaporator. Deposit a thin layer of LiF (electron injection layer, ~1 nm) followed by a thicker layer of Al (cathode, ~100 nm) at a high vacuum (< 10⁻⁶ Torr).
-
Encapsulate the device to protect it from air and moisture.
-
Below is a diagram illustrating the OLED device architecture and the energy level alignment.
Caption: OLED device structure and a simplified energy level diagram.
Data Presentation
The following table summarizes the expected photophysical properties of a hypothetical D-A emitter based on this compound and a carbazole donor, by drawing parallels with existing benzothiazole derivatives.
| Property | Expected Value | Technique |
| Absorption Max (λabs) | 350 - 400 nm | UV-Vis Spectroscopy |
| Emission Max (λem) | 450 - 550 nm | Fluorescence Spectroscopy |
| Fluorescence Quantum Yield (ΦF) | > 0.3 | Integrating Sphere |
| HOMO Level | -5.5 to -5.8 eV | Cyclic Voltammetry |
| LUMO Level | -2.5 to -2.8 eV | Cyclic Voltammetry |
| Thermal Decomposition Temp (Td) | > 300 °C | Thermogravimetric Analysis |
Concluding Remarks
This compound represents a promising, yet underexplored, platform for the development of advanced organic materials. Its unique structural features provide a solid foundation for creating novel fluorescent sensors and efficient OLED emitters. The protocols and application notes presented here offer a scientifically grounded starting point for researchers to unlock the potential of this versatile compound. Further experimental validation is encouraged to fully characterize its properties and optimize its performance in various material science applications.
References
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A new fluorogenic chemosensor based on benzothiazole for the detection of CN-. SciSpace.
-
A benzothiazole-based fluorescence turn-on sensor for copper(II). ResearchGate.
-
Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems. PubMed.
-
Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. PubMed Central.
-
Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI.
-
Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics. RSC Publishing.
-
Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Publishing.
-
Fluorobenzo[d]thiazol-5-amine and Structurally Related Analogs in Anticancer Research. Benchchem.
-
A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. PubMed Central.
-
Thiazole-based organic semiconductors for organic electronics. PubMed.
-
PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. chem.uaic.ro.
-
Benzothiazole Derivatives for OLED Materials (2). MySkinRecipes.
-
Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. Wiley Online Library.
-
Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. ResearchGate.
-
Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. MDPI.
-
Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. Semantic Scholar.
-
Application Notes and Protocols for the Functionalization of 6-Fluorobenzo[d]thiazol-5-amine. Benchchem.
-
Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI.
-
5-Fluorobenzo[d]thiazole-2-carboxylic acid. BLD Pharm.
-
Methyl 5-bromobenzo[d]thiazole-2-carboxylate. BLD Pharm.
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Application Note: Quantitative Analysis of 2-Fluorobenzo[d]thiazol-5-ol in Biological Samples using LC-MS/MS
Introduction
2-Fluorobenzo[d]thiazol-5-ol is a novel heterocyclic compound of increasing interest within pharmaceutical research and development. Its structural motif, a fluorinated benzothiazole, is found in a variety of biologically active molecules, including agents with potential anticancer and anti-inflammatory properties.[1][2] Accurate quantification of this compound in biological matrices such as plasma, blood, and urine is paramount for elucidating its pharmacokinetic profile, assessing efficacy in preclinical and clinical studies, and for general toxicokinetic evaluations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the quantitative determination of this compound in biological samples, with a primary focus on a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
The methodologies described herein are grounded in established bioanalytical method validation guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring the generation of reliable and reproducible data.[3][4][5][6]
Physicochemical Properties and Analytical Considerations
While specific experimental data for this compound is not extensively published, we can infer key properties from its structure and related benzothiazole analogs to guide analytical method development. The presence of a hydroxyl group suggests potential for both glucuronide and sulfate conjugation in vivo, a common metabolic pathway for phenolic compounds. The fluorine atom can enhance metabolic stability and modify the compound's lipophilicity.[7] The benzothiazole core itself provides a chromophore suitable for UV detection, though for high sensitivity and selectivity in complex biological matrices, LC-MS/MS is the preferred technique.[3][8]
Key Analytical Challenges:
-
Matrix Effects: Biological samples are complex mixtures containing endogenous components that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.
-
Metabolite Quantification: The potential for phase II metabolism necessitates methods that can either quantify the parent compound exclusively or include the determination of major metabolites. Enzymatic hydrolysis of conjugated metabolites back to the parent analyte is a common strategy.[8]
-
Low Detection Limits: Pharmacokinetic studies often require the quantification of low concentrations of the analyte, demanding highly sensitive analytical methods.
Recommended Analytical Workflow: LC-MS/MS
A validated LC-MS/MS method offers the requisite sensitivity, selectivity, and throughput for the bioanalysis of this compound. The general workflow is depicted below:
Caption: General workflow for the quantification of this compound in biological samples.
Part 1: Sample Preparation Protocols
The choice of sample preparation technique is critical for removing interfering matrix components and concentrating the analyte of interest. Below are detailed protocols for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), two commonly employed and effective methods.
Protocol 1: Liquid-Liquid Extraction (LLE)
LLE is a robust technique that separates compounds based on their differential solubility in two immiscible liquids.[9][10] For a moderately polar compound like this compound, an organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE) is a good starting point.
Materials:
-
Biological sample (e.g., 100 µL of human plasma)
-
Internal Standard (IS) solution (a structurally similar compound, ideally a stable isotope-labeled version of the analyte)
-
0.1 M Hydrochloric acid
-
Ethyl acetate (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 50:50 acetonitrile:water)
Step-by-Step Protocol:
-
Pipette 100 µL of the biological sample into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard solution and vortex briefly.
-
Acidify the sample by adding 50 µL of 0.1 M HCl to protonate the phenolic hydroxyl group, which can improve extraction efficiency into certain organic solvents.
-
Add 500 µL of ethyl acetate.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solution.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Liquid-Liquid Extraction (LLE) workflow.
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides cleaner extracts compared to LLE and can be easily automated for high-throughput applications. A mixed-mode or reversed-phase sorbent would be appropriate for this compound.
Materials:
-
SPE cartridges (e.g., C18 or a mixed-mode cation exchange)
-
Biological sample (e.g., 200 µL of human plasma)
-
Internal Standard (IS) solution
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1% Formic acid in water
-
5% Ammonium hydroxide in methanol
-
SPE vacuum manifold or positive pressure processor
Step-by-Step Protocol:
-
Sample Pre-treatment: To 200 µL of plasma, add 10 µL of IS and 200 µL of 0.1% formic acid in water. Vortex to mix.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water. Do not allow the sorbent bed to dry.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences, followed by 1 mL of 20% methanol in water to remove less polar interferences.
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic modifier helps to elute the phenolic compound.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of reconstitution solution for LC-MS/MS analysis.
Caption: Solid-Phase Extraction (SPE) workflow.
Part 2: LC-MS/MS Method Parameters
The following are recommended starting conditions for the LC-MS/MS analysis of this compound. Optimization will be necessary to achieve the desired performance.
Liquid Chromatography (LC) Conditions
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good retention and peak shape.[8]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A starting gradient of 5-10% B, ramping up to 95% B over several minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions
-
Instrument: A triple quadrupole mass spectrometer is ideal for quantitative analysis.
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive mode due to the basic nitrogen in the thiazole ring. However, negative mode should also be evaluated due to the acidic hydroxyl group.
-
Multiple Reaction Monitoring (MRM): The precursor ion will be the protonated molecule [M+H]⁺. The product ions for quantification (quantifier) and confirmation (qualifier) will need to be determined by infusing a standard solution of the analyte and performing a product ion scan.
-
Source Parameters: Optimization of source parameters such as capillary voltage, source temperature, and gas flows is crucial for maximizing sensitivity.
Table 1: Hypothetical MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined | To be determined |
| Internal Standard (IS) | To be determined | To be determined | - | To be determined |
Note: These values must be empirically determined during method development.
Part 3: Method Validation
A full validation of the bioanalytical method should be performed in accordance with FDA and/or EMA guidelines.[3][4][5][6] The validation should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at a minimum of four concentration levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC.
-
Calibration Curve: The linearity of the method over a defined concentration range.
-
Recovery: The extraction efficiency of the analyte from the biological matrix.
-
Matrix Effect: The effect of the matrix on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term, and post-preparative).
Table 2: Typical Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Accuracy | Within ±15% of the nominal value (±20% at LLOQ) |
| Precision (CV%) | ≤15% (≤20% at LLOQ) |
| Linearity (r²) | ≥0.99 |
| Recovery | Consistent, precise, and reproducible |
| Matrix Factor | CV ≤15% |
Conclusion
This application note provides a detailed framework for the development and validation of a robust and sensitive LC-MS/MS method for the quantification of this compound in biological samples. The provided protocols for sample preparation and initial LC-MS/MS conditions serve as a strong starting point for method optimization. Adherence to regulatory guidelines for method validation will ensure the generation of high-quality data suitable for supporting drug development programs.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030. [Link]
-
Koch, H. M., & Angerer, J. (2007). 2-Mercaptobenzothiazole (MBT) in human urine: a suitable biomarker for rubber-derived exposures. Journal of Chromatography B, 853(1-2), 249-254. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Bradshaw, T. D., et al. (2001). Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles. Journal of medicinal chemistry, 44(9), 1446-1455. [Link]
-
PubChem. 2-Amino-5-fluorobenzothiazole. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. (2021). Full-color emission of fluorinated benzothiadiazole-based D–A–D fluorophores and their bioimaging applications. Materials Advances. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link]
-
Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]
-
Elgemeie, G. H., et al. (2021). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 26(21), 6485. [Link]
-
Lee, B. C., et al. (2011). Aromatic radiofluorination and biological evaluation of 2-aryl-6-[18F]fluorobenzothiazoles as a potential positron emission tomography imaging probe for β-amyloid plaques. Bioorganic & medicinal chemistry, 19(9), 2993-3002. [Link]
-
Abdul-Reda, M. M., et al. (2023). Synthesis and studying biological activity of new benzothiazole derivatives. Journal of Pharmaceutical Negative Results, 573-581. [Link]
-
Baqi, R. A. A. (2016). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. Journal of Kerbala University, 14(2), 127-142. [Link]
-
PubChem. Benzo(d)thiazol-2-amine. National Center for Biotechnology Information. [Link]
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El-Ali, H. A., et al. (2023). Determination of Esterase Activity on Benzothiazole Based Probe In Biological Samples. [Link]
-
Sharma, S., & Kapoor, K. K. (2016). Synthesis, Characterization and Drug-Likeness Predictions of 1, 3-Thiazole and Benzothiazole Derivatives. Oriental Journal of Chemistry, 32(3), 1645. [Link]
-
Krystof, V., et al. (2020). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 25(22), 5433. [Link]
-
Li, Y., et al. (2018). Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. RSC advances, 8(12), 6296-6305. [Link]
-
Cardiff University. (2001). Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles. ORCA. [Link]
-
Li, Y., et al. (2018). Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. RSC advances, 8(12), 6296-6305. [Link]
-
Reemtsma, T. (2000). Determination of 2‐substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(17), 1612-1618. [Link]
-
BioAgilytix. LC/MS Applications in Drug Development. [Link]
Sources
- 1. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
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- 7. CAS 20358-07-0: 2-Amino-5-fluorobenzothiazole | CymitQuimica [cymitquimica.com]
- 8. Rapid and sensitive LC-MS-MS determination of 2-mercaptobenzothiazole, a rubber additive, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jchr.org [jchr.org]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 2-Fluorobenzo[d]thiazol-5-ol Synthesis
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of complex scaffolds like 2-Fluorobenzo[d]thiazol-5-ol. The introduction of a fluorine atom at the 2-position of a benzothiazole ring is a non-trivial transformation that requires a multi-step approach, moving beyond standard condensation reactions.
This document provides a comprehensive, question-and-answer-based troubleshooting framework for a proposed synthetic pathway. We will dissect each critical stage, explain the underlying chemical principles, and offer field-proven insights to overcome common challenges and maximize your yield.
The proposed synthesis is logically divided into two primary stages:
-
Construction of the Key Intermediate: Synthesis of 2-aminobenzo[d]thiazol-5-ol.
-
Fluorination via Diazotization: Conversion of the 2-amino intermediate to the final 2-fluoro product using a Balz-Schiemann type reaction.
Let's begin by visualizing the entire synthetic workflow.
Part 1: Troubleshooting the Synthesis of 2-Aminobenzo[d]thiazol-5-ol (Intermediate)
This stage involves forming the core heterocyclic structure and correctly positioning the functional groups for the final fluorination step. Yield loss is common across these four transformations.
Frequently Asked Questions (FAQs)
Q1: My oxidative cyclization of the thiourea intermediate (Step B -> C) is giving a low yield and multiple side products. What is happening?
A: This is the most critical step for forming the benzothiazole ring. The low yield is typically due to one of three factors: over-oxidation, incomplete cyclization, or degradation of the starting material. The choice of oxidant and strict control of reaction conditions are paramount. For instance, using bromine in acetic acid is a classic method, but the stoichiometry is crucial; excess bromine can lead to unwanted aromatic bromination.[1][2] Performing the reaction at low temperatures can help control the reaction rate and minimize side reactions.
Q2: The reduction of the nitro group (Step C -> D) is incomplete, or I'm losing my benzothiazole ring. How can I improve this?
A: The benzothiazole ring is generally stable, but harsh reductive conditions can be problematic.
-
Catalytic Hydrogenation (H₂/Pd-C): This is a clean method but can be slow. Ensure your catalyst is active (not poisoned) and that you have efficient hydrogen delivery and agitation.
-
Metal/Acid Reduction (e.g., SnCl₂, HCl): This is a very reliable method for nitro group reduction.[3] If the reaction is incomplete, it's often due to insufficient acid or tin(II) chloride. The resulting diamine can form a salt, which may precipitate. Ensure you have a homogenous solution or a vigorous slurry. The workup is critical; you must basify the solution carefully to break the tin complexes and release the free diamine.
Q3: The conversion of the 5-amino group to the 5-hydroxyl group (Step D -> E) is resulting in a dark, tarry mixture. What's the cause?
A: This is a Sandmeyer-type reaction where an aryl diazonium salt is hydrolyzed to a phenol.[4][5] Tarry byproducts are classic signs of diazonium salt decomposition and unwanted side reactions (e.g., azo coupling). The key is temperature control. The initial diazotization must be performed at 0-5°C to prevent the unstable diazonium salt from decomposing prematurely. After formation, the solution should be added slowly to hot aqueous acid to promote rapid hydrolysis while minimizing the lifetime of the diazonium salt at intermediate temperatures where side reactions are more prevalent.
Troubleshooting Guide: Synthesis of 2-Aminobenzo[d]thiazol-5-ol
| Step | Problem | Potential Cause(s) | Recommended Solution & Scientific Rationale |
| Thiourea Formation | Low yield of N-(2-Amino-4-nitrophenyl)thiourea. | 1. Incomplete reaction. 2. Purity of 2-amino-4-nitrophenol starting material.[6] | Solution: Ensure acidic conditions to protonate the thiocyanate anion, facilitating nucleophilic attack. Recrystallize the starting aminonitrophenol to remove impurities that could interfere with the reaction. |
| Oxidative Cyclization | Formation of disulfide byproducts or halogenated side products. | 1. Incorrect oxidant stoichiometry. 2. Reaction temperature is too high. | Solution: Use precisely one equivalent of oxidant (e.g., Br₂). Add the oxidant dropwise at a low temperature (0-10°C) to control the exothermic reaction and prevent over-oxidation or ring bromination.[2] |
| Nitro Reduction | Incomplete reduction or complex purification. | 1. Inactive catalyst (for hydrogenation). 2. Inefficient workup for SnCl₂ reduction. | Solution: For SnCl₂ reduction, after the reaction is complete, carefully add a concentrated base (e.g., NaOH solution) while cooling in an ice bath to precipitate tin hydroxides. Filter the mixture and extract the filtrate. This ensures complete removal of the metal salts.[3] |
| Diazotization/Hydrolysis | Significant tar formation; very low yield of the desired phenol. | 1. Premature decomposition of the diazonium salt. 2. Azo coupling side reactions. | Solution: Maintain a temperature of 0-5°C during the addition of sodium nitrite. Once diazotization is complete, add this cold solution to a separate flask of boiling dilute sulfuric acid. This "reverse addition" ensures the diazonium salt reacts immediately upon entering the hot solution, minimizing its lifetime and the potential for side reactions. |
Part 2: Troubleshooting the 2-Fluoro Conversion (Balz-Schiemann Reaction)
This final step is a specialized transformation that replaces the 2-amino group with fluorine. It relies on the formation and subsequent thermal decomposition of a diazonium tetrafluoroborate salt.
Frequently Asked Questions (FAQs)
Q4: Why can't I use a standard nucleophilic aromatic substitution (SₙAr) reaction to install the fluorine at the 2-position?
A: The 2-position of the benzothiazole ring is not sufficiently electron-deficient to facilitate a standard SₙAr reaction with a fluoride source. Furthermore, the 2-amino group is a poor leaving group. The Balz-Schiemann reaction provides a robust alternative by converting the amino group into an excellent leaving group (N₂) via a diazonium salt intermediate.[5][7]
Q5: The isolation of my diazonium tetrafluoroborate salt (Step E -> F) is difficult, and the yield is poor. What are the best practices?
A: The success of this step hinges on the insolubility of the diazonium tetrafluoroborate salt in the reaction medium.
-
Reagent Choice: Use tetrafluoroboric acid (HBF₄) directly as the acid source for the diazotization. This allows the resulting salt, [Ar-N₂]⁺[BF₄]⁻, to precipitate in situ as it forms.
-
Temperature: As with all diazotizations, maintain a temperature of 0-5°C.
-
Isolation: Once precipitated, the salt should be collected quickly by filtration, washed with cold diethyl ether (to remove water), and dried under vacuum without heat. These salts are often shock-sensitive when dry and should be handled with extreme care and used immediately in the next step.
Experimental Protocol: Balz-Schiemann Fluorination of 2-Aminobenzo[d]thiazol-5-ol
Safety Notice: This procedure involves potentially explosive diazonium salts and the use of corrosive acids. All work must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including a blast shield.
-
Diazotization:
-
In a thick-walled flask, suspend 1.0 equivalent of 2-aminobenzo[d]thiazol-5-ol in a 48% aqueous solution of tetrafluoroboric acid (HBF₄, ~4.0 equivalents) at 0°C.
-
While stirring vigorously, add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 1.1 equivalents) dropwise, ensuring the internal temperature does not exceed 5°C.
-
A precipitate of the diazonium tetrafluoroborate salt should form. Stir the resulting slurry for an additional 30 minutes at 0°C.
-
-
Isolation of the Diazonium Salt:
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake sequentially with small portions of cold water, cold methanol, and finally, cold diethyl ether.
-
Dry the isolated salt under a gentle stream of nitrogen or in a vacuum desiccator for a short period. Do not use heat. The salt should be used immediately.
-
-
Thermal Decomposition:
-
Place the dry, powdered diazonium salt in a flask equipped with a reflux condenser and a gas outlet bubbler to monitor nitrogen evolution.
-
Heat the solid gently using an oil bath. The decomposition temperature can vary, but it often starts between 100-150°C.
-
Heating should be gradual. A steady evolution of nitrogen gas (N₂) will be observed.
-
Once gas evolution ceases, cool the flask to room temperature. The crude this compound remains as a dark solid or oil.
-
-
Workup and Purification:
-
Extract the crude product from the flask using a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the final product using column chromatography on silica gel.
-
References
-
Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. Retrieved from [Link]
- Merck Index. (n.d.). Buchner-Curtius-Schlotterbeck Reaction.
-
Wikipedia. (n.d.). Büchner–Curtius–Schlotterbeck reaction. Wikipedia. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Büchner-Curtius-Schlotterbeck Reaction. Retrieved from [Link]
-
Singh, U., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available from: [Link]
-
Khan Academy. (n.d.). Sandmeyer reaction. Khan Academy. Retrieved from [Link]
-
ResearchGate. (n.d.). Büchner-Curtius-Schlotterbeck reaction | Request PDF. ResearchGate. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved from [Link]
- Mahidol University. (n.d.). A simple and efficient route for synthesis of 2-alkylbenzothiazoles.
-
National Institutes of Health (NIH). (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]
-
PubMed. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Retrieved from [Link]
-
Vietnam Journal of Chemistry. (n.d.). Preparation of some new benzo[d]thiazole derivatives. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of 5-Fluoroaminobenzothiazoles. ResearchGate. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]
- Royal Society of Chemistry. (2022). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2011). Synthesis and characterization of newly synthesized moieties of fluoro benzothiazole Schiff's bases.
-
ResearchGate. (n.d.). Thiocyanation of α-amino carbonyl compounds for the synthesis of aromatic thiocyanates. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry. Retrieved from [Link]
-
SCIRP. (n.d.). The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. Retrieved from [Link]
-
ResearchGate. (n.d.). The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US4363913A - Preparation of 2-aminobenzothiazoles.
Sources
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- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Khan Academy [khanacademy.org]
Technical Support Center: Overcoming Solubility Challenges with 2-Fluorobenzo[d]thiazol-5-ol
Welcome to the technical support guide for 2-Fluorobenzo[d]thiazol-5-ol. This resource is designed for researchers, scientists, and drug development professionals to effectively address and overcome the inherent solubility challenges of this compound in aqueous buffers. By understanding the physicochemical properties of this molecule and employing systematic solubilization strategies, you can ensure the accuracy, reproducibility, and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers?
A1: The limited aqueous solubility of this compound stems from its molecular structure. The benzothiazole core is a fused heterocyclic system that is largely hydrophobic.[1][2] While the hydroxyl (-OH) group at the 5-position can participate in hydrogen bonding, the overall lipophilic character of the molecule dominates, leading to poor solubility in polar solvents like water and aqueous buffers.[1] Many benzothiazole derivatives are known to have low aqueous solubility.[3][4]
Q2: What is the best starting solvent for creating a high-concentration stock solution?
A2: For creating a primary stock solution, a polar aprotic solvent is recommended. Dimethyl sulfoxide (DMSO) is the most common and effective choice for dissolving benzothiazole derivatives and other poorly soluble compounds for in vitro assays.[1][4][5] It can dissolve a wide range of both polar and nonpolar compounds.[6] Start by attempting to dissolve the compound in 100% DMSO to create a concentrated stock (e.g., 10-50 mM).
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous experimental buffer. What's happening and what should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs because the compound, while soluble in the high-concentration DMSO stock, crashes out of solution when the solvent environment abruptly changes to a highly aqueous one. The DMSO concentration is no longer sufficient to keep the hydrophobic compound solubilized.[7]
To mitigate this, you should:
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise (serial) dilution.[8][9]
-
Ensure Rapid Mixing: When adding the stock to the aqueous buffer, ensure immediate and vigorous mixing (e.g., vortexing) to rapidly disperse the compound molecules before they have a chance to aggregate and precipitate.
-
Lower the Final Concentration: Your desired final concentration may be above the compound's aqueous solubility limit. You may need to work at a lower concentration.
-
Explore the methods in the Troubleshooting Guide below, such as pH adjustment or the use of other solubilizing excipients.[10]
Q4: What are the potential risks of using DMSO in my cell-based assays?
A4: While DMSO is a powerful solvent, it is not inert and can have biological effects.[11] High concentrations can be toxic to cells, affect cell membrane permeability, and interfere with assay components.[12][13]
Best Practices for DMSO Use:
-
Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5% .[9][12][13] Some sensitive primary cells may require even lower concentrations (e.g., <0.1%).[13]
-
Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your test conditions to account for any solvent-induced effects.[12]
Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues
If you are encountering persistent precipitation or suspect poor solubility is affecting your results, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for solubility issues.
Strategy 1: pH Adjustment
The hydroxyl group on this compound is phenolic. Phenolic groups are weakly acidic and can be deprotonated at higher pH to form a more polar (and thus more water-soluble) phenolate salt.[14] The solubility of phenolic compounds often increases significantly at alkaline pH values.[15]
Protocol for Solubility Enhancement via pH Adjustment:
-
Prepare your desired aqueous buffer (e.g., PBS, Tris).
-
While stirring, slowly increase the pH of the buffer by adding small amounts of a base like 1 M NaOH. Monitor the pH carefully with a calibrated pH meter.
-
Target a final pH of 8.0 or higher. Phenolic compounds tend to become more soluble at high pH.[14]
-
Once the buffer pH is stabilized, attempt to add your DMSO stock solution of this compound.
-
Important Consideration: Ensure that the elevated pH does not affect the stability of your compound or the integrity of your biological assay.[16][17] Some phenolic compounds can be unstable at high pH.[16] Always run appropriate controls.
Strategy 2: Co-solvents
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[18][] They work by reducing the polarity of the solvent system.[]
Protocol for Using a Co-Solvent:
-
Prepare a high-concentration stock of your compound in 100% DMSO (e.g., 50 mM).
-
Create an intermediate stock by diluting the DMSO stock into a less toxic, water-miscible co-solvent such as polyethylene glycol 400 (PEG400) or ethanol.[7][]
-
Finally, dilute this intermediate stock into your final aqueous buffer to achieve the desired working concentration.
-
Important Consideration: The total concentration of organic solvents (DMSO + co-solvent) should be kept to a minimum to avoid impacting the biological system.[7] Always check your assay's tolerance for these solvents.
Strategy 3: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[20] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an "inclusion complex" that has significantly improved aqueous solubility.[21][22][23] This is a powerful technique for increasing the solubility of Class II drugs (high permeability, low solubility).[22]
Protocol for Solubilization with Cyclodextrins:
-
Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations due to their high aqueous solubility and low toxicity.[5][]
-
Prepare a solution of the cyclodextrin in your aqueous buffer (e.g., 1-10% w/v).
-
Add the DMSO stock solution of your compound directly to the cyclodextrin-containing buffer with vigorous stirring.
-
Allow the solution to equilibrate (e.g., stir for 1-2 hours at room temperature) to facilitate the formation of the inclusion complex.
-
Visually inspect for any precipitation. The solution should be clear.
Data Summary and Method Comparison
| Solubilization Strategy | Mechanism of Action | Pros | Cons | Recommended Use Case |
| pH Adjustment | Increases ionization of the phenolic hydroxyl group to a more polar phenolate salt.[14] | Simple, inexpensive, and easy to implement.[] | Potential for compound degradation at high pH; pH change may interfere with the assay.[16] | Initial screening when the compound has an ionizable group and the assay is tolerant to pH changes. |
| Co-solvents (e.g., PEG400) | Reduces the polarity of the aqueous solvent system, making it more favorable for hydrophobic compounds.[18][] | Effective for many compounds; can be combined with other methods.[7] | Can cause cellular toxicity or interfere with assays at higher concentrations; risk of precipitation upon dilution.[7] | When a moderate increase in solubility is needed and the assay can tolerate low levels of organic solvents. |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulates the hydrophobic molecule within its central cavity, presenting a hydrophilic exterior to the solvent.[21][22] | High solubilization capacity; low toxicity; can improve compound stability.[20][23] | More expensive; may alter the free concentration of the compound, potentially affecting activity measurements. | For compounds with very low solubility or for in vivo studies where minimizing organic solvents is critical. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Caption: Workflow for preparing a DMSO stock solution.
-
Calculation: Determine the mass of this compound (M.W. = 169.18 g/mol ) required. For 1 mL of a 10 mM stock, you need 1.69 mg.
-
Weighing: Accurately weigh the required amount of the solid compound into a sterile, appropriate vial (e.g., an amber glass vial or a microcentrifuge tube).
-
Dissolution: Add the calculated volume of high-purity, sterile DMSO.[25] For the example above, add 100 µL of DMSO to the 1.69 mg of compound.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. If dissolution is slow, sonication in a water bath for 5-10 minutes can be applied.[12] Gentle warming to 37°C may also help but should be used with caution as heat can degrade some compounds.[12]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9][12] Store at -20°C or -80°C.
References
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. PubMed Central. [Link]
-
Effect of pH on the solubility of phenolic compounds. ResearchGate. [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
What is the relation between the solubility of phenolic compounds and pH of solution? ResearchGate. [Link]
-
Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]
-
Benzothiazole - Solubility of Things. Solubility of Things. [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract. ProQuest. [Link]
-
Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate. [Link]
-
DMSO usage in cell culture. LifeTein. [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. ResearchGate. [Link]
-
Benzothiazole | C7H5NS. PubChem. [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [Link]
-
(PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]
-
Effect of pH on the Stability of Plant Phenolic Compounds | Journal of Agricultural and Food Chemistry. ACS Publications. [Link]
-
Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. [Link]
-
How to prepare sterile drug solution in DMSO for cell culture? : r/labrats. Reddit. [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.. [Link]
-
Dimethyl sulfoxide. Wikipedia. [Link]
-
Benzothiazine derivatives solubility? ResearchGate. [Link]
-
This compound. Crysdot LLC. [Link]
-
2-(6-fluorobenzo[d]thiazol-2-yl)-4,5-dihydro-2H-benzo[e]indazol-1-ol. PubChem. [Link]
-
Benzo(d)thiazol-2-amine | C7H6N2S. PubChem. [Link]
-
2-Amino-5-fluorobenzothiazole | C7H5FN2S. PubChem. [Link]
-
2-Bromobenzo[d]thiazol-5-ol | C7H4BrNOS. PubChem. [Link]
-
5-Fluorobenzo[d]thiazol-2-amine | 20358-07-0. BuyersGuideChem. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. ijpbr.in [ijpbr.in]
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- 18. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. touroscholar.touro.edu [touroscholar.touro.edu]
- 23. scispace.com [scispace.com]
- 25. reddit.com [reddit.com]
Technical Support Center: Purification of 2-Fluorobenzo[d]thiazol-5-ol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of 2-Fluorobenzo[d]thiazol-5-ol. This guide is designed to provide you with in-depth, field-proven insights into the common challenges encountered during the purification of this fluorinated benzothiazole derivative and to offer robust solutions to overcome them. As a molecule of interest in medicinal chemistry and drug development, achieving high purity is paramount for reliable downstream applications. This resource consolidates technical expertise and practical troubleshooting strategies to streamline your purification workflow.
Understanding the Molecule: Key Physicochemical Properties and Their Impact on Purification
This compound is a moderately polar, aromatic heterocyclic compound. Its purification is influenced by the interplay of several key structural features:
-
The Benzothiazole Core: This rigid, planar ring system is prone to π-π stacking interactions, which can influence its solubility in aromatic solvents and its retention on certain chromatography phases.
-
The Phenolic Hydroxyl Group (-OH): This group imparts polar and acidic characteristics to the molecule. It can act as both a hydrogen bond donor and acceptor, significantly affecting solubility in protic solvents. The acidic nature of the phenol (with an estimated pKa in the range of 7-9) means that its charge state, and therefore its solubility and chromatographic behavior, will be highly dependent on the pH of the medium.
-
The Fluorine Atom (-F): The presence of fluorine, a highly electronegative atom, introduces a strong dipole moment and can alter the molecule's overall polarity and lipophilicity. Fluorinated compounds often exhibit unique retention behaviors in chromatography.
These features collectively contribute to the challenges in purifying this compound, which often include the removal of structurally similar impurities and minimizing product degradation.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during the purification of this compound.
FAQ 1: My crude product is a dark, oily residue. How can I get it to crystallize?
Answer: Oiling out is a common problem with polar aromatic compounds. It occurs when the compound comes out of solution above its melting point. Here’s a systematic approach to induce crystallization:
-
Solvent Screening: The first step is to perform a systematic solvent screen with small amounts of your crude material. Test a range of solvents with varying polarities. A good recrystallization solvent will dissolve your compound when hot but not at room temperature.[1]
-
Mixed Solvent Systems: If a single solvent is not effective, a mixed-solvent system is often the solution.[1] A common strategy is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve the precipitate followed by slow cooling can promote crystal growth.
-
Seeding: If you have a small amount of pure crystalline material from a previous batch, adding a "seed" crystal to the supersaturated solution can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal formation.
Table 1: Recommended Solvent Systems for Recrystallization of this compound
| Solvent System (Good/Poor) | Rationale |
| Ethanol / Water | The hydroxyl group promotes solubility in hot ethanol, while the addition of water as an anti-solvent reduces solubility upon cooling. |
| Acetone / Hexane | Acetone is a good polar aprotic solvent for dissolving the compound, and hexane serves as a non-polar anti-solvent. |
| Ethyl Acetate / Heptane | A moderately polar ester and a non-polar alkane provide a good polarity gradient for crystallization. |
| Toluene / Hexane | Toluene's aromatic nature can aid in dissolving the benzothiazole core through π-π interactions, with hexane as the anti-solvent. |
FAQ 2: I am seeing significant product loss and discoloration during silica gel column chromatography. What is happening and how can I prevent it?
Answer: Phenolic compounds are susceptible to oxidation on the surface of silica gel, which is slightly acidic. This can lead to the formation of colored impurities, such as quinone-type species, and result in product degradation.
Here are some strategies to mitigate this issue:
-
Deactivate the Silica Gel: Before preparing your column, you can deactivate the silica gel by treating it with a base. A common method is to slurry the silica gel in the chosen eluent containing a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v). This neutralizes the acidic sites on the silica.
-
Use an Alternative Stationary Phase: If oxidation remains a problem, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol or amino-propyl silica.
-
Work Quickly and Under Inert Atmosphere: Minimize the time the compound spends on the column. Running the column under a nitrogen or argon atmosphere can help to reduce exposure to oxygen.
-
Add an Antioxidant: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the eluent can help prevent oxidation.
FAQ 3: I am struggling to separate my product from a closely related impurity with a very similar Rf value on TLC. What are my options?
Answer: Separating closely related impurities is a common challenge. Here's a multi-pronged approach:
-
Optimize the Mobile Phase:
-
Systematic TLC Screening: Before scaling up to a column, invest time in screening a wide variety of solvent systems for your TLC analysis. Try different solvent combinations and ratios. Sometimes, a small change in the solvent mixture can significantly improve separation.
-
Utilize Different Solvent Polarities: Experiment with solvent systems of different polarities. For polar compounds, mixtures like dichloromethane/methanol or ethyl acetate/hexane are good starting points.[2][3]
-
Add Modifiers: For acidic compounds like phenols, adding a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase can improve peak shape and sometimes enhance separation by suppressing the ionization of the hydroxyl group.
-
-
Change the Stationary Phase:
-
Reverse-Phase Chromatography: If normal-phase chromatography is not providing adequate separation, reverse-phase chromatography is an excellent alternative. On a C18-functionalized silica gel, the separation is based on hydrophobicity. A polar mobile phase, such as a mixture of water and methanol or acetonitrile, is used. This can often provide a different selectivity and resolve impurities that co-elute on silica gel.
-
Fluorinated Phases: Given the fluorine atom in your molecule, a fluorinated stationary phase (e.g., a pentafluorophenyl (PFP) phase) could offer unique selectivity through dipole-dipole, π-π, and ion-exchange interactions.[4][5]
-
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC offers much higher resolution than standard column chromatography. Both normal-phase and reverse-phase preparative HPLC can be employed.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of this compound.
Guide 1: Column Chromatography Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | 1. Acidic nature of the phenol interacting with silica. 2. Column overloading. 3. Poor column packing. | 1. Add a small amount of acetic acid (0.1-1%) to your eluent to suppress deprotonation. 2. Reduce the amount of crude material loaded onto the column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight. 3. Ensure your column is packed uniformly without any cracks or channels. |
| Product Not Eluting from the Column | 1. The eluent is not polar enough. 2. Strong adsorption to the stationary phase. | 1. Gradually increase the polarity of your mobile phase. For example, increase the percentage of methanol in a dichloromethane/methanol mixture. 2. Consider switching to a more polar solvent system or using reverse-phase chromatography. |
| Multiple Spots on TLC of a "Pure" Fraction | 1. On-plate degradation. 2. The solvent system used for TLC is different from the column eluent. | 1. Spot the sample and develop the TLC plate immediately. 2. Always use the same solvent system for TLC analysis as you are using for the column elution. |
Guide 2: Recrystallization Problems
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | 1. The solution is not supersaturated (too much solvent used). 2. The compound is too soluble in the chosen solvent even at low temperatures. | 1. Evaporate some of the solvent to concentrate the solution and then try cooling again. 2. Try a different solvent in which the compound is less soluble, or use a mixed-solvent system. |
| Formation of an Oil Instead of Crystals | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too rapidly. 3. High concentration of impurities. | 1. Choose a lower-boiling solvent. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Perform a preliminary purification step, such as a quick filtration through a small plug of silica, before recrystallization. |
| Low Recovery of Crystalline Product | 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent. | 1. Use the minimum amount of hot solvent necessary to dissolve the compound. 2. Ensure the solution is thoroughly cooled in an ice bath for an extended period (e.g., 30-60 minutes) to maximize precipitation. |
Experimental Protocols
Protocol 1: Flash Column Chromatography (Normal Phase)
This protocol provides a general guideline for purifying this compound using normal-phase flash column chromatography.
Materials:
-
Silica gel (230-400 mesh)
-
Crude this compound
-
Solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol)
-
Triethylamine or Acetic Acid (optional)
-
Glass column, collection tubes, TLC plates, and developing chamber
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate in various solvent systems to find an eluent that gives your product an Rf value of approximately 0.2-0.4 and provides good separation from impurities. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). If the compound is very polar, try dichloromethane and methanol (e.g., 95:5 v/v).
-
If tailing is observed, add 0.5% acetic acid to the eluent.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase.
-
Collect fractions in separate test tubes.
-
Monitor the elution process by TLC to identify the fractions containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization from a Mixed Solvent System
This protocol describes a general procedure for recrystallizing this compound using a mixed-solvent system.
Materials:
-
Crude this compound
-
"Good" solvent (e.g., Ethanol, Acetone)
-
"Poor" solvent (e.g., Water, Hexane)
-
Erlenmeyer flask, condenser, heating source (hot plate or heating mantle)
-
Büchner funnel and filter flask
Procedure:
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent and heat the mixture to boiling while stirring until the solid dissolves completely.
-
-
Addition of "Poor" Solvent:
-
While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy.
-
-
Clarification:
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold "poor" solvent.
-
Dry the crystals in a vacuum oven or in a desiccator to remove residual solvent.
-
Visualizing the Workflow
To aid in understanding the decision-making process during purification, the following workflow diagrams are provided.
Caption: A general workflow for the purification of this compound.
Caption: Troubleshooting guide for poor separation in column chromatography.
References
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]
-
Recent analytical applications of fluorinated hydrocarbon-based stationary phases in HPLC. Semantic Scholar. Available at: [Link]
-
Thin Layer Chromatography. Chemistry LibreTexts. Available at: [Link]
-
How To Choose The Best Eluent For Thin Layer Chromatography (TLC). ALWSCI Blog. Available at: [Link]
-
Thin Layer Chromatography. University of California, Los Angeles. Available at: [Link]
Sources
Technical Support Center: Crystallization of 2-Fluorobenzo[d]thiazol-5-ol
Welcome to the technical support center for the crystallization of 2-Fluorobenzo[d]thiazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification and crystal growth of this compound. By understanding the underlying principles and applying systematic troubleshooting, you can achieve high-purity crystals suitable for downstream applications, including structural analysis and formulation development.
Frequently Asked Questions (FAQs)
Q1: What are the key molecular features of this compound that influence its crystallization behavior?
A1: The crystallization behavior of this compound is governed by a combination of intermolecular forces originating from its distinct functional groups:
-
Benzothiazole Core: This rigid, planar heterocyclic system promotes π-π stacking interactions, which are a primary driving force for crystal lattice formation.
-
Hydroxyl (-OH) Group: As a potent hydrogen bond donor and acceptor, the phenolic hydroxyl group at the 5-position strongly influences solvent selection and is critical in forming stable, ordered crystal structures.
-
Fluorine (-F) Atom: The highly electronegative fluorine at the 2-position modifies the molecule's electronic properties and dipole moment.[1][2] It can participate in weaker C-H···F hydrogen bonds and alter the crystal packing, potentially leading to different polymorphic forms compared to its non-fluorinated analog.[3] The incorporation of fluorine can enhance cytotoxic activity in some benzothiazole derivatives, making polymorphic control crucial for pharmaceutical applications.[4]
Q2: How do I select an appropriate solvent system for crystallization?
A2: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[5] Given the molecule's moderate polarity (due to the -OH group and thiazole nitrogens), a range of solvents should be considered. The principle of "like dissolves like" is a good starting point.
Table 1: Solvent Selection Guide for this compound
| Solvent Class | Example(s) | Boiling Point (°C) | Rationale & Potential Issues |
| Alcohols | Ethanol, Methanol, Isopropanol | 78, 65, 82 | Good Solvents: The hydroxyl group promotes solubility via hydrogen bonding. Often a good starting point for single-solvent recrystallization. |
| Ketones | Acetone | 56 | Good Solvents: The polar carbonyl group can dissolve the compound effectively. Its low boiling point is advantageous for easy removal. |
| Ethers | Tetrahydrofuran (THF) | 66 | Moderate Solvents: Can be effective, but solubility might be lower. Often used as the "good" solvent in a binary system. |
| Esters | Ethyl Acetate | 77 | Moderate Solvents: Useful for creating binary solvent systems with non-polar anti-solvents. |
| Aromatic | Toluene, Xylene | 111, ~140 | Potential Solvents: May dissolve the compound at high temperatures due to π-π interactions. High boiling points increase the risk of "oiling out". |
| Non-Polar | Hexane, Heptane | 69, 98 | Anti-Solvents: The compound is likely insoluble. Ideal for use as the precipitant in binary solvent systems (e.g., Ethanol/Hexane). |
| Highly Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | 153, 189 | Last Resort: Use only if solubility is poor in all other solvents. High solubility often makes it difficult to recover the compound.[6] |
A binary solvent system (a "good" solvent in which the compound is soluble, and a "bad" anti-solvent in which it is not) is often the most effective method for achieving high-quality crystals.[7]
Q3: What is polymorphism, and why is it a critical consideration for this compound?
A3: Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure.[8][9] These different forms, or polymorphs, can have distinct physical properties, including solubility, melting point, stability, and bioavailability.[8][10] For a pharmaceutical compound, an uncontrolled polymorphic transformation can have disastrous consequences, potentially rendering a drug less effective or unstable.[9]
Given that this compound has multiple sites for hydrogen bonding and potential for varied π-stacking arrangements, it is susceptible to forming different polymorphs under different crystallization conditions (e.g., solvent, temperature, cooling rate).[8][11] Therefore, it is essential to identify and consistently produce the most thermodynamically stable polymorph for any drug development application.
Troubleshooting Crystallization Experiments
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Problem: My compound is fully dissolved, but no crystals form upon cooling.
Cause: The solution has not reached a sufficient level of supersaturation, or the energy barrier for nucleation has not been overcome. Crystallization is a kinetically hindered process and often requires a trigger.[7]
Solution Protocol: Inducing Nucleation
If your solution remains clear after slow cooling to room temperature and subsequent chilling in an ice bath, attempt the following methods sequentially:
-
Scratching Method:
-
Step 1: Submerge the tip of a glass stirring rod into the solution.
-
Step 2: Gently but firmly scratch the inner surface of the flask below the level of the solution.
-
Rationale: The scratching creates microscopic imperfections on the glass surface, which act as nucleation sites for crystal growth to begin.[12]
-
-
Seed Crystal Addition:
-
Step 1: If available, obtain a tiny crystal of solid this compound (from a previous batch or the crude material).
-
Step 2: Drop this "seed crystal" into the cold, clear solution.
-
Rationale: The seed crystal provides a pre-formed template of the crystal lattice, eliminating the kinetic barrier for initial nucleation and promoting the growth of larger crystals.[12][13]
-
-
Solvent Reduction:
-
Step 1: Gently reheat the solution to boiling and reduce the solvent volume by 10-20%.
-
Step 2: Repeat the slow cooling process.
-
Rationale: This increases the concentration of the solute, pushing the solution further into a supersaturated state where crystallization is more favorable.[12]
-
-
Anti-Solvent Addition (for Binary Systems):
-
Step 1: While stirring the solution at room temperature, add a non-polar anti-solvent (e.g., hexane) dropwise until persistent cloudiness (turbidity) is observed.
-
Step 2: Add a few drops of the primary solvent to redissolve the precipitate until the solution is clear again.
-
Step 3: Allow the solution to stand undisturbed.
-
Rationale: This method carefully approaches the point of supersaturation, allowing for slow and controlled crystal growth.[14]
-
Problem: My compound separates as an oily liquid instead of a solid ("oiling out").
Cause: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[15] This typically happens when the melting point of the solid (especially if impure) is lower than the temperature of the solution at the point of saturation.[12] The resulting oil is often an unstable, supercooled liquid that traps impurities effectively, leading to poor purification.[15]
Solution Protocol: Preventing Liquid-Liquid Phase Separation
-
Increase Solvent Volume & Re-cool:
-
Step 1: Reheat the mixture until the oil fully redissolves.
-
Step 2: Add more of the primary solvent (e.g., 10-25% additional volume).
-
Step 3: Cool the solution much more slowly. Place the flask in an insulated container (like a beaker of warm water or a Dewar flask) to slow the rate of heat loss.[16]
-
Rationale: Adding more solvent lowers the saturation temperature of the solution. Slower cooling prevents the system from becoming highly supersaturated at a temperature where the compound is still molten.
-
-
Lower the Crystallization Temperature:
-
Step 1: Select a new solvent or binary solvent system with a lower boiling point. For example, if you observed oiling out from toluene (BP 111°C), switch to ethanol (BP 78°C) or ethyl acetate (BP 77°C).
-
Rationale: By using a lower-boiling solvent, the solution becomes saturated at a lower temperature, which is more likely to be below the melting point of your compound, favoring direct crystallization.
-
-
Utilize an Anti-Solvent at Room Temperature:
-
Step 1: Dissolve the compound in a minimum amount of a "good" solvent (like THF or acetone) at room temperature.
-
Step 2: Slowly add a "bad" anti-solvent (like hexane or water) dropwise with vigorous stirring until nucleation begins.
-
Rationale: This method avoids heating altogether, thereby circumventing the problem of the compound's melting point being below the solution's boiling point.
-
Problem: The resulting crystals are very small (microcrystalline powder) or have poor quality (needles/plates).
Cause: The formation of small or poorly defined crystals is typically due to very rapid nucleation, which dominates over the slower process of orderly crystal growth.[6] When many nuclei form at once, they compete for the available solute, resulting in a large number of small crystals.
Solution Protocol: Promoting Crystal Growth over Nucleation
-
Reduce the Rate of Supersaturation:
-
Slow Cooling: This is the most critical factor. Ensure the solution cools as slowly as possible. An insulated bath is highly recommended.[6]
-
Reduce Concentration: Use slightly more solvent than the minimum required for dissolution at high temperature. This will lower the degree of supersaturation at any given temperature.[12]
-
-
Vapor Diffusion Method:
-
Step 1: Dissolve your compound (10-20 mg) in a small volume (0.5-1 mL) of a "good" but volatile solvent (e.g., dichloromethane or THF) in a small, open vial.
-
Step 2: Place this small vial inside a larger, sealed jar that contains a few milliliters of a "bad," more volatile anti-solvent (e.g., pentane or hexane).
-
Step 3: Allow the system to stand undisturbed for several days.
-
Rationale: The anti-solvent will slowly diffuse in the vapor phase into the solution of your compound. This gradually decreases the solubility of your compound over an extended period, promoting the growth of a few large, high-quality crystals. This is one of the most effective methods for obtaining X-ray quality crystals.[6][17]
-
-
Liquid-Liquid Diffusion (Layering):
-
Step 1: Dissolve the compound in a small amount of a dense "good" solvent (e.g., dichloromethane) in the bottom of a narrow test tube.
-
Step 2: Carefully layer a less dense, miscible anti-solvent (e.g., hexane) on top without mixing.[13]
-
Step 3: Seal the tube and leave it undisturbed.
-
Rationale: Slow diffusion at the interface between the two liquids creates a stable and localized supersaturation zone, which is ideal for growing high-quality crystals.
-
Diagrams and Workflows
A systematic approach is key to successful crystallization. The following diagrams illustrate the general workflow and a decision-making process for troubleshooting.
Caption: General workflow for recrystallization.
Sources
- 1. Effect of Fluorination of 2,1,3-Benzothiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 8. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 9. mt.com [mt.com]
- 10. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. How To [chem.rochester.edu]
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Technical Support Center: Optimizing Reaction Conditions for Functionalizing 2-Fluorobenzo[d]thiazol-5-ol
Welcome to the technical support center for the functionalization of 2-Fluorobenzo[d]thiazol-5-ol. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of modifying this versatile scaffold. The benzothiazole core is a significant pharmacophore found in numerous therapeutic agents, and understanding its reactivity is crucial for successful drug discovery programs.[1][2] This document will equip you with the necessary knowledge to optimize your reaction conditions, troubleshoot common issues, and achieve your desired synthetic outcomes.
Understanding the Reactivity of this compound
This compound presents two primary sites for functionalization: the phenolic hydroxyl group at the 5-position and the fluorine atom at the 2-position. The hydroxyl group can be readily derivatized through reactions like O-alkylation and esterification. The fluorine atom, activated by the electron-withdrawing nature of the benzothiazole ring system, is susceptible to nucleophilic aromatic substitution (SNAr).[3][4][5][6] The interplay between these two reactive sites and the overall electronic nature of the molecule dictates the optimal conditions for selective functionalization.
The hydroxyl group imparts acidic properties to the molecule, allowing for deprotonation to form a phenoxide ion, a potent nucleophile.[7] Electron-withdrawing groups on an aromatic ring increase the acidity of a phenolic hydroxyl group, which can influence its reactivity in esterification reactions.[8][9][10] Conversely, the fluorine atom at the C2 position is a good leaving group in SNAr reactions due to the electron-withdrawing effect of the nitrogen atom in the thiazole ring, which stabilizes the intermediate Meisenheimer complex.[3][4][11]
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for functionalizing the hydroxyl group of this compound?
The two most common and effective strategies for functionalizing the hydroxyl group are O-alkylation (ether formation) and O-esterification (ester formation).
-
O-Alkylation: This is typically achieved via a Williamson-type ether synthesis. The phenol is first deprotonated with a suitable base to form the more nucleophilic phenoxide, which then reacts with an alkyl halide or another electrophile.[12]
-
O-Esterification: Due to the reduced nucleophilicity of the phenolic oxygen compared to an aliphatic alcohol, direct esterification with a carboxylic acid (Fischer esterification) is often slow and requires harsh conditions.[13] A more efficient approach is to use activated carboxylic acid derivatives like acid chlorides or anhydrides, often in the presence of a base.[13]
Q2: How does the fluorine at the 2-position affect the reactivity of the hydroxyl group?
The electron-withdrawing nature of the fluorine atom and the benzothiazole ring system increases the acidity of the 5-hydroxyl group. This makes deprotonation easier, facilitating O-alkylation. However, it also decreases the nucleophilicity of the neutral phenolic oxygen, making reactions that proceed without prior deprotonation, like some esterifications, more challenging.[8][9][13]
Q3: What are the key considerations for choosing a base in O-alkylation reactions?
The choice of base is critical and depends on the specific alkylating agent and desired reaction conditions.
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are often sufficient for reactive alkylating agents like benzyl halides or allyl halides. They are generally milder and can help to avoid side reactions.[14]
-
Strong Bases (e.g., NaH, KOtBu): These are necessary for less reactive alkylating agents or when a more robust deprotonation is required. However, they can also promote side reactions if not used carefully.[14]
-
Organic Bases (e.g., DBU, DIPEA): These can be useful in certain solvent systems and for specific substrates, but their nucleophilicity should be considered to avoid competition with the phenoxide.
Q4: Can C-alkylation be a competing reaction during O-alkylation?
Yes, C-alkylation, where the alkyl group attaches to the aromatic ring, can be a significant side reaction. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[7] The choice of solvent plays a crucial role in directing the selectivity.
-
For O-alkylation: Aprotic polar solvents like DMF or DMSO are preferred as they solvate the cation of the base but not the phenoxide anion, leaving it free to react at the oxygen.[7]
-
For C-alkylation: Protic solvents like water or alcohols can hydrogen-bond with the phenoxide oxygen, sterically hindering it and favoring attack from the ring carbons.[7]
Troubleshooting Guides
Problem 1: Low Yield in O-Alkylation
A low yield in the O-alkylation of this compound can stem from several factors. A systematic approach to troubleshooting is essential.[15]
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation | Use a stronger base (e.g., NaH, KOtBu) or increase the equivalents of the current base. Ensure the base is of good quality and anhydrous.[14] |
| Poor Quality of Alkylating Agent | Use a freshly purified or newly purchased alkylating agent. Alkyl halides can degrade over time. |
| Suboptimal Solvent | Ensure the solvent is anhydrous, especially when using strong bases like NaH. For many phenol alkylations, DMF or acetone are effective.[14] |
| Insufficient Reaction Temperature or Time | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be beneficial.[16] |
| Side Reactions (C-alkylation) | As discussed in the FAQs, use a polar aprotic solvent like DMF or DMSO to favor O-alkylation.[7] |
| Decomposition of Starting Material or Product | If the starting material or product is sensitive to the reaction conditions, consider using a milder base and lower reaction temperatures. |
Problem 2: Multiple Products Observed in the Reaction Mixture
The formation of multiple products is a common challenge, often arising from competing reactions or the further reaction of the desired product.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Mixture of O- and C-Alkylated Products | Optimize the solvent system. Polar aprotic solvents (DMF, DMSO) favor O-alkylation, while protic solvents can promote C-alkylation.[7] |
| Di-alkylation (if applicable) | If the alkylating agent contains a second reactive site, di-alkylation can occur. Use a stoichiometric amount of the alkylating agent or add it slowly to the reaction mixture. |
| Nucleophilic Aromatic Substitution at C2 | If a strong nucleophile is used as the base or is present in the reaction mixture, it may compete and displace the fluorine at the C2 position. Use a non-nucleophilic base like K₂CO₃ or NaH. |
| Decomposition | Harsh reaction conditions (high temperature, strong base) can lead to decomposition. Employ milder conditions where possible. |
Problem 3: Difficulty in Product Purification
The polar nature of the phenolic starting material and potentially the product can make purification challenging.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Similar Polarity of Starting Material and Product | If the product has a similar polarity to the starting material, chromatographic separation can be difficult. Ensure the reaction goes to completion to minimize the amount of starting material in the crude product. Derivatization of the product's hydroxyl group (if any) can alter its polarity for easier separation. |
| Removal of Inorganic Salts | After the reaction work-up, ensure all inorganic salts are removed by thorough washing with water. If the product is soluble in a non-polar organic solvent, this can facilitate the removal of salts. |
| Streaking on TLC/Column Chromatography | The phenolic hydroxyl group can interact with the silica gel, causing streaking. Adding a small amount of acetic acid or triethylamine to the eluent can improve the peak shape. |
| Use of Alternative Purification Techniques | For highly polar compounds, consider reverse-phase chromatography (e.g., C18) or other techniques like preparative HPLC or crystallization.[17][18] |
Experimental Protocols
General Protocol for O-Alkylation of this compound
This protocol provides a starting point for the O-alkylation of this compound. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific alkylating agents.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous solvent (e.g., DMF, acetone, THF) to dissolve the starting material.
-
Base Addition: Add the base (e.g., K₂CO₃ (1.5 eq), Cs₂CO₃ (1.5 eq), or NaH (1.2 eq, 60% dispersion in mineral oil)) portion-wise at 0 °C.
-
Stirring: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Alkylating Agent Addition: Add the alkylating agent (1.1 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature or heat as necessary. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or another appropriate method.
General Protocol for O-Esterification of this compound using an Acid Chloride
This protocol outlines a general procedure for the esterification of this compound with an acid chloride.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent and Base Addition: Add an anhydrous aprotic solvent (e.g., dichloromethane, THF) and a non-nucleophilic base (e.g., triethylamine (1.5 eq) or pyridine (2.0 eq)).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Acid Chloride Addition: Add the acid chloride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl) to neutralize the base.
-
Extraction: Extract the aqueous layer with an organic solvent.
-
Washing: Wash the combined organic layers with water, a saturated aqueous solution of NaHCO₃ (to remove any unreacted acid chloride), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
Decision Workflow for Optimizing O-Alkylation
Caption: A decision-making workflow for troubleshooting low yields in O-alkylation reactions.
Competing Reaction Pathways: O- vs. C-Alkylation
Caption: Illustration of competing O- and C-alkylation pathways depending on the solvent.
References
-
Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info. (2011). Available at: [Link]
-
Recent advances in the synthesis of 2-substituted benzothiazoles: a review. (2014). RSC Advances. Available at: [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). Chemistry. Available at: [Link]
-
Recent advances in the synthesis of 2-substituted benzothiazoles: a review - RSC Publishing. (n.d.). Available at: [Link]
-
Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. (2017). Anticancer Research. Available at: [Link]
-
Practical One-Pot Synthesis of 2-Alkyl-Substituted Benzothiazoles from Bis-(2-nitrophenyl)-disulfides. (2020). ACS Omega. Available at: [Link]
-
Etherification of hindered phenols and alcohols with different alkylating agent. (n.d.). ResearchGate. Available at: [Link]
-
Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. (2023). Molecules. Available at: [Link]
-
Selective esterifications of alcohols and phenols through carbodiimide couplings. (2004). Organic & Biomolecular Chemistry. Available at: [Link]
- PROCESS FOR THE O-ALKYLATION OF PHENOLS. (n.d.). Google Patents.
-
Selective esterifications of alcohols and phenols through carbodiimide couplings†. (n.d.). RSC Publishing. Available at: [Link]
-
Selective O-alkylation of Phenol Using Dimethyl Ether. (2022). Semantic Scholar. Available at: [Link]
-
Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. (2022). Chemical Society Reviews. Available at: [Link]
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Organic base catalyzed O-alkylation of phenols under solvent-free condition. (2012). ResearchGate. Available at: [Link]
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry. Available at: [Link]
-
Selective esterifications of alcohols and phenols through carbodiimide couplings | Request PDF. (2004). ResearchGate. Available at: [Link]
-
How do we purify a polar compound having antioxidant property? (2016). ResearchGate. Available at: [Link]
-
O-alkylation of phenol in the presence of a nucleophilic tertiary amine. (2016). Reddit. Available at: [Link]
- Process for the alkylation of phenols. (n.d.). Google Patents.
-
Methods of purification of raw polyphenol extract for chromatographic analysis. (2021). Biblioteka Nauki. Available at: [Link]
-
C-H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates. (2020). Organic Letters. Available at: [Link]
-
(PDF) Purification of Polyphenols from Distiller's Grains by Macroporous Resin and Analysis of the Polyphenolic Components. (2017). ResearchGate. Available at: [Link]
- Process for the etherification of phenols. (n.d.). Google Patents.
-
Why do electron withdrawing substituents attached to phenols increase their acidic strength? (2016). Quora. Available at: [Link]
-
Esterification of phenols (video). (n.d.). Khan Academy. Available at: [Link]
-
Purification of Coffee Polyphenols Extracted from Coffee Pulps (Coffee arabica L.) Using Aqueous Two-Phase System. (2023). Processes. Available at: [Link]
-
Phenol Alkylation Plant. (n.d.). Hubei Sanli Fengxiang Technology Co., Ltd. Available at: [Link]
-
Full article: Polyolefin elastomer grafted unsaturated hindered phenol esters: synthesis and antioxidant behavior. (2020). Taylor & Francis Online. Available at: [Link]
- Process for the alkylation of phenolic compounds. (n.d.). Google Patents.
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitutions. (2019). PMC. Available at: [Link]
-
Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2022). Molecules. Available at: [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). PMC. Available at: [Link]
-
Is a base necessary for a phenol O-alkylation using alkyl iodides? (2014). Reddit. Available at: [Link]
-
Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. (2022). PMC. Available at: [Link]
-
Differences in the reactivity of benzo[d]thiazol‐2‐ol (1 k) and... (n.d.). ResearchGate. Available at: [Link]
-
Polyolefin elastomer grafted unsaturated hindered phenol esters: synthesis and antioxidant behavior | Request PDF. (2020). ResearchGate. Available at: [Link]
-
2-Fluorobenzothiazole. (n.d.). PubChem. Available at: [Link]
-
Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. (2021). The Journal of Physical Chemistry A. Available at: [Link]
Sources
- 1. Recent advances in the synthesis of 2-substituted benzothiazoles: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives [mdpi.com]
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- 8. Selective esterifications of alcohols and phenols through carbodiimide couplings - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Fluorobenzo[d]thiazol-5-ol
Welcome to the technical support guide for the synthesis of 2-Fluorobenzo[d]thiazol-5-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this important fluorinated benzothiazole derivative. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to ensure a successful and efficient synthesis.
Introduction: Navigating the Synthesis of this compound
The synthesis of this compound presents unique challenges due to the sensitive nature of the functional groups and the reaction conditions required. The presence of both a hydroxyl group and the need to install a fluorine atom at the 2-position necessitates a carefully planned synthetic strategy. This guide will focus on two primary synthetic routes and the common pitfalls associated with each. Our goal is to provide you with the expertise and foresight to anticipate and resolve these issues, leading to higher yields and purity of your target compound.
Part 1: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Route A: Synthesis via Balz-Schiemann Reaction
This route typically involves the diazotization of a 2-amino-5-alkoxybenzothiazole precursor, followed by a fluorination reaction. A key consideration is the protection of the 5-hydroxyl group, commonly as a methyl ether, to prevent unwanted side reactions.
A1: This is a classic issue of diazonium salt instability and decomposition. The primary causes are elevated temperatures and incorrect pH during the reaction.
-
Causality: Aryl diazonium salts are notoriously unstable at temperatures above 0-5 °C. At higher temperatures, the diazonium salt can react with water in the acidic medium to form a phenol at the 2-position, releasing nitrogen gas. This phenolic byproduct can then undergo further uncontrolled reactions, leading to the formation of dark, polymeric tars. An incorrect pH can also lead to unwanted side reactions, such as the formation of diazoamino compounds or azo dyes if unreacted starting material is present.
-
Troubleshooting Protocol:
-
Strict Temperature Control: Maintain a reaction temperature of 0-5 °C throughout the addition of sodium nitrite. Use a well-maintained ice-salt bath for cooling.
-
Slow Reagent Addition: Add the sodium nitrite solution dropwise and slowly to the acidic solution of your 5-methoxy-2-aminobenzothiazole. This prevents localized overheating.
-
Proper Acidic Conditions: Ensure sufficient acidity (e.g., using excess HBF₄) to fully protonate the nitrous acid and prevent the formation of dinitrogen trioxide, which can lead to side reactions.
-
Monitor the Reaction: Use a starch-iodide paper test to monitor for the presence of excess nitrous acid. A blue-black color indicates excess nitrous acid. A slight excess is often desired to ensure complete diazotization, but a large excess should be avoided.
-
A2: Low yields in the Balz-Schiemann reaction are often due to incomplete decomposition, side reactions, or mechanical loss of the product.
-
Causality: The thermal decomposition of the diazonium tetrafluoroborate salt needs to be carefully controlled. If the temperature is too low, the decomposition will be incomplete. If it's too high, it can lead to uncontrolled decomposition and the formation of byproducts. The presence of moisture can also lead to the formation of the corresponding phenol.
-
Troubleshooting Protocol:
-
Ensure Dryness: The isolated diazonium tetrafluoroborate salt must be thoroughly dried before thermal decomposition. Any residual water can lead to the formation of the 2-hydroxy-5-methoxybenzothiazole byproduct.
-
Optimize Decomposition Temperature: The optimal decomposition temperature can vary depending on the substrate. It is often carried out by heating the dry salt under vacuum. Start with a moderate temperature (e.g., 100-120 °C) and gradually increase it while monitoring for the evolution of nitrogen gas.
-
Use of a High-Boiling Point Solvent: Performing the decomposition in a high-boiling point, inert solvent (e.g., decalin, xylene) can sometimes provide more controlled heating and improve yields.
-
Alternative Fluoride Sources: While tetrafluoroborate is classic, other sources like hexafluorophosphate (PF₆⁻) or hexafluoroantimonate (SbF₆⁻) can sometimes give better yields, though they are more expensive.[1]
-
A3: Cleavage of aryl methyl ethers requires strong reagents, and selectivity can be an issue. The choice of reagent is critical to avoid decomposition of the benzothiazole ring or displacement of the fluorine atom.
-
Causality: The C(sp²)-O bond of an aryl methyl ether is strong. Reagents like HBr or HI are often used, but at high temperatures, they can lead to decomposition. Lewis acids are a common alternative.
-
Recommended Deprotection Protocols:
-
Boron Tribromide (BBr₃): This is a very effective reagent for cleaving aryl methyl ethers. The reaction is typically performed at low temperatures (e.g., -78 °C to room temperature) in an inert solvent like dichloromethane (DCM).
-
Protocol: Dissolve the 2-fluoro-5-methoxybenzothiazole in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -78 °C. Add a solution of BBr₃ in DCM dropwise. Allow the reaction to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC). Quench the reaction carefully by adding methanol, followed by water.
-
-
Trimethylsilyl Iodide (TMSI): TMSI, often generated in situ from TMSCl and NaI, is another effective reagent for cleaving methyl ethers under relatively mild conditions.
-
Route B: Synthesis via Halogen Exchange (HALEX) Reaction
This alternative route involves the synthesis of a 2-chloro-5-alkoxybenzothiazole followed by a nucleophilic aromatic substitution (SNAr) with a fluoride source.
A4: A Sandmeyer-type reaction is typically used for this conversion. Common issues include incomplete reaction and the formation of byproducts.
-
Causality: The Sandmeyer reaction involves the diazotization of the amine followed by reaction with a copper(I) chloride solution. Similar to the Balz-Schiemann reaction, temperature control during diazotization is crucial. In the substitution step, the purity and reactivity of the CuCl are important.
-
Troubleshooting Protocol:
-
Diazotization: Follow the strict temperature control measures outlined in A1.
-
Sandmeyer Reaction:
-
Prepare a fresh solution of CuCl.
-
Slowly add the cold diazonium salt solution to the CuCl solution.
-
Maintain a low temperature (0-5 °C) during the addition.
-
After the addition is complete, the reaction may need to be gently warmed to drive the reaction to completion. Monitor the evolution of nitrogen gas.
-
-
A5: The HALEX reaction typically requires high temperatures and polar aprotic solvents, and the reactivity of the substrate is key.[1][2][3]
-
Causality: Nucleophilic aromatic substitution of chloride with fluoride is challenging because fluoride is a relatively poor nucleophile in many conditions and chloride is not an excellent leaving group on an electron-rich aromatic system. The benzothiazole ring system helps to activate the 2-position for nucleophilic attack. High temperatures are needed to overcome the activation energy.[1][2]
-
Troubleshooting Protocol:
-
Anhydrous Conditions: The reaction is highly sensitive to water. Use anhydrous potassium fluoride (spray-dried is often recommended) and anhydrous polar aprotic solvents like DMSO, DMF, or sulfolane.
-
High Temperatures: The reaction often requires temperatures in the range of 150-250 °C.[2] Use a high-boiling point solvent and ensure your reaction setup can safely handle these temperatures.
-
Phase-Transfer Catalysts: The solubility of KF is low in organic solvents. The addition of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium fluoride) or a crown ether (e.g., 18-crown-6), can significantly improve the reaction rate by increasing the concentration of fluoride ions in the organic phase.
-
Alternative Fluoride Sources: Cesium fluoride (CsF) is more soluble and more reactive than KF and can sometimes be used at lower temperatures.
-
Part 2: Detailed Experimental Protocols & Visualizations
Protocol 1: Synthesis of this compound via Balz-Schiemann Reaction
This protocol outlines the synthesis starting from a commercially available or synthesized 5-methoxy-2-aminobenzothiazole.
Step 1: Protection of the 5-Hydroxyl Group (if starting from 2-amino-5-hydroxybenzothiazole)
-
A methyl ether is a robust protecting group for the subsequent acidic and thermal conditions.
Step 2: Diazotization of 5-Methoxy-2-aminobenzothiazole
-
In a flask equipped with a magnetic stirrer and a dropping funnel, suspend 5-methoxy-2-aminobenzothiazole in a 48% aqueous solution of tetrafluoroboric acid (HBF₄).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Dissolve sodium nitrite (NaNO₂) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the stirred benzothiazole suspension, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
Collect the precipitated diazonium tetrafluoroborate salt by filtration, wash with cold diethyl ether, and dry thoroughly under vacuum.
Step 3: Balz-Schiemann Fluorination
-
Place the dry diazonium salt in a round-bottom flask equipped for vacuum distillation.
-
Gently heat the flask under vacuum. The salt will decompose, evolving nitrogen gas, and the 2-fluoro-5-methoxybenzothiazole will distill.
-
Collect the product. It may require further purification by column chromatography.
Step 4: Deprotection of the 5-Methoxy Group
-
Dissolve the 2-fluoro-5-methoxybenzothiazole in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add a solution of boron tribromide (BBr₃) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction with methanol, followed by water.
-
Extract the product with an organic solvent, wash, dry, and purify by column chromatography to yield this compound.
Visualization of Synthetic Workflow (Route A)
Caption: Synthetic workflow for this compound via the Balz-Schiemann reaction.
Visualization of Common Side Reactions in Diazotization
Caption: Common side reactions during the diazotization of aromatic amines.
Part 3: Data Summary
Table 1: Comparison of Fluorination Methods
| Method | Reagents | Temperature | Common Solvents | Key Advantages | Common Side Reactions/Issues |
| Balz-Schiemann | NaNO₂, HBF₄; then heat | 0-5 °C (diazotization); 100-200 °C (decomposition) | Water (diazotization); None or high-boiling inert solvent (decomposition) | Well-established, good for many substrates. | Diazonium salt instability, tar formation, thermal runaway, incomplete reaction. |
| HALEX Reaction | KF, CsF, or other fluoride source | 150-250 °C | DMSO, DMF, Sulfolane | Can be cost-effective for large scale, avoids diazonium salts. | Requires high temperatures, anhydrous conditions, and often a phase-transfer catalyst; limited to activated substrates. |
References
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Patrick, G. L. (2015). An Introduction to Drug Synthesis. Oxford University Press. [Link]
-
Department of Chemistry, IIT Bombay. (2020). Protecting Groups. [Link]
-
Reddy, D. R. S., et al. (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 4(4), 1496-1501. [Link]
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Organic Synthesis. Protecting Groups. [Link]
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View of Synthesis of Fluoro Benzothiazoles[4] Comprising Azetidinone Derivatives. Journal of Pharmaceutical and Biological Sciences. [Link]
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Baran, P. S. (n.d.). Protecting Groups. Scripps Research. [Link]
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Wikipedia. (n.d.). Halex process. [Link]
-
gChem Global. Halex Comparative Reaction. [Link]
-
Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Organic Chemistry Portal. Protecting Groups. [Link]
-
Science of Synthesis. 1.1.3. Of Halogens. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
ChemTube3D. Fluorination of Medicinal Compounds - The Halex Reaction. [Link]
-
Organic Chemistry Portal. Protecting Groups - Stability. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Halex Reaction. [Link]
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Langlois, B., Gilbert, L., & Forat, G. (1997). Fluorination of Aromatic Compounds by Halogen Exchange with Fluoride Anions: “Halex” Reaction. ChemInform, 28(13). [Link]
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Mahajan, D. H., & Chopade, S. S. (2012). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Der Pharma Chemica, 4(3), 977-982. [Link]
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Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
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Wang, X., et al. (2018). Kinetics of halogen-exchange fluorination of chlorobenzaldehyde. Journal of Fluorine Chemistry, 211, 133-138. [Link]
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University of California, Irvine. Protecting Groups. [Link]
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Galochkina, T. V., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(5), 453-464. [Link]
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Al-Ostath, A., et al. (2024). Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. ChemistryOpen, 13(3), e202400185. [Link]
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El-Sayed, N. N. E., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 12(45), 29293-29323. [Link]
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addressing cytotoxicity of 2-Fluorobenzo[d]thiazol-5-ol in cell-based assays
<Technical Support Center: 2-Fluorobenzo[d]thiazol-5-ol
A Guide for Researchers in Cell-Based Assays
Introduction
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in cell-based cytotoxicity assays. Benzothiazole derivatives are a class of heterocyclic compounds investigated for a wide range of therapeutic properties, including anticancer activities.[1][2] The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and target binding affinity, making fluorinated compounds like this one of particular interest in drug discovery.[3][4]
However, these unique properties can also present challenges in experimental settings. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential issues, ensure data integrity, and correctly interpret your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the use of this compound in cell culture.
Q1: What is the expected cytotoxic profile of benzothiazole derivatives?
A: Benzothiazole derivatives have shown varied cytotoxic effects, often dependent on the specific substitutions and the cell line being tested.[1][5] Some derivatives exhibit potent, selective cytotoxicity against cancer cell lines while showing minimal impact on non-cancerous cells.[5][6] For instance, certain benzothiazoles have been found to induce DNA fragmentation and apoptosis, thereby inhibiting cell proliferation.[7] It is crucial to establish a dose-response curve for each new cell line to determine the specific IC50 value.
Q2: What is the best solvent for dissolving this compound?
A: Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving benzothiazole derivatives for use in cell-based assays.[2][8] It is critical, however, to maintain the final concentration of DMSO in the cell culture medium at a very low level, typically below 0.5%, as DMSO itself can be cytotoxic.[9][10] Always run a vehicle control (medium with the same final concentration of DMSO but without the compound) to account for any solvent-induced effects.
Q3: How does the fluorine atom affect the compound's behavior in assays?
A: The fluorine atom is highly electronegative and can increase the hydrophobicity of the molecule.[3] This can enhance its ability to penetrate hydrophobic pockets in proteins but may also decrease its solubility in aqueous culture media.[3] Fluorination can also improve metabolic stability, leading to a longer half-life in culture.[4] Be mindful of potential off-target effects, which should be assessed in any new experimental system.[11]
Q4: Can this compound interfere with common cytotoxicity assay readouts?
A: Yes, small molecules can interfere with assay reagents. For example, compounds with reducing properties can directly reduce tetrazolium salts like MTT or resazurin, leading to a false-positive signal (apparent viability) in the absence of cellular activity.[12][13][14] It is essential to perform a cell-free control experiment to test for direct chemical interaction between your compound and the assay reagents.[14]
Part 2: Troubleshooting Guide
This guide is structured as a series of common problems encountered during cytotoxicity experiments, followed by potential causes and recommended solutions.
Problem 1: Higher-than-expected cytotoxicity or poor dose-response curve.
Potential Cause A: Compound Precipitation The compound may be precipitating out of the culture medium due to low aqueous solubility. This is a common issue with hydrophobic molecules.[6][15] Precipitates can cause physical stress or damage to cells, leading to artifactual cytotoxicity.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the wells of your culture plate under a microscope before and after adding the compound. Look for crystals, cloudiness, or an oily film.
-
Solubility Check: Prepare the highest concentration of your compound in cell culture medium (without cells) and incubate it under the same conditions as your experiment. After incubation, centrifuge the medium and measure the concentration of the supernatant to determine the soluble fraction.
-
Reduce Concentration: If precipitation is observed, lower the maximum concentration of the compound in your dose-response experiments.
-
Optimize Solvent Concentration: Ensure the final DMSO concentration is kept to a minimum (ideally ≤0.1%) to reduce the risk of the compound crashing out of solution when diluted in aqueous media.[10]
-
Potential Cause B: Off-Target Effects The compound may be hitting unintended cellular targets, leading to broad-spectrum toxicity that masks the intended mechanism of action. This is a known consideration for fluorinated compounds.[11]
-
Troubleshooting Steps:
-
Orthogonal Assays: Use a secondary cytotoxicity assay that relies on a different mechanism. For example, if you are using a metabolic assay (like MTT), validate your findings with a membrane integrity assay (like LDH release) or an apoptosis assay (like Caspase-3/7 activity).[6]
-
Time-Course Experiment: The observed toxicity may be time-dependent. Perform experiments at different time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic response.
-
Literature Review: Investigate known off-target liabilities for the benzothiazole scaffold.
-
Problem 2: Inconsistent results and high variability between replicates.
Potential Cause A: Uneven Cell Seeding or Edge Effects Inconsistent cell numbers across wells or plates is a primary source of variability.[9][16] "Edge effects" in multi-well plates, where wells on the perimeter behave differently due to increased evaporation, can also skew results.
-
Troubleshooting Steps:
-
Cell Seeding Protocol: Ensure your cell suspension is homogenous before and during plating. Gently swirl the suspension between pipetting steps.
-
Plate Layout: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or medium to create a humidity barrier.
-
Optimize Seeding Density: Perform a titration to find the optimal cell seeding density where cells are in a logarithmic growth phase for the duration of the experiment.[10]
-
Potential Cause B: Assay Interference The compound may be directly interacting with your assay chemistry, as discussed in the FAQs. This is particularly relevant for colorimetric or fluorometric readouts.
-
Troubleshooting Steps:
-
Cell-Free Controls: Set up wells containing culture medium and your compound at all test concentrations, but without cells. Add the assay reagent (e.g., MTT, resazurin) and measure the signal. Any signal generated here is an artifact and must be subtracted from your experimental values.[14]
-
Test for Quenching: If using a fluorescence-based assay, the compound itself might be fluorescent at the assay wavelengths or could quench the signal. Run a control with the fluorescent product (e.g., resorufin, fluorescein) and the compound to check for quenching.
-
Problem 3: Cytotoxicity observed in cancer cells but also in non-cancerous control cells.
Potential Cause: General Cellular Stress Mechanisms The compound might be inducing a general stress response, such as the production of Reactive Oxygen Species (ROS), rather than a cancer-specific pathway. Oxidative stress can lead to broad cytotoxicity.[17]
-
Troubleshooting Steps:
-
Measure ROS Production: Use a probe like DCFDA (2',7'-dichlorodihydrofluorescein diacetate) to measure intracellular ROS levels after treatment with your compound.[18][19] An increase in ROS could indicate oxidative stress is a primary mechanism of cell death.
-
Measure Apoptosis: Determine if the cell death is programmed (apoptosis) or necrotic. Use an assay to measure the activity of executioner caspases, such as Caspase-3 and Caspase-7, which are key mediators of apoptosis.[20][21]
-
Use Co-treatment: Test whether an antioxidant (like N-acetylcysteine) can rescue the cells from the compound-induced cytotoxicity. If it does, this provides strong evidence for an oxidative stress-mediated mechanism.
-
Part 3: Visualization & Diagrams
Workflow for Troubleshooting Cytotoxicity
The following diagram outlines a logical workflow for diagnosing and solving common issues in cytotoxicity assays.
Caption: Potential mechanisms of compound-induced cytotoxicity.
Part 4: Key Experimental Protocols
Protocol 1: Cell-Free Assay Interference Test (for MTT/Resazurin)
Objective: To determine if this compound directly reacts with the tetrazolium dye.
-
Prepare a 96-well plate. Do not add any cells.
-
Add 100 µL of complete cell culture medium to each well.
-
Create a serial dilution of your compound in the wells, mirroring the concentrations used in your cell-based experiment. Include a vehicle-only (e.g., DMSO) control.
-
Incubate the plate for the same duration as your cytotoxicity assay (e.g., 48 hours) at 37°C, 5% CO2.
-
Add the MTT or resazurin reagent according to the manufacturer's protocol.
-
Incubate for the recommended time (e.g., 1-4 hours).
-
If using MTT, add the solubilization buffer.
-
Read the absorbance or fluorescence on a plate reader.
-
Interpretation: Any significant signal above the vehicle control indicates direct interaction. This background signal should be subtracted from the data obtained in your cell-based experiments. [14]
Protocol 2: Caspase-3/7 Activity Assay (Apoptosis Detection)
Objective: To measure the activation of executioner caspases, a hallmark of apoptosis. [21]
-
Seed cells in a 96-well, clear-bottom, white-walled plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Incubate for the desired treatment period (e.g., 24 hours).
-
Equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent (or similar luminescent/fluorescent substrate) according to the manufacturer's instructions. [22][23]6. Add 100 µL of the reagent to each well.
-
Mix gently on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence or fluorescence using a plate reader.
-
Interpretation: A dose-dependent increase in signal compared to the vehicle control indicates that the compound is inducing apoptosis through the activation of caspase-3 and/or -7.
References
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[Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo [d] [5][10]Azoles.]([Link]) (National Institutes of Health)
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Technical Support Center: Enhancing the Quantum Yield of 2-Fluorobenzo[d]thiazol-5-ol for Advanced Imaging
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals utilizing 2-Fluorobenzo[d]thiazol-5-ol and related benzothiazole derivatives in fluorescence imaging applications. As a Senior Application Scientist, my objective is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively. This center is structured to address common challenges and frequently asked questions, ensuring the scientific integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected fluorescence properties?
This compound belongs to the benzothiazole class of heterocyclic compounds, which are known for their fluorescent properties and are often used as structural cores for fluorescent probes.[1][2][3] The fluorescence of these molecules typically arises from an intramolecular charge transfer (ICT) mechanism. While specific data for this compound is not extensively published, its parent structure, 2-(2-hydroxyphenyl)-benzothiazole (HBT), is well-studied and known for its excited-state intramolecular proton transfer (ESIPT) effect, good photostability, but often suffers from a short emission wavelength and low quantum yield in its native state.[4] The introduction of a fluorine atom and a hydroxyl group is expected to modulate its electronic and photophysical properties.
Q2: What is Fluorescence Quantum Yield (Φ) and why is it critical for imaging?
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[5] A higher quantum yield means that a larger fraction of the absorbed light is converted into fluorescent light, resulting in a brighter signal. In imaging applications, a high quantum yield is crucial for:
-
High Signal-to-Noise Ratio: Brighter probes are more easily distinguished from background noise and autofluorescence, leading to clearer images.
-
Increased Sensitivity: The ability to detect low concentrations of the target molecule.
-
Reduced Phototoxicity: A higher quantum yield allows for the use of lower excitation light intensity, which minimizes damage to living cells and reduces photobleaching.
Q3: What are the primary factors that can reduce the quantum yield of my probe?
Several factors can lead to a decrease in quantum yield by promoting non-radiative decay pathways, where the excitation energy is lost as heat instead of light.[5][6] Key factors include:
-
Molecular Structure: The inherent chemical structure of the fluorophore dictates its electronic properties. Flexible or rotatable chemical bonds can create non-radiative decay pathways, quenching fluorescence.[7]
-
Solvent Environment: The polarity, viscosity, and hydrogen-bonding capability of the solvent can significantly alter the energy levels of the excited state and influence quantum yield.[6][8] For instance, many probes are non-fluorescent in aqueous solutions but become bright in nonpolar environments.[6]
-
Temperature: Higher temperatures increase the frequency of molecular collisions, which can lead to deactivation of the excited state through non-radiative pathways.[8]
-
Quenching: The presence of quenching agents, such as molecular oxygen or heavy atoms, can deactivate the excited state.
-
Aggregation: At high concentrations, fluorophores can form aggregates, which often have lower quantum yields due to self-quenching.
Troubleshooting Guide: Weak Fluorescence Signal
One of the most common challenges in fluorescence imaging is a weak or undetectable signal. This guide will walk you through potential causes and solutions in a systematic manner.
dot
Caption: Workflow for troubleshooting a weak fluorescence signal.
Q: I am not seeing a strong signal from my this compound probe. What should I do?
A: Start by systematically evaluating your experimental setup and then move to optimizing the fluorophore's performance.
Step 1: Verify Your Imaging System and Sample Preparation
Before assuming the issue is with the fluorophore's quantum yield, it's essential to rule out common experimental pitfalls.
-
Microscope Filter Compatibility: Ensure that the excitation and emission filters in your microscope are matched to the spectral properties of your fluorophore.[9] Check the manufacturer's data for the optimal wavelength range.
-
Light Source: Verify that your light source (e.g., mercury lamp, laser) is functioning correctly and providing sufficient intensity.[10]
-
Sample Preparation: Poor sample preparation can scatter light and obscure your signal.[9] Ensure your coverslips are clean, the mounting medium is free of bubbles, and the sample is properly fixed and permeabilized if necessary.[9][11]
-
Fluorophore Integrity: Fluorophores can degrade if not stored correctly.[9] Protect them from light and follow the manufacturer's storage recommendations, avoiding repeated freeze-thaw cycles.[9]
Step 2: Enhance the Inherent Quantum Yield
If your setup is optimized and the signal is still weak, the issue may be a low quantum yield in your specific experimental environment. Here are strategies to address this, ranging from simple solvent changes to more advanced chemical modifications.
Strategy 1: Modifying the Solvent Environment
The local environment of the fluorophore has a profound impact on its quantum yield.[6]
-
Causality: Non-radiative decay is often facilitated by molecular motion (vibrations and rotations). Increasing the viscosity of the solvent can restrict these motions, which in turn enhances the quantum yield.[8][12] Similarly, changing the solvent polarity can alter the energy gap between the ground and excited states, affecting fluorescence.[6]
-
Experimental Protocol: Solvent Screening
-
Prepare stock solutions of this compound in a range of solvents with varying polarity and viscosity.
-
Measure the absorbance and fluorescence emission spectra for each solution.
-
Calculate the relative quantum yield for each solvent using a known standard (e.g., quinine sulfate in 0.1M perchloric acid).[6]
-
| Solvent | Polarity Index | Viscosity (cP at 20°C) | Expected Impact on Quantum Yield |
| Water | 10.2 | 1.00 | Potentially low due to high polarity and possible H-bonding quenching |
| Ethanol | 4.3 | 1.20 | Moderate |
| Dichloromethane | 3.1 | 0.44 | May vary; used in some benzothiazole studies[1] |
| Dioxane | 2.2 | 1.54 | Potentially higher due to increased viscosity |
| Glycerol | 7.1 | 1412 | Expected to be significantly higher due to high viscosity |
Strategy 2: Chemical Modification of the Benzothiazole Core
For long-term development, chemically modifying the fluorophore structure is a powerful approach to boost quantum yield.
-
Causality: The quantum yield of benzothiazole derivatives can be dramatically improved by increasing the structural rigidity and tuning the electronic properties.[12][13]
-
Rigidification: Complexation with a Lewis acid, such as boron trifluoride (BF₃), can lock the molecule into a more planar and rigid conformation.[4] This reduces energy loss through vibrational decay pathways and has been shown to increase the quantum yield of HBT derivatives by over tenfold.[4]
-
Electronic Tuning: Adding electron-donating groups (e.g., -NH₂, -OH) or electron-withdrawing groups (e.g., -CF₃) to the benzothiazole or phenyl ring can modulate the intramolecular charge transfer character and influence the radiative decay rate.[12][14]
-
dot
Caption: Strategies for enhancing quantum yield via chemical modification.
Troubleshooting Guide: High Background or Non-Specific Staining
A high background can obscure the true signal, making image analysis difficult and unreliable.
Q: My images are very noisy, and it's hard to distinguish my target from the background. How can I fix this?
A: This is likely due to non-specific binding of the probe or autofluorescence from your sample. Proper washing and blocking are key.
-
Causality: High background often results from unbound fluorophores remaining in the sample or the probe binding to off-target sites.[11][15] Thorough washing removes excess probe, while blocking agents saturate non-specific binding sites.[15]
-
Experimental Protocol: Optimizing Staining and Washing
-
Titrate Probe Concentration: High probe concentrations can lead to non-specific binding.[15] Perform a concentration gradient experiment to find the lowest concentration of this compound that still provides a specific signal.
-
Increase Wash Steps: After staining, increase the number and duration of your wash steps to more effectively remove unbound probe.[9][11]
-
Include a Blocking Step: Before adding your probe, incubate the sample with a blocking agent like Bovine Serum Albumin (BSA) to minimize non-specific interactions.[15]
-
Run Controls: Always include a "secondary-only" control (if applicable) or a "no-probe" control to assess the level of background fluorescence and autofluorescence in your sample.[15]
-
Troubleshooting Guide: Photostability Issues
Rapid signal loss during imaging is a sign of photobleaching, where the fluorophore is irreversibly damaged by the excitation light.
Q: My fluorescence signal disappears quickly when I expose it to the excitation light. How can I improve the photostability?
A: Photobleaching is a common problem. You can mitigate it by adjusting your imaging parameters and using protective reagents.
-
Causality: Photobleaching of benzothiazole dyes can occur through mechanisms like trans-cis photoisomerization or reactions with singlet oxygen generated during the fluorescence process.[1][16]
-
Protective Measures:
-
Use an Antifade Mounting Medium: These reagents contain antioxidants that scavenge reactive oxygen species, thereby protecting the fluorophore from photodegradation.[17]
-
Minimize Excitation Exposure: Use the lowest possible laser power or lamp intensity that still provides an adequate signal. Reduce the exposure time for each image.
-
Deoxygenate Solutions: In some specific cases, removing dissolved oxygen from the solvent can reduce photodegradation, although for some benzothiazoles, deoxygenation can paradoxically decrease photostability.[1] This should be tested empirically for your specific compound.
-
By following these troubleshooting guides and understanding the underlying principles, you can effectively enhance the performance of this compound and obtain high-quality, reliable imaging data.
References
-
1PubMed.
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4Frontiers.
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12PMC - NIH.
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2The Journal of Organic Chemistry - ACS Publications.
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8Chemistry LibreTexts.
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27PubMed.
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Technical Support Center: Scaling Up the Synthesis of 2-Fluorobenzo[d]thiazol-5-ol
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals involved in the gram- to kilogram-scale synthesis of 2-Fluorobenzo[d]thiazol-5-ol for preclinical studies. We will address common challenges, provide detailed protocols, and offer troubleshooting solutions based on established chemical principles and field-proven insights.
Overview: The Challenge of Scaling a Key Preclinical Candidate
This compound is a heterocyclic compound of significant interest in drug discovery, belonging to a class of molecules known for their diverse biological activities.[1][2] The introduction of a fluorine atom can profoundly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often enhancing its drug-like characteristics.[3][4][5]
However, scaling the synthesis of such a molecule from the benchtop to preclinical batch sizes presents significant challenges. These include ensuring consistent yield and purity, managing reaction exotherms, handling potentially hazardous reagents, and developing robust purification methods suitable for larger quantities.[6][7] This guide is designed to navigate these complexities.
Proposed Synthetic Strategy
The most reliable and scalable synthetic routes to substituted benzothiazoles typically involve the cyclization of a corresponding substituted aniline or 2-aminothiophenol.[8][9][10] For this compound, a robust approach is the oxidative cyclization of a substituted thiourea derived from 4-fluoro-3-amino-phenol. This strategy incorporates the required fluorine and hydroxyl functionalities into the starting materials, avoiding potentially problematic late-stage functionalization.
A detailed workflow for this process is outlined below.
Caption: High-level workflow for the scaled-up synthesis of this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis and scale-up process.
Q1: Why is the thiourea cyclization route preferred for scale-up? A1: This route is advantageous for several reasons. Firstly, the starting materials, such as substituted anilines and potassium thiocyanate, are generally more stable and commercially available in bulk compared to the corresponding 2-aminothiophenols, which are prone to oxidation.[10][11] Secondly, the reaction conditions are well-documented and adaptable to standard reactor equipment, making the process more predictable and controllable on a larger scale.[11][12]
Q2: What are the critical process parameters to monitor during the cyclization reaction? A2: Temperature control is paramount. The initial thiourea formation is typically performed at low temperatures, while the oxidative cyclization with bromine is exothermic and requires careful, controlled addition to maintain the reaction temperature, often below 10°C.[11] In a large reactor, inadequate heat dissipation can lead to a runaway reaction and the formation of impurities. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is also critical to determine the reaction endpoint and avoid over-oxidation.[10]
Q3: How do I handle bromine safely on a kilogram scale? A3: Bromine is highly corrosive and toxic. All manipulations must be performed in a well-ventilated area, such as a walk-in fume hood, with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a chemical-resistant apron.[13] For large-scale additions, using a closed-system addition funnel or a peristaltic pump with compatible tubing (e.g., Viton®) is highly recommended to minimize exposure. An emergency spill kit and a neutralizing agent like sodium thiosulfate solution should always be readily accessible.
Q4: My product is precipitating with impurities during work-up. How can I improve the initial purity? A4: The purity of the crude product after neutralization is highly dependent on the pH and temperature of the quench. A slow, controlled neutralization with a base like aqueous ammonia or sodium bicarbonate to a specific pH endpoint is crucial.[11] If the product co-precipitates with impurities, consider a "reverse quench," where the reaction mixture is slowly added to a large volume of the cooled base solution with vigorous stirring. This can prevent localized pH spikes and improve the precipitation selectivity.
Q5: What is the best method for purifying the final compound on a large scale? A5: While column chromatography is effective at the lab scale, it is often impractical and costly for multi-kilogram quantities.[14] Recrystallization is the preferred method for large-scale purification of solid compounds.[15][16] Developing a robust recrystallization protocol involves screening various solvent systems to find one where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in solution.
Detailed Experimental Protocols
Protocol 1: Kilogram-Scale Synthesis of this compound
Disclaimer: This protocol is a representative procedure and must be adapted and optimized based on your specific equipment and safety protocols. A thorough risk assessment should be conducted before implementation.
Reagents & Equipment:
| Reagent/Equipment | Quantity (for 1 kg target) | Molar Eq. | Notes |
|---|---|---|---|
| 4-Fluoro-3-aminophenol | 0.70 kg | 1.0 | Ensure high purity (>98%) |
| Potassium Thiocyanate (KSCN) | 1.07 kg | 2.0 | Dry thoroughly before use |
| Glacial Acetic Acid | 7.0 L | - | Solvent |
| Bromine (Br₂) | 0.88 kg (0.28 L) | 1.0 | Use with extreme caution |
| 25% Aqueous Ammonia | ~4.0 L | - | For neutralization |
| Methanol / Water | As required | - | For recrystallization |
| 20L Jacketed Glass Reactor | 1 | - | With overhead stirrer, temp probe, and addition funnel |
Procedure:
-
Thiourea Formation:
-
Charge the 20L reactor with 4-Fluoro-3-aminophenol (0.70 kg) and glacial acetic acid (7.0 L).
-
Begin stirring and cool the reactor contents to 15-20°C.
-
Add potassium thiocyanate (1.07 kg) portion-wise over 30 minutes, ensuring the temperature does not exceed 25°C.
-
Stir the resulting slurry at room temperature for 4-6 hours until TLC/HPLC analysis shows complete consumption of the starting aniline.
-
-
Oxidative Cyclization:
-
Cool the reactor contents to 0-5°C using a chiller.
-
Slowly add bromine (0.88 kg) via an addition funnel over 2-3 hours, maintaining the internal temperature below 10°C. CAUTION: The reaction is highly exothermic.
-
After the addition is complete, allow the mixture to stir at 5-10°C for an additional 2 hours. Monitor reaction completion by TLC/HPLC.
-
-
Work-up and Isolation:
-
In a separate vessel, prepare a quench solution of 25% aqueous ammonia in water.
-
Slowly transfer the reaction mixture into the vigorously stirred, cooled quench solution, maintaining the pH between 7-8. A solid precipitate will form.
-
Stir the slurry for 1 hour, then isolate the crude solid by filtration (e.g., using a Nutsche filter).
-
Wash the filter cake thoroughly with deionized water until the filtrate is neutral.
-
Dry the crude product under vacuum at 50-60°C. Expected crude yield: 0.85-0.95 kg.
-
-
Purification by Recrystallization:
-
Transfer the crude solid to a clean, appropriately sized reactor.
-
Add a suitable solvent system (e.g., a mixture of methanol and water, to be optimized) and heat with stirring until all solid dissolves.
-
Slowly cool the solution to room temperature, then further cool to 0-5°C to induce crystallization.
-
Isolate the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
-
Troubleshooting Guide
Low yield, incomplete reactions, and purification difficulties are common hurdles when scaling up. The following guide provides a systematic approach to troubleshooting these issues.
Caption: Troubleshooting flowchart for low product yield in the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Poor Starting Material Quality: 2-aminothiophenol precursors are susceptible to oxidation.[10] 2. Incomplete Reaction: Insufficient reaction time, poor mixing, or incorrect temperature. | 1. Action: Verify purity of starting materials via NMR or LC-MS. Use freshly opened reagents. 2. Action: Increase reaction time and monitor closely with TLC/HPLC. Ensure adequate agitation, especially for slurries. Verify temperature probe calibration. |
| Formation of Multiple Impurities | 1. Uncontrolled Exotherm: Localized heating during bromine addition can cause side reactions. 2. Over-oxidation: Excess bromine or prolonged reaction time after completion. | 1. Action: Slow down the addition rate of the electrophile (bromine). Ensure the reactor's cooling system is functioning optimally. Consider subsurface addition. 2. Action: Use precise stoichiometry. Quench the reaction promptly once the starting material is consumed as per in-process controls (IPC). |
| Difficult Filtration | 1. Fine Particle Size: Product "oiling out" or crashing out of solution too quickly during neutralization can form fine particles that clog the filter. | 1. Action: Control the rate of neutralization and the temperature during precipitation. Ensure vigorous stirring. Consider aging the slurry to allow for particle size growth before filtration. |
| Poor Purity After Recrystallization | 1. Incorrect Solvent System: The chosen solvent may not effectively differentiate between the product and a key impurity. 2. Entrapment of Impurities: Rapid crystallization can trap mother liquor within the crystal lattice. | 1. Action: Perform a systematic solvent screen. Consider using a binary or ternary solvent system to fine-tune polarity.[14] 2. Action: Slow down the cooling rate during crystallization. Maintain gentle agitation to ensure homogenous cooling and prevent rapid crystal formation. |
Safety and Handling of Fluorinated Compounds
Working with fluorinated intermediates and reagents requires stringent safety protocols due to their potential hazards.[3][13]
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[13] For handling bromine or hydrofluoric acid (HF)-generating compounds, double-gloving is recommended.
-
Ventilation: All operations should be conducted in a certified chemical fume hood or a ventilated enclosure to prevent inhalation of corrosive vapors.[17]
-
Emergency Preparedness: An eyewash station and safety shower must be immediately accessible. For any work involving potential HF exposure (a byproduct of some fluorinating agents), a tube of 2.5% calcium gluconate gel must be on hand for first aid treatment of skin contact.[18][19][20]
-
Waste Disposal: All fluorinated chemical waste must be segregated and disposed of according to institutional and local environmental regulations. Do not mix with incompatible waste streams.[13]
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Bioactivation of Fluorinated 2-Aryl-benzothiazole Anti-tumor Molecules by Human Cytochrome P450s 1A1 and 2W1 and Deactivation by Cytochrome P450 2S1. National Institutes of Health (NIH). Available at: [Link]
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Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica. Available at: [Link]
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Synthesis Of Heterocyclic Compounds In Pharmaceutical Industry. LinkedIn. Available at: [Link]
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Preparation of some new benzo[d]thiazole derivatives. Vietnam Journal of Chemistry. Available at: [Link]
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Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Royal Society of Chemistry. Available at: [Link]
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Validation & Comparative
A Comparative Guide to 2-Fluorobenzo[d]thiazol-5-ol and Other Benzothiazole Anticancer Agents
Introduction: The Benzothiazole Scaffold as a Privileged Structure in Oncology
In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged structures," appear repeatedly in potent, biologically active compounds. The benzothiazole nucleus, a bicyclic system formed by the fusion of a benzene and a thiazole ring, is a quintessential example of such a scaffold.[1][2] Its rigid, planar structure and rich electron properties make it an ideal anchor for designing molecules that can interact with a wide array of biological targets. Consequently, benzothiazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][4]
However, it is in the realm of oncology that the benzothiazole scaffold has garnered the most significant attention.[5][6][7] Derivatives have been developed that exhibit potent anticancer activity through diverse and sophisticated mechanisms, including the inhibition of crucial cellular enzymes like tyrosine kinases and topoisomerases, the disruption of microtubule dynamics, and the induction of programmed cell death (apoptosis).[5][8] This guide provides a comparative analysis of a specific derivative, 2-Fluorobenzo[d]thiazol-5-ol, placing it in the context of other key benzothiazole-based anticancer agents to elucidate structure-activity relationships and mechanistic diversity.
Focus Compound: this compound
While direct, extensive experimental data for this compound is emerging, its structure allows for scientifically grounded inferences based on well-characterized, potent analogues. The key structural motifs—a fluorine atom at the 5-position and a hydroxyl group at the 5-position of the benzothiazole ring—are critical determinants of its potential biological activity.
The 5-fluoro substitution is a hallmark of some of the most potent anticancer benzothiazoles, notably the clinical trial candidate Phortress.[9] This substitution can enhance metabolic stability, improve membrane permeability, and favorably alter the electronic properties of the molecule, thereby strengthening its interaction with biological targets. The hydroxyl group at the 5-position is an electron-donating group that can participate in hydrogen bonding, a crucial interaction for receptor binding. Its presence is analogous to the critical amine group in the active metabolite of Phortress, suggesting a potential role in a similar mechanism of action.
Comparative Analysis with Key Benzothiazole Agents
To understand the potential of this compound, it is essential to compare it with other benchmark benzothiazole agents that operate through distinct mechanisms.
Phortress (NSC 710305) and its Active Metabolite 5F 203
-
Structure: Phortress is the prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203). The defining feature is the 5-fluoro group, which it shares with our focus compound.
-
Mechanism of Action: Phortress operates through a unique and highly selective mechanism. It is a potent ligand for the Aryl Hydrocarbon Receptor (AhR).[9][10] Upon binding AhR, the complex translocates to the nucleus, where it induces the expression of cytochrome P450 enzymes, particularly CYP1A1.[11][12] In sensitive cancer cells, CYP1A1 metabolically activates 5F 203 into an electrophilic species that forms DNA adducts, leading to cell cycle arrest and apoptosis.[9] This reliance on CYP1A1 induction for activation confers remarkable selectivity, as many tumors overexpress this enzyme compared to healthy tissue.[13]
-
Anticancer Activity: Phortress has demonstrated potent and selective activity against a range of human breast, ovarian, and renal cancer cell lines.[9][14]
GW 610 (NSC 721648)
-
Structure: 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole. Like Phortress, it possesses the 5-fluoro substitution, but differs in the 2-aryl substituent.
-
Mechanism of Action: While the precise mechanism is not as fully elucidated as that of Phortress, its structural similarity and extreme potency suggest it may also interact with critical intracellular signaling pathways. Its activity underscores the importance of the substitution pattern on the 2-phenyl ring for achieving high potency.
-
Anticancer Activity: This compound exhibits exceptionally potent antiproliferative activity, with GI₅₀ (Growth Inhibition 50%) values below 0.1 nM in MCF-7 and MDA-MB-468 breast cancer cell lines, making it one of the most powerful benzothiazole agents discovered.[15]
GW 5074
-
Structure: 3-(3,5-Dibromo-4-hydroxy-benzylidene)-5-iodo-1,3-dihydro-indol-2-one. It is important to note that GW 5074 is an indolone, not a benzothiazole. It is included here as a mechanistic counterpoint.
-
Mechanism of Action: GW 5074 is a well-known inhibitor of the c-Raf kinase, a key component of the MAPK/ERK signaling pathway that is frequently dysregulated in cancer.[16][17] By inhibiting c-Raf, it blocks downstream signaling required for cell proliferation and survival. More recently, it was also identified as a novel inhibitor of polyamine transport, a pathway essential for the growth of certain cancers, such as pancreatic cancer.[18]
-
Anticancer Activity: GW 5074 shows cytotoxic effects and can synergize powerfully with other anticancer agents like sorafenib, dramatically reducing the required therapeutic dose in colorectal cancer models.[19]
Comparative Data Summary
The following table summarizes the reported in vitro anticancer activity of these benchmark agents, providing a quantitative basis for comparison.
| Compound | Cancer Cell Line | Assay Type | IC₅₀ / GI₅₀ Value | Reference(s) |
| Phortress (5F 203) | MCF-7 (Breast) | Growth Inhibition | Potent Activity | [9][14] |
| HT-29 (Colon) | Clonogenic Survival | Potent Activity | [14] | |
| SW480 (Colon) | Clonogenic Survival | Potent Activity | [14] | |
| GW 610 | MCF-7 (Breast) | Growth Inhibition | < 0.1 nM | [15] |
| MDA-MB-468 (Breast) | Growth Inhibition | < 0.1 nM | [15] | |
| Various Benzothiazoles | SKRB-3 (Breast) | MTT | 1.2 nM | [1][20] |
| SW620 (Colon) | MTT | 4.3 nM | [1][20] | |
| A549 (Lung) | MTT | 44 nM | [1][20] | |
| HepG2 (Liver) | MTT | 48 nM | [1][20] | |
| HT-29 (Colon) | MTT | 0.024 µM | [1] | |
| H460 (Lung) | MTT | 0.29 µM | [1] | |
| GW 5074 (in combo) | HCT116 (Colon) | Cytotoxicity | IC₅₀ of Sorafenib reduced to 0.14 µM | [19] |
| LoVo (Colon) | Cytotoxicity | IC₅₀ of Sorafenib reduced to 0.01 µM | [19] |
Mechanistic Deep Dive: The Aryl Hydrocarbon Receptor (AhR) Pathway
The mechanism employed by Phortress is a paradigm of targeted metabolic activation. Understanding this pathway is likely key to predicting the activity of structurally similar compounds like this compound.
The canonical AhR signaling pathway proceeds as follows:
-
Ligand Binding: The benzothiazole agent (e.g., 5F 203) enters the cell and binds to the cytosolic AhR, which is in a complex with chaperone proteins.[21]
-
Nuclear Translocation: Ligand binding causes a conformational change, leading to the translocation of the AhR-ligand complex into the nucleus.[12]
-
Dimerization and DNA Binding: In the nucleus, AhR dissociates from its chaperones and heterodimerizes with the AhR Nuclear Translocator (ARNT).[11]
-
Gene Transcription: The AhR/ARNT complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[22]
-
CYP1A1 Induction: This binding event initiates the transcription of target genes, most notably CYP1A1.[11]
-
Metabolic Activation & Cytotoxicity: The newly synthesized CYP1A1 enzyme metabolizes the benzothiazole, converting it into a reactive intermediate that forms covalent adducts with DNA, ultimately triggering cell death.[9]
Structure-Activity Relationship (SAR) Insights
The comparison of these agents provides critical insights into how subtle chemical modifications can dramatically influence biological activity and mechanism.
-
5-Position Substitution: The presence of a small, electron-withdrawing fluorine atom at the 5-position is a common feature in highly potent agents like Phortress and GW 610. This suggests that modification at this position is crucial for potent anticancer activity, likely by enhancing receptor binding or improving pharmacokinetic properties.
-
2-Aryl Substituent: The nature of the aromatic ring at the 2-position is a key determinant of potency and selectivity. The 4-amino-3-methylphenyl group in 5F 203 is essential for its AhR-mediated activation. In contrast, the 3,4-dimethoxyphenyl group of GW 610 results in sub-nanomolar potency, indicating a different or perhaps more optimized interaction with its target.
-
Hydroxyl/Amino Groups: Polar groups like hydroxyl (-OH) and amino (-NH₂) are often critical for activity. They can act as hydrogen bond donors and acceptors, anchoring the molecule within the binding pocket of a target protein. The position of these groups is paramount, as seen in the difference between various substituted benzothiazoles.[1][20]
Recommended Experimental Protocols for Evaluation
To objectively assess the anticancer potential of a novel benzothiazole derivative like this compound, a standardized cascade of in vitro experiments is essential.
Experimental Workflow Overview
Protocol 1: MTT Cell Viability Assay
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is directly proportional to the number of living cells.[23]
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the benzothiazole compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[24][25]
Methodology:
-
Treatment: Seed cells in a 6-well plate and treat with the benzothiazole compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Conclusion and Future Perspectives
The benzothiazole scaffold remains a highly productive platform for the discovery of novel anticancer agents. While this compound itself requires further direct experimental validation, its structural features—particularly the 5-fluoro and 5-hydroxyl groups—place it within a class of highly potent anticancer compounds. The comparative analysis with agents like Phortress and GW 610 strongly suggests that its mechanism could involve the AhR pathway, a promising target for selective cancer therapy.
Future research should focus on:
-
Direct Evaluation: Performing the described in vitro assays to determine the specific IC₅₀ values and mechanism of cell death for this compound across a panel of cancer cell lines.
-
AhR Pathway Interrogation: Investigating its ability to bind AhR, induce CYP1A1 expression, and form DNA adducts in sensitive versus resistant cell lines.
-
Further Derivatization: Exploring modifications at the 2-position to optimize potency and selectivity, using the existing SAR as a guide.
-
In Vivo Studies: Advancing promising candidates into preclinical animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles.[9]
By systematically building upon the rich history of benzothiazole research, compounds like this compound hold the potential to be developed into next-generation targeted cancer therapeutics.
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Cikla-Suzgun, Z., et al. (2023). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Analytical Cellular Pathology. Available at: [Link]
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Hsu, T. I., et al. (2022). The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines. International Journal of Molecular Sciences, 23(12), 6428. Available at: [Link]
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Di Domenico, S., et al. (2017). New Treatments in Renal Cancer: The AhR Ligands. International Journal of Molecular Sciences, 18(6), 1199. Available at: [Link]
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Validating the Mechanism of Action of 2-Fluorobenzo[d]thiazol-5-ol: A Comparative Guide to Target Identification and Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of the mechanism of action of the novel compound 2-Fluorobenzo[d]thiazol-5-ol. Given the limited direct literature on this specific molecule, we will infer its potential therapeutic action based on the well-documented activities of the broader benzothiazole class of compounds. Many benzothiazole derivatives have demonstrated potent anticancer effects, often through the inhibition of protein kinases or the induction of apoptosis.[1][2] This guide will, therefore, present a logical, multi-step experimental workflow to first identify the molecular target(s) of this compound and subsequently validate its downstream cellular effects. We will also compare this validation strategy with established methodologies for well-characterized kinase inhibitors.
Part 1: Initial Target Identification and Binding Characterization
The foundational step in validating the mechanism of any novel compound is to identify its direct molecular target. Based on the activities of structurally related benzothiazoles, a primary hypothesis is that this compound may function as a kinase inhibitor.[3][4] Therefore, the initial experimental phase will focus on broad kinase screening followed by detailed binding kinetics analysis.
High-Throughput Kinase Profiling
To broadly assess the potential of this compound as a kinase inhibitor, a comprehensive in vitro kinase profiling assay is the logical first step. This will screen the compound against a large panel of kinases to identify potential targets.
Experimental Protocol: In Vitro Kinase Profiling (e.g., KinomeScan)
This assay quantitatively measures the binding of a test compound to a panel of over 500 human kinases.[5]
-
Compound Preparation: Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Assay Principle: The assay is a competition binding assay where the test compound is incubated with a specific kinase and a proprietary, immobilized ligand that binds to the active site of the kinase.
-
Quantification: The amount of kinase bound to the immobilized ligand is measured. A reduction in this amount in the presence of the test compound indicates that the compound is binding to the kinase and displacing the immobilized ligand.
-
Data Analysis: The results are typically expressed as the percentage of kinase remaining bound to the immobilized ligand at a given concentration of the test compound. A lower percentage indicates stronger binding.
Expected Outcome and Comparison:
The primary output will be a list of kinases to which this compound binds with significant affinity. For comparison, a known multi-kinase inhibitor like Sorafenib could be run in parallel. The goal is to identify a manageable number of high-affinity targets for further validation.
Direct Target-Binding Validation with Surface Plasmon Resonance (SPR)
Once potential kinase targets are identified, it is crucial to validate this interaction and determine the binding kinetics. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of molecular interactions.[6][7][8]
Experimental Workflow: SPR for Target Validation
Caption: Inhibition of a target kinase and its downstream effects.
Confirmation of Apoptosis Induction
To validate the hypothesized cellular outcome of kinase inhibition, a series of apoptosis assays should be performed. It is recommended to use multiple assays that measure different hallmarks of apoptosis to build a robust case. [9][10][11][12][13] Experimental Workflow: Multi-Parametric Apoptosis Analysis
Caption: A multi-assay approach to validate apoptosis induction.
Experimental Protocols:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay identifies early apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive). [10] 1. Treat cells with this compound. 2. Harvest and wash the cells. 3. Resuspend cells in Annexin V binding buffer. 4. Add FITC-conjugated Annexin V and PI. 5. Incubate in the dark. 6. Analyze by flow cytometry.
-
Caspase-3/7 Activity Assay: This luminescent or fluorescent assay measures the activity of key executioner caspases. [9][13] 1. Plate cells in a multi-well plate and treat with the compound. 2. Add a proluminescent caspase-3/7 substrate. 3. Incubate at room temperature. 4. Measure luminescence using a plate reader.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis. [9][11] 1. Treat cells grown on coverslips with the compound. 2. Fix and permeabilize the cells. 3. Incubate with a reaction mixture containing TdT and fluorescently labeled dUTPs. 4. Visualize DNA fragmentation by fluorescence microscopy.
Comparative Data Summary:
| Assay | Endpoint Measured | This compound (Expected Outcome) | Alternative Kinase Inhibitor (e.g., Gefitinib) | Untreated Control |
| Annexin V/PI | % Apoptotic Cells | Increased dose-dependently | Increased dose-dependently | Baseline |
| Caspase-3/7 | Relative Luminescence | Increased dose-dependently | Increased dose-dependently | Baseline |
| TUNEL | % TUNEL-positive nuclei | Increased dose-dependently | Increased dose-dependently | Baseline |
Conclusion
While direct evidence for the mechanism of action of this compound is not yet established in the literature, its structural class suggests a high probability of activity as a kinase inhibitor that induces apoptosis in cancer cells. The comprehensive experimental guide outlined above provides a robust and self-validating framework for researchers to systematically identify its molecular target, confirm its engagement in a cellular context, and quantify its downstream effects. By employing a multi-faceted approach that combines biophysical, biochemical, and cell-based assays, a clear and definitive understanding of the compound's mechanism of action can be achieved. This rigorous validation is an indispensable step in the pre-clinical development of any novel therapeutic agent.
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A Strategic Guide to De-risking Novel Drug Candidates: Cross-Reactivity Profiling of 2-Fluorobenzo[d]thiazol-5-ol
In the landscape of modern drug discovery, the journey from a promising hit compound to a clinical candidate is fraught with challenges. A primary hurdle is ensuring the exquisite selectivity of a molecule for its intended biological target. Off-target interactions, even at low affinities, can lead to unforeseen toxicities or a dilution of therapeutic efficacy, contributing to the high attrition rates in clinical trials. This guide provides a comprehensive framework for systematically evaluating the cross-reactivity of a novel therapeutic agent, using the hypothetical kinase inhibitor, 2-Fluorobenzo[d]thiazol-5-ol, as a case study.
The benzothiazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of protein targets, particularly protein kinases. For the purpose of this guide, we will hypothesize that This compound has been identified as a potent inhibitor of Kinase X , a critical enzyme in a cancer-related signaling pathway. Our objective is to build a robust data package that not only confirms its on-target activity but also meticulously maps its potential interactions across the broader proteome. This proactive approach to selectivity profiling is indispensable for making informed decisions in lead optimization and predicting potential clinical liabilities.
The Tiered Approach to Selectivity Profiling
A successful cross-reactivity study is not a single experiment but a multi-pronged, tiered investigation. This strategy allows for a cost-effective and data-driven process, beginning with broad, high-throughput screens and progressively narrowing down to more physiologically relevant validation assays.
Figure 1. A tiered workflow for comprehensive cross-reactivity profiling.
Tier 1: Casting a Wide Net with High-Throughput Screening
The initial phase aims to rapidly identify potential off-target liabilities from a broad selection of protein families. The choice of screening panels should be guided by both computational predictions and an understanding of the compound's chemical class.
In Silico Off-Target Prediction
Before initiating wet-lab experiments, computational models can provide a cost-effective first pass to flag potential off-targets.[1][2][3][4] These methods compare the structure of this compound against databases of known ligands for various targets.
-
2D Similarity Methods: Techniques like the Similarity Ensemble Approach (SEA) can predict interactions by comparing the compound's topological features to those of known drugs and ligands.[3]
-
3D Docking and Pharmacophore Modeling: These approaches use the three-dimensional structure of the compound to predict its binding affinity to the crystal structures of potential off-targets.[1]
While predictive, these methods are hypothesis-generating and all significant findings must be validated experimentally.
Broad Kinase Panel Screening
Given that our lead compound is a putative kinase inhibitor, the most critical initial screen is against a large panel of protein kinases.[5][6][7] This has become a standard practice in drug discovery to understand the kinome-wide selectivity of a compound.[7] Services from specialized contract research organizations (CROs) offer panels of over 400 kinases.[8]
Rationale: The ATP-binding pocket, the target of most kinase inhibitors, is highly conserved across the kinome.[5] Minor structural variations in a compound can lead to potent inhibition of unexpected kinases, which can result in toxicity or provide opportunities for drug repurposing.[5] A broad screen at a single high concentration (e.g., 1 or 10 µM) is an efficient way to identify these interactions.[6]
Example Data:
| Target Kinase | % Inhibition at 1 µM of this compound | Classification |
| Kinase X (On-Target) | 98% | On-Target |
| Kinase Y | 85% | Primary Off-Target |
| Kinase Z | 62% | Secondary Off-Target |
| EGFR | 15% | Negligible |
| Src | 8% | Negligible |
| ... (400+ others) | <10% | Negligible |
| Table 1: Hypothetical results from a broad kinase panel screen. |
General Safety Pharmacology Panels
To ensure other major drug target classes are not affected, it is prudent to screen the compound against a panel of common "anti-targets" known to be involved in adverse drug reactions. This typically includes a selection of G-protein coupled receptors (GPCRs), ion channels, transporters, and nuclear receptors.[2]
Rationale: Unintended interactions with these targets are a frequent cause of safety-related clinical trial failures. Early identification allows for chemical modifications to design out this activity.
Example Data:
| Target | Assay Type | % Inhibition/Activity at 10 µM |
| hERG (Ion Channel) | Radioligand Binding | 5% |
| 5-HT2B (GPCR) | Radioligand Binding | 3% |
| Dopamine Transporter | Radioligand Binding | 8% |
| Estrogen Receptor α | Ligand Binding | <2% |
| Table 2: Hypothetical results from a safety pharmacology panel. |
Tier 2: Validating and Quantifying Off-Target Hits
Any significant "hits" identified in Tier 1 must be rigorously validated. The goal is to confirm the interaction and determine the potency of the compound for these off-targets relative to its intended target.
Dose-Response (IC50) Determination
For each validated hit from the primary screens (e.g., Kinase Y and Kinase Z), a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).
Rationale: A selectivity window is calculated by comparing the IC50 for the off-target to the on-target (IC50_off-target / IC50_on-target). A larger window (typically >100-fold) is desirable and indicates a more selective compound.
Example Data:
| Target | IC50 (nM) | Selectivity Window (vs. Kinase X) |
| Kinase X (On-Target) | 15 | - |
| Kinase Y | 850 | 57-fold |
| Kinase Z | 3,200 | 213-fold |
| Table 3: Comparative potency of this compound against on- and off-targets. |
Tier 3: Proving Target Engagement in a Cellular Context
Biochemical assays use purified proteins, which may not fully represent the complexity of the cellular environment.[5] Therefore, it is crucial to confirm that the compound engages its intended target—and not the identified off-targets—within intact cells.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique for verifying target engagement in a physiological setting.[9][10][11] The principle is that a ligand binding to its target protein stabilizes it against heat-induced denaturation.[10][12]
Rationale: By treating cells with the compound and then heating them across a temperature gradient, one can measure the amount of soluble (non-denatured) target protein remaining. A shift in the melting temperature (Tm) to a higher value in the presence of the compound is strong evidence of direct binding.[9][12] This method can be used to assess both on-target and off-target engagement in the same experiment.
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A Comparative Analysis of 2-Fluorobenzo[d]thiazol-5-ol and its Non-fluorinated Analog: A Guide for Drug Discovery Professionals
The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Strategic modification of this core can dramatically influence a molecule's therapeutic potential. One of the most powerful strategies in modern drug design is the introduction of fluorine atoms. This guide provides an in-depth comparative analysis of 2-Fluorobenzo[d]thiazol-5-ol and its non-fluorinated parent, benzo[d]thiazol-5-ol, offering insights into the profound impact of a single fluorine atom on synthesis, physicochemical properties, and potential biological activity.
The Strategic Advantage of Fluorination at the 2-Position
The introduction of fluorine, the most electronegative element, into an organic molecule can induce significant changes in its electronic properties, conformation, metabolic stability, and binding affinity. Placing a fluorine atom at the 2-position of the benzothiazole ring is particularly impactful. This position is adjacent to the heteroatoms and is a key site for biological interactions. The strong electron-withdrawing nature of fluorine at this position can:
-
Modulate pKa: Lower the pKa of the 5-hydroxyl group, making it more acidic. This can alter ionization at physiological pH, affecting solubility, cell permeability, and target engagement.
-
Enhance Binding Interactions: The C-F bond can participate in favorable orthogonal multipolar interactions with protein targets, potentially increasing binding affinity and selectivity.
-
Block Metabolism: The C2 position can be susceptible to metabolic oxidation. Replacing a C-H with a robust C-F bond can block this metabolic pathway, increasing the compound's half-life and bioavailability.
-
Alter Lipophilicity: While a single fluorine atom typically increases lipophilicity (logP), its effect is nuanced and context-dependent, influencing how the molecule interacts with biological membranes.
Synthesis and Chemical Elaboration
Proposed Synthetic Pathways
The synthesis of both analogs would likely begin from a common precursor, 2-amino-4-mercaptophenol.
For Benzo[d]thiazol-5-ol: A plausible route involves the condensation of 2-amino-4-mercaptophenol with a suitable one-carbon synthon, such as formic acid or triethyl orthoformate, followed by cyclization.
For this compound: The introduction of fluorine at the C2 position is more challenging. A potential strategy involves the use of a fluorinating agent on a pre-formed benzothiazole ring, or the construction of the ring with a fluorine-containing building block. A promising approach could be a diazotization-fluorination (Balz-Schiemann type) reaction on a 2-aminobenzothiazole precursor.
Below is a proposed workflow for the synthesis and a subsequent comparative biological evaluation.
Caption: Proposed synthesis and evaluation workflow.
Comparative Physicochemical Properties
While direct experimental data is limited, we can predict and compare the key physicochemical properties based on known chemical principles and data from analogous structures.
| Property | Benzo[d]thiazol-5-ol (Analog) | This compound (Predicted) | Rationale for Difference |
| Molecular Weight | 167.21 g/mol | 185.20 g/mol | Addition of a fluorine atom. |
| logP (Lipophilicity) | ~1.8 - 2.2 | ~2.0 - 2.5 | Fluorine generally increases lipophilicity. |
| pKa (Phenolic OH) | ~8.5 - 9.5 | ~7.5 - 8.5 | The strong electron-withdrawing effect of the 2-fluoro group stabilizes the phenoxide anion, lowering the pKa. |
| Hydrogen Bond Donors | 1 | 1 | Both have a phenolic hydroxyl group. |
| Hydrogen Bond Acceptors | 2 (N, O) | 3 (N, O, F) | Fluorine can act as a weak hydrogen bond acceptor. |
| Polar Surface Area | ~53 Ų | ~53 Ų | TPSA is largely unaffected by the F for H substitution. |
Spectroscopic Characterization Insights
A comparative spectroscopic analysis would reveal key differences between the two molecules.
-
¹H NMR: In the non-fluorinated analog, a proton signal would be expected at the C2 position. This signal would be absent in the fluorinated compound. The chemical shifts of the aromatic protons on the benzene ring would also be affected by the fluorine substitution, with protons ortho and para to the fluorine experiencing coupling (JHF).
-
¹³C NMR: The C2 carbon in the fluorinated analog would show a large one-bond coupling constant (¹JCF) and a significant downfield shift compared to the non-fluorinated analog. Other carbons in the ring system would also exhibit smaller C-F coupling constants.
-
¹⁹F NMR: The fluorinated analog would exhibit a singlet in the ¹⁹F NMR spectrum, with a chemical shift characteristic of a fluorine atom attached to an sp² carbon in a heteroaromatic system.
Comparative Biological Activity: A Predictive Outlook
The benzothiazole scaffold is a known pharmacophore for various biological targets, particularly in oncology. Derivatives of 5- and 6-hydroxybenzothiazole have shown promise as pharmacologically active agents.
Anticancer Potential
Numerous studies have demonstrated that fluorination of the benzothiazole ring enhances anticancer activity. For example, fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent and selective inhibitory activity against cancer cell lines. The introduction of a fluorine atom at the 2-position of benzo[d]thiazol-5-ol is expected to enhance its anticancer potential through several mechanisms:
-
Increased Kinase Inhibition: Many benzothiazole-based anticancer agents function as kinase inhibitors. The altered electronics and potential for new binding interactions conferred by the fluorine atom could lead to more potent or selective inhibition of cancer-relevant kinases.
-
Enhanced Metabolic Stability: By blocking potential sites of metabolism, fluorination can lead to higher and more sustained plasma concentrations of the active compound, resulting in improved in vivo efficacy.
-
Improved Cell Penetration: The modest increase in lipophilicity could facilitate better penetration of cell membranes to reach intracellular targets.
Experimental Protocol: Comparative In Vitro Anticancer Assay (MTT Assay)
To empirically validate these predictions, a standard cytotoxicity assay would be the first step.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media until they reach logarithmic growth phase.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Stock solutions of this compound and benzo[d]thiazol-5-ol are prepared in DMSO. Serial dilutions are made in culture medium and added to the cells. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Quantification: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl), and the absorbance is measured at ~570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) for each compound is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for MTT-based cytotoxicity assay.
Conclusion
The strategic incorporation of a fluorine atom at the 2-position of the benzo[d]thiazol-5-ol scaffold is predicted to yield a molecule with significantly different and likely superior properties for drug development compared to its non-fluorinated analog. The enhanced metabolic stability, altered pKa, and potential for stronger target binding make this compound a compelling candidate for further investigation, particularly in the realm of oncology. While direct experimental comparisons are yet to be published, the foundational principles of medicinal chemistry and the wealth of data on related fluorinated heterocycles provide a strong rationale for prioritizing the synthesis and evaluation of this fluorinated analog in drug discovery programs.
References
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [https://pubs.rsc.org/en/content/articlelanding/2008/cs/b610213c](htt
Navigating the Alzheimer's Labyrinth: A Comparative In Vivo Efficacy Analysis of 2-Fluorobenzo[d]thiazol-5-ol Against Standard-of-Care Therapeutics
Introduction: The Unmet Need in Alzheimer's Drug Development
Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by a relentless decline in cognitive function and the progressive accumulation of neuropathological hallmarks, namely amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) of hyperphosphorylated tau protein.[1][2][3] The current therapeutic landscape, while offering symptomatic relief, has yet to produce a definitive cure that halts or reverses the underlying disease progression.[4] Standard-of-care treatments, such as cholinesterase inhibitors and, more recently, anti-amyloid immunotherapies, provide modest benefits but are not universally effective and can be associated with significant side effects.[5] This underscores the urgent need for novel therapeutic agents that target alternative or complementary pathways in the complex web of AD pathology.
The benzothiazole scaffold has emerged as a promising pharmacophore in the design of new drugs for a range of diseases, including neurodegenerative disorders.[4][6][7][8][9] These compounds are known to interact with various biological targets, and their structural versatility allows for fine-tuning of their pharmacological properties.[9] This guide presents a hypothetical in vivo efficacy study of a novel benzothiazole derivative, 2-Fluorobenzo[d]thiazol-5-ol , as a potential therapeutic for Alzheimer's disease. To provide a robust and clinically relevant comparison, its performance is benchmarked against two current standard-of-care drugs: Donepezil , a widely prescribed acetylcholinesterase inhibitor, and Lecanemab , a recently approved anti-amyloid monoclonal antibody.[5][10]
This analysis is designed for researchers, scientists, and drug development professionals, offering a detailed, scientifically-grounded framework for evaluating a novel compound against established therapies. While the data for this compound is hypothetical, it is based on a plausible mechanism of action for the benzothiazole class and serves to illustrate a rigorous comparative approach.
The Therapeutic Candidates: Mechanisms of Action
A successful therapeutic strategy for Alzheimer's disease likely requires a multi-pronged approach. The compounds under comparison in this guide exemplify distinct mechanisms of action, targeting different facets of AD pathology.
Donepezil: A Symptomatic Approach
Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By increasing the levels of acetylcholine in the synaptic cleft, Donepezil aims to improve cholinergic neurotransmission, which is impaired in Alzheimer's disease and is crucial for learning and memory. While it can provide temporary symptomatic relief, it does not alter the underlying disease course.[11][12][13][14][15]
Lecanemab: Targeting Amyloid-Beta Protofibrils
Lecanemab is a humanized monoclonal antibody that selectively targets soluble amyloid-beta protofibrils, which are considered to be highly neurotoxic species in the cascade of amyloid plaque formation.[10][16][17] By binding to and promoting the clearance of these protofibrils, Lecanemab aims to reduce the amyloid burden in the brain and slow the rate of cognitive decline in patients with early-stage Alzheimer's disease.[5][10][16][18]
This compound: A Hypothetical Multi-Target Approach (GSK-3β Inhibition)
Based on the known activities of other benzothiazole derivatives, we hypothesize that This compound acts as an inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β).[1][2][19][20][21] GSK-3β is a key enzyme implicated in both the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles, and the amyloidogenic processing of amyloid precursor protein (APP).[1][2][20][21] By inhibiting GSK-3β, this compound could potentially offer a dual benefit: reducing the formation of both amyloid plaques and neurofibrillary tangles, thereby addressing two core pathologies of Alzheimer's disease.
Signaling Pathways in Alzheimer's Disease
To visualize the interplay of these therapeutic targets, the following diagrams illustrate the amyloid precursor protein processing pathway and the tau hyperphosphorylation pathway, highlighting the points of intervention for our candidate drugs.
Comparative In Vivo Efficacy Study Design
To rigorously evaluate the therapeutic potential of this compound, a comprehensive in vivo study is proposed using the 5XFAD transgenic mouse model of Alzheimer's disease. This model is well-characterized and exhibits key features of AD pathology, including amyloid plaque deposition and cognitive deficits, making it suitable for preclinical drug evaluation. [11][12][13][14][15]
Experimental Workflow
The following diagram outlines the key stages of the proposed in vivo study.
Detailed Experimental Protocol
-
Animal Model:
-
Species: Mus musculus
-
Strain: 5XFAD transgenic mice, expressing human APP and PSEN1 transgenes with five familial Alzheimer's disease mutations.
-
Age: 3 months at the start of treatment.
-
Sex: Both male and female mice will be used.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Treatment Groups (n=15 per group):
-
Group 1 (Vehicle Control): Administered with the vehicle solution (e.g., 0.5% carboxymethylcellulose).
-
Group 2 (this compound): Administered orally (gavage) at a hypothetical dose of 10 mg/kg/day.
-
Group 3 (Donepezil): Administered intraperitoneally at a dose of 1 mg/kg/day. [11][12][13] * Group 4 (Lecanemab): Administered intravenously (tail vein) at a dose of 10 mg/kg, once every two weeks. [5]
-
-
Treatment Duration:
-
Chronic treatment for 3 months.
-
-
Behavioral Assessment (Morris Water Maze):
-
Performed during the last week of treatment to assess spatial learning and memory.
-
Acquisition Phase: Mice are trained to find a hidden platform in a circular pool of water over 5 consecutive days (4 trials per day). Escape latency and path length to the platform are recorded.
-
Probe Trial: On day 6, the platform is removed, and mice are allowed to swim freely for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
-
Tissue Collection and Processing:
-
At the end of the treatment period, mice are euthanized, and brains are collected.
-
One hemisphere is fixed in 4% paraformaldehyde for histological analysis, and the other is snap-frozen for biochemical analysis.
-
-
Biochemical Analysis:
-
ELISA: Cortical and hippocampal homogenates are analyzed for levels of soluble and insoluble Aβ40 and Aβ42.
-
Western Blot: Analysis of hippocampal lysates for levels of total tau and phosphorylated tau (at specific epitopes such as Ser202/Thr205 and Ser396) to assess the impact on tau pathology. Levels of GSK-3β and its phosphorylated (inactive) form will also be measured to confirm the target engagement of this compound.
-
-
Histological Analysis:
-
Immunohistochemistry: Brain sections are stained with antibodies against Aβ (to visualize amyloid plaques), Iba1 (a marker for microglia to assess neuroinflammation), and GFAP (a marker for astrocytes).
-
Image Analysis: Quantification of plaque burden, microgliosis, and astrogliosis in the cortex and hippocampus.
-
Hypothetical Comparative Efficacy Data
The following tables summarize the hypothetical but plausible outcomes of the in vivo study, comparing the efficacy of this compound with Donepezil and Lecanemab.
Table 1: Behavioral Assessment - Morris Water Maze
| Treatment Group | Escape Latency (seconds, Day 5) | Time in Target Quadrant (seconds, Probe Trial) |
| Vehicle Control | 45.2 ± 5.8 | 18.5 ± 3.2 |
| This compound | 28.7 ± 4.1 | 32.1 ± 4.5 |
| Donepezil | 35.6 ± 4.9 | 25.3 ± 3.8 |
| Lecanemab | 30.1 ± 4.5 | 30.8 ± 4.2 |
| *Data are presented as mean ± SEM. p < 0.05 compared to Vehicle Control. |
Table 2: Biochemical Analysis of Brain Homogenates
| Treatment Group | Insoluble Aβ42 (% of Vehicle) | p-Tau/Total Tau Ratio (% of Vehicle) |
| Vehicle Control | 100% | 100% |
| This compound | 65.3% | 58.7% |
| Donepezil | 82.1% | 95.4% |
| Lecanemab | 45.8% | 92.1% |
| Data are presented as a percentage of the vehicle control group. p < 0.05 compared to Vehicle Control. |
Table 3: Histological Analysis of Brain Sections
| Treatment Group | Amyloid Plaque Burden (% Area) | Iba1+ Microglia (% Area) |
| Vehicle Control | 12.4% | 8.9% |
| This compound | 7.8% | 5.2% |
| Donepezil | 10.2% | 6.8% |
| Lecanemab | 5.1% | 6.1% |
| *Data are presented as the percentage of the total area analyzed. p < 0.05 compared to Vehicle Control. |
Discussion and Future Directions
The hypothetical data presented in this guide suggest that This compound could represent a promising therapeutic avenue for Alzheimer's disease. Its proposed mechanism as a GSK-3β inhibitor appears to confer benefits on both amyloid and tau pathologies, as well as on cognitive function and neuroinflammation.
In our hypothetical study, this compound demonstrated a significant improvement in spatial learning and memory in the Morris water maze, comparable to the effect of Lecanemab and superior to that of Donepezil. This cognitive enhancement is likely driven by its dual action on the core pathologies of AD. The biochemical and histological data support this, showing a reduction in both insoluble Aβ42 and the ratio of phosphorylated tau to total tau, along with a decrease in amyloid plaque burden and microgliosis.
Lecanemab , as expected, showed the most profound effect on amyloid plaque clearance. However, its impact on tau pathology in this hypothetical scenario was minimal, which aligns with its primary mechanism of action. Donepezil showed a modest, though not statistically significant, improvement in some cognitive and pathological markers, consistent with its role as a symptomatic treatment.
These hypothetical findings highlight the potential of a multi-target approach in Alzheimer's drug development. By targeting an upstream kinase like GSK-3β, this compound could offer a more comprehensive therapeutic effect than agents that target a single downstream pathology.
Future research should focus on validating the in vivo efficacy of this compound and other promising benzothiazole derivatives. This would involve:
-
Pharmacokinetic and pharmacodynamic studies to determine optimal dosing and brain penetration.
-
Long-term efficacy and safety studies in various animal models of Alzheimer's disease.
-
Investigation of off-target effects to ensure a favorable safety profile.
-
Combination therapy studies to explore potential synergies with other classes of Alzheimer's drugs.
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A Senior Application Scientist's Guide to Validating Small Molecule-Protein Interactions: The Case of 2-Fluorobenzo[d]thiazol-5-ol
Introduction: From Hit to Validated Binder
In the landscape of drug discovery, the journey from an initial high-throughput screen (HTS) "hit" to a chemically validated lead is fraught with challenges. A primary hurdle is confirming that a candidate molecule, such as the novel compound 2-Fluorobenzo[d]thiazol-5-ol, physically and specifically binds to its intended biological target. Benzothiazole scaffolds are known to interact with various protein classes, including kinases, making them promising starting points for therapeutic development.[1][2] However, functional activity in a primary assay can arise from numerous artifacts. Therefore, rigorous, quantitative validation of the direct physical interaction is not merely a confirmatory step but the very foundation of a successful drug discovery project.
This guide provides an in-depth comparison of leading biophysical techniques to quantitatively characterize the binding affinity of this compound to its putative protein target. We will move beyond simple protocols to explore the causality behind experimental choices, emphasizing the establishment of self-validating systems to ensure the trustworthiness and integrity of your data.
Choosing the Right Tool: A Comparative Overview of Core Biophysical Technologies
The selection of a biophysical assay is a critical decision that depends on the specific questions being asked—are we interested in simple affinity, binding kinetics, or the thermodynamic drivers of the interaction?[3] Three techniques form the cornerstone of modern binding characterization: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST). Each operates on a different physical principle, offering a unique and complementary view of the molecular interaction.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | MicroScale Thermophoresis (MST) |
| Principle | Mass change on a sensor surface alters the refractive index.[4][5] | Measures heat released or absorbed during binding.[6] | Detects changes in molecular motion along a temperature gradient upon binding.[7][8] |
| Labeling | Label-free.[4] | Label-free.[6] | Requires fluorescent labeling of one partner (typically the protein).[9][10] |
| Format | Surface-based (one partner is immobilized).[5] | In-solution (both partners are free).[6] | In-solution (both partners are free).[7] |
| Key Outputs | Kinetics (k_on, k_off) , Affinity (K_D).[11] | Thermodynamics (ΔH, ΔS) , Affinity (K_D), Stoichiometry (n).[12] | Affinity (K_D).[10][13] |
| Sample Needs | Moderate protein, low small molecule. | High concentration and volume for both partners. | Very low protein and ligand consumption.[8] |
| Best For... | Detailed kinetic analysis, understanding residence time. | Gold-standard affinity and thermodynamic profiling.[14] | Rapid screening, challenging targets, and low sample availability.[9] |
Experimental Deep Dive: Protocols for Orthogonal Validation
To build a robust and trustworthy binding profile for this compound, relying on a single technique is insufficient. Best practices in drug discovery mandate the use of orthogonal methods—independent techniques that measure the same parameter through different physical means.[15][16] This approach minimizes the risk of technology-specific artifacts and builds confidence in the results.[17] Here, we detail protocols for SPR and ITC, a powerful combination that provides both kinetic and thermodynamic validation.
Method 1: Surface Plasmon Resonance (SPR) for Kinetic Characterization
SPR is a premier technology for observing the real-time binding and dissociation of a small molecule (the analyte) to an immobilized protein (the ligand).[4][5] This provides not only the equilibrium dissociation constant (K_D) but also the association (k_on) and dissociation (k_off) rate constants, which are critical for understanding a drug's duration of action.[11]
Protocol: SPR Multi-Cycle Kinetics
-
Protein Immobilization:
-
Causality: The protein target is covalently attached to a sensor chip surface (e.g., a CM5 dextran chip via amine coupling) to serve as a stable interaction partner.[18] A key choice here is the immobilization level; for small molecule interactions, a higher surface density is often needed to achieve a measurable signal, as the SPR response is proportional to mass change.[18][19]
-
Step 1: Equilibrate the sensor surface with a suitable running buffer (e.g., HBS-EP+).
-
Step 2: Activate the surface using a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.
-
Step 3: Inject the protein target (typically 10-50 µg/mL in a low ionic strength buffer like 10 mM Sodium Acetate, pH 5.0) to achieve the desired immobilization level (e.g., 8000-10000 Response Units).
-
Step 4: Block remaining active sites with a 1 M ethanolamine-HCl injection.
-
-
Analyte Titration (this compound):
-
Causality: The small molecule is injected at various concentrations over the protein surface. The binding is observed as an increase in Response Units (RU), and dissociation is monitored during a buffer-only flow phase.[5] A concentration series bracketing the expected K_D (e.g., 0.1x to 10x K_D) is essential for accurate fitting.
-
Step 5: Prepare a serial dilution of this compound in running buffer. Since many small molecules are dissolved in DMSO, it is critical to match the final DMSO concentration in all samples and the running buffer to minimize solvent mismatch artifacts.[18]
-
Step 6: Inject each concentration (e.g., from 50 nM to 5 µM) for a set association time (e.g., 120 seconds), followed by a dissociation phase (e.g., 300 seconds). A blank injection of buffer-only is used for double referencing.
-
Step 7: Between injections, regenerate the surface with a brief pulse of a harsh solution (e.g., 50 mM NaOH or high salt buffer) to remove all bound analyte without denaturing the immobilized protein.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to extract k_on, k_off, and calculate the K_D (K_D = k_off / k_on).
-
Method 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Validation
ITC is considered the gold standard for binding affinity measurement because it directly quantifies the heat change (enthalpy, ΔH) that occurs when molecules interact.[14] It is a true in-solution, label-free technique that also yields the binding stoichiometry (n), providing a complete thermodynamic profile of the interaction in a single experiment.[6][12]
Protocol: ITC Titration
-
Sample Preparation:
-
Causality: This is the most critical phase of an ITC experiment. Both the protein (in the cell) and the small molecule (in the syringe) MUST be in identical, degassed buffer.[12] Any mismatch in buffer components (e.g., pH, salt, or DMSO) will generate large heats of dilution, which can obscure the true binding signal.[12]
-
Step 1: Dialyze the protein extensively against the final experimental buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Step 2: Dissolve the this compound in the final dialysis buffer. If DMSO is required for solubility, ensure the exact same percentage of DMSO is present in the protein sample in the cell.
-
Step 3: Accurately determine the concentration of both protein and ligand. Errors in concentration directly translate to errors in the derived parameters.
-
Step 4: Degas both solutions immediately prior to the experiment to prevent bubbles in the calorimeter cells.
-
-
The Titration Experiment:
-
Causality: The small molecule is injected in a series of small aliquots from a syringe into the protein solution in the sample cell. The instrument measures the power required to maintain zero temperature difference between the sample cell and a reference cell.[6][20]
-
Step 5: Load the protein solution into the sample cell (e.g., 20 µM) and the small molecule into the injection syringe (e.g., 200 µM). The concentrations should be chosen to ensure the 'c-window' is between 10 and 1000 for reliable data fitting.[12]
-
Step 6: Perform a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
-
Data Analysis and Controls:
-
Causality: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a model to determine K_D, ΔH, and n.[20]
-
Step 7: Integrate the peaks from the raw thermogram.
-
Step 8: Plot the integrated heat data and fit to a suitable binding model (e.g., one-site binding).
-
Step 9: Perform a crucial control experiment by injecting the ligand into buffer alone. The small heats of dilution observed in this run are subtracted from the main experiment to isolate the true heat of binding.[6]
-
Visualizing the Workflow: A Self-Validating System
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structure-activity relationship (SAR) studies of 2-Fluorobenzo[d]thiazol-5-ol derivatives
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of Benzothiazole Derivatives in Drug Discovery
The benzothiazole scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2][3][4] Its versatile structure allows for interactions with various biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5][6] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of benzothiazole derivatives, offering insights for researchers and drug development professionals engaged in the design of novel therapeutics. While the specific 2-Fluorobenzo[d]thiazol-5-ol core is not extensively documented, this guide will explore the broader SAR of substituted benzothiazoles, providing a foundational understanding applicable to various derivatives.
The Benzothiazole Core: A Versatile Scaffold
The benzothiazole moiety, consisting of a benzene ring fused to a thiazole ring, offers a unique electronic and structural framework. This planarity and the presence of heteroatoms (nitrogen and sulfur) facilitate a range of non-covalent interactions with biological macromolecules, such as hydrogen bonding, π–π stacking, and hydrophobic contacts.[5] These interactions are fundamental to the biological activity of benzothiazole derivatives.
Key Positions for Substitution and their Impact on Activity
The SAR of benzothiazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. The key positions for modification are the 2-position of the thiazole ring and the 4-, 5-, 6-, and 7-positions of the benzene ring.
Position 2: A Gateway to Diverse Functionalities
The 2-position of the benzothiazole ring is the most commonly modified position and plays a crucial role in determining the biological activity.
-
Amino and Substituted Amino Groups: The introduction of an amino group at the 2-position is a common strategy in the design of potent bioactive molecules. Further substitution on this amino group can significantly modulate activity. For instance, in a series of anticancer agents, 2-aminobenzothiazole derivatives bearing different heterocyclic rings showed remarkable antitumor potential against various cancer cell lines.[2]
-
Thioether Linkages: The incorporation of a thioether linkage at the 2-position has been successfully employed to develop potent anticancer agents. For example, benzothiazole-2-thiol derivatives linked to substituted pyridine moieties have demonstrated potent, broad-spectrum anticancer activities with IC50 values in the nanomolar range against cell lines such as SKRB-3, SW620, A549, and HepG2.[7][8]
-
Aryl Substitutions: Direct attachment of an aryl group at the 2-position is a key feature of many potent benzothiazole derivatives. Fluorinated 2-aryl benzothiazoles, for instance, have been evaluated for their anti-tumor activities against breast cancer cell lines.[2]
The Benzene Ring: Fine-Tuning Potency and Selectivity
Substitutions on the benzene portion of the benzothiazole scaffold are critical for modulating physicochemical properties such as lipophilicity, electronic effects, and steric hindrance, which in turn influence pharmacokinetic and pharmacodynamic profiles.
-
Halogenation: The introduction of halogens, particularly fluorine and chlorine, is a widely used strategy to enhance biological activity. For example, a 5-chloro substitution on the benzothiazole ring was a common feature in a series of antiproliferative agents.[9] In another study, electron-withdrawing groups like halogens on the benzothiazole ring were found to enhance antimicrobial activity.[5]
-
Hydroxyl and Methoxy Groups: The presence of hydroxyl or methoxy groups can influence hydrogen bonding interactions and metabolic stability. For instance, a phenol group at the 3-position of a 2-aryl benzothiazole was identified in a fluorinated derivative with anti-tumor activity.[2]
-
Other Substituents: A variety of other substituents, including nitro, methyl, and amide groups, have been explored to optimize the activity of benzothiazole derivatives. For example, a 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine derivative was identified as a potent compound that significantly inhibited the proliferation of cancer cells.[10]
Comparative Analysis of Benzothiazole Derivatives
To illustrate the impact of structural modifications on biological activity, the following table summarizes the anticancer activity of selected benzothiazole derivatives from the literature.
| Compound ID | R1 (Position 2) | R2 (Benzene Ring) | Cancer Cell Line | IC50 | Reference |
| 7e | -S-CH2-CO-NH-(5-bromopyridin-2-yl) | 6-NH-CO-CH2-Cl | SKRB-3 | 1.2 nM | [7][8] |
| 7e | -S-CH2-CO-NH-(5-bromopyridin-2-yl) | 6-NH-CO-CH2-Cl | SW620 | 4.3 nM | [7][8] |
| 7d | -S-CH2-CO-NH-(5-chloropyridin-2-yl) | 6-NH-CO-CH2-Cl | A431 | 20 nM | [7][8] |
| 29 | -S-CH2-CO-NH-(substituted bromopyridine) | Unspecified | SKRB-3 | 1.2 nM | [2] |
| B7 | -NH-(4-nitrobenzyl) | 6-Chloro | A431, A549, H1299 | Significant Inhibition | [10] |
Experimental Protocols
General Synthesis of 2-Substituted Benzothiazole Derivatives
A common synthetic route to access 2-substituted benzothiazoles involves the reaction of 2-aminothiophenol with various electrophiles. For the synthesis of 2-thio-substituted benzothiazoles, 2-mercaptobenzothiazole is often used as a starting material.
Example: Synthesis of N-(substituted)-2-(benzo[d]thiazol-2-ylthio)acetamide Derivatives
-
Step 1: Synthesis of 2-(benzo[d]thiazol-2-ylthio)acetic acid: To a solution of 2-mercaptobenzothiazole in an appropriate solvent (e.g., acetone), an equimolar amount of a base (e.g., potassium carbonate) is added, followed by the dropwise addition of ethyl bromoacetate. The reaction mixture is stirred at room temperature until completion. The resulting ester is then hydrolyzed using a base (e.g., sodium hydroxide) to yield the carboxylic acid.
-
Step 2: Amide Coupling: The synthesized carboxylic acid is then coupled with a desired amine using a standard coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in an inert solvent like dichloromethane (DCM). The reaction is typically stirred at room temperature overnight.
-
Step 3: Purification: The final product is purified using column chromatography on silica gel.
Caption: General workflow for the synthesis of N-substituted-2-(benzo[d]thiazol-2-ylthio)acetamide derivatives.
In Vitro Anticancer Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Structure-Activity Relationship Summary
The following diagram summarizes the key SAR findings for benzothiazole derivatives based on the reviewed literature.
Caption: Key structure-activity relationships for benzothiazole derivatives.
Conclusion
The benzothiazole scaffold remains a highly attractive starting point for the design of novel therapeutic agents. The extensive body of research on its SAR provides a solid foundation for further optimization and development. The 2-position and the benzene ring offer ample opportunities for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. Future research will likely focus on exploring novel substitution patterns and the development of multi-target benzothiazole derivatives to address complex diseases.
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A Researcher's Guide to Fluorophore Photostability: A Comparative Analysis of Benzothiazole Derivatives and Common Fluorescent Probes
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a pivotal decision that can dictate the success and reliability of fluorescence-based experiments. Among the most critical performance characteristics of a fluorophore is its photostability—the intrinsic ability to resist photochemical degradation when exposed to excitation light.[1][2] This is particularly crucial for applications that demand prolonged or high-intensity illumination, such as live-cell imaging, single-molecule tracking, and high-throughput screening. Rapid photobleaching, the irreversible loss of fluorescence, can lead to a diminished signal-to-noise ratio, inaccurate quantitative data, and a constrained timeframe for observation.[3][4]
Understanding Photobleaching: The Enemy of Fluorescence Imaging
Photobleaching is a complex photochemical process that permanently renders a fluorophore non-fluorescent.[3][4] When a fluorescent molecule absorbs a photon, it transitions from its ground state to an excited singlet state. While it can return to the ground state by emitting a photon (fluorescence), there is a probability it will instead transition to a long-lived, highly reactive excited triplet state through a process called intersystem crossing.[4] From this triplet state, the fluorophore can react with surrounding molecules, particularly molecular oxygen, leading to irreversible covalent bond cleavage and the destruction of the fluorophore's conjugated π-system responsible for its fluorescence.[4][8] The probability of a fluorophore entering this destructive pathway upon excitation is quantified by its photobleaching quantum yield (Φb), where a lower value signifies higher photostability.[2]
The Competitors: A Comparative Overview
The selection of fluorescent probes for this guide is based on their widespread use across various biological applications and their representation of different core chemical structures, each with distinct photophysical properties.
-
Benzothiazoles (Represented by Thioflavin T): Benzothiazole derivatives are a class of fluorophores known for their applications in sensing and as molecular probes, most famously for the detection of amyloid fibrils.[9][10] Thioflavin T (ThT) itself is a prime example, exhibiting a dramatic increase in fluorescence quantum yield upon binding to the β-sheet structures of amyloid plaques.[10] Its photostability is highly dependent on its environment; when bound and its structure is rigidified, its fluorescence is enhanced.[9][11]
-
Fluorescein (FITC): Fluorescein isothiocyanate (FITC) has been a workhorse in fluorescence microscopy for decades due to its high fluorescence quantum yield and good water solubility.[3][12] However, its utility is often limited by its notoriously high rate of photobleaching and the pH sensitivity of its fluorescence.[12]
-
Rhodamine B: Rhodamine dyes are generally known for their improved photostability compared to fluorescein.[13] They are bright, possess high quantum yields, and are less susceptible to pH changes, making them a more robust choice for many imaging applications.[13]
-
Cyanine Dyes (Cy5): Cy5 is a far-red emitting cyanine dye that is extremely popular for multiplexing experiments and applications where minimizing autofluorescence is critical. While initially very bright, cyanine dyes can be susceptible to photo-oxidation.[14][15]
-
Alexa Fluor Dyes (Alexa Fluor 488): The Alexa Fluor family of dyes was specifically engineered for enhanced performance in imaging applications. They are renowned for their exceptional photostability, high brightness, and pH insensitivity, often outperforming their traditional counterparts.[16][17][18]
Quantitative Photostability Comparison
The most direct measure of a fluorophore's resistance to photobleaching is its photobleaching quantum yield (Φb). This value represents the probability that an excited molecule will undergo irreversible photodegradation. A lower Φb indicates higher photostability. The following table summarizes key photophysical properties related to the performance and photostability of the selected fluorescent probes.
| Fluorophore Class | Representative Dye | Excitation Max (λex, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φf) | Relative Photostability |
| Benzothiazole | Thioflavin T (bound) | ~450[10] | ~482[10] | ~0.43[11][19] | Moderate (environment-dependent) |
| Xanthene | Fluorescein (FITC) | ~495[3] | ~525[3] | ~0.92[3][20] | Low[12] |
| Xanthene | Rhodamine B | ~555 | ~580 | ~0.70 in ethanol[21] | Moderate to High[13] |
| Cyanine | Cy5 | ~649[15] | ~666[15] | ~0.28[15] | Moderate[15] |
| Alexa Fluor | Alexa Fluor 488 | ~495[16] | ~519[16] | ~0.92[16] | Very High[16][18] |
Observations:
-
Alexa Fluor 488 stands out as the most photostable probe among the green emitters, showing significantly greater resistance to photobleaching than FITC under identical illumination conditions.[16][18]
-
Fluorescein (FITC) , despite its high initial brightness (high Φf), is the least photostable and will fade rapidly during time-lapse experiments.[4][12]
-
Rhodamine B offers a significant improvement in photostability over fluorescein.[13]
-
Cy5 provides access to the far-red spectrum but has moderate photostability. For demanding applications, more photostable alternatives like Alexa Fluor 647 are often recommended.[16]
-
The photostability of Thioflavin T is intrinsically linked to its binding state. The restriction of intramolecular rotation upon binding to amyloid fibrils not only enhances its fluorescence quantum yield but also contributes to its stability in that state.[9][22]
Experimental Protocol for Comparative Photostability Measurement
To provide a framework for researchers to conduct their own photostability comparisons, the following protocol outlines a standardized method for measuring the rate of photobleaching of fluorescent probes in solution or immobilized on a surface.
Objective:
To quantify and compare the photobleaching rates of different fluorescent probes under controlled and identical illumination conditions.
Materials:
-
Fluorescent probes for comparison (e.g., 2-Fluorobenzo[d]thiazol-5-ol, FITC, Alexa Fluor 488)
-
High-purity solvent (e.g., PBS, ethanol, or appropriate buffer)
-
Fluorescence microscope (epifluorescence or confocal) equipped with:
-
A stable light source (e.g., laser or mercury/xenon arc lamp with power meter)
-
Appropriate filter sets for each fluorophore
-
A sensitive camera (e.g., sCMOS or EMCCD)
-
-
Microscope slides and coverslips
-
Pipettes and laboratory consumables
Experimental Workflow Diagram
Caption: Workflow for comparative photostability analysis of fluorescent probes.
Step-by-Step Methodology:
-
Sample Preparation: a. Prepare stock solutions of each fluorescent probe in a suitable solvent (e.g., DMSO). b. Dilute the stock solutions in the final imaging buffer (e.g., PBS, pH 7.4) to a working concentration that gives a good signal-to-noise ratio without saturation. To ensure comparability, aim for solutions with similar absorbance at their respective excitation maxima. c. For imaging, you can either use the solution directly in a sealed chamber slide or immobilize the fluorophores. For immobilization, incubate a poly-L-lysine coated slide with the fluorophore solution, then wash away the excess. This prevents diffusion during imaging.
-
Microscope Setup and Image Acquisition: a. Turn on the microscope and light source, allowing them to stabilize for at least 30 minutes. b. Place the prepared slide on the microscope stage and bring the sample into focus. c. Select the appropriate filter cube or laser line for the first fluorophore. d. Set the excitation light intensity to a level representative of your typical imaging experiments. Crucially, this intensity must be kept constant for all compared probes. Use a power meter to measure and record the power at the objective. e. Define a Region of Interest (ROI) in the center of the illuminated field. f. Set up a time-lapse acquisition. A typical setting would be to acquire one image every 5 seconds for a total duration of 5 minutes. The exposure time should be constant throughout. g. Start the acquisition to record the fluorescence decay over time. h. Repeat steps 2c-2g for each fluorescent probe, ensuring all parameters (excitation power, exposure time, frame rate, ROI size) are identical.
-
Data Analysis: a. Open the acquired time-lapse image series in an image analysis software (e.g., ImageJ/Fiji). b. For each time series, measure the mean fluorescence intensity within the defined ROI for every frame. c. For each probe, create a plot of the mean fluorescence intensity versus time. d. Normalize the intensity data by dividing each value by the initial intensity at t=0. e. Fit the normalized decay curve to a single exponential decay function: I(t) = e^(-k*t), where I(t) is the normalized intensity at time t, and k is the photobleaching rate constant. f. Calculate the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to drop to 50% of its initial value, using the formula: t½ = ln(2) / k. g. Compare the calculated half-lives. A longer half-life indicates greater photostability.
Conclusion and Recommendations
The choice of a fluorescent probe significantly impacts the quality and reliability of fluorescence-based research. While classic dyes like Fluorescein offer high initial brightness, their poor photostability makes them unsuitable for quantitative or long-duration imaging. For such applications, probes engineered for photostability, such as the Alexa Fluor dyes, provide a clear advantage, yielding stable and reproducible data over extended periods.
Benzothiazole-based fluorophores like Thioflavin T occupy an interesting niche, with their performance being highly dependent on their molecular environment. This makes them excellent as specific sensors but requires careful characterization for general-purpose imaging. For researchers developing or working with novel probes like this compound, conducting a direct comparative photostability analysis against well-established standards, using the protocol outlined above, is an essential step in validating their utility and understanding their experimental limitations. By prioritizing photostability in probe selection, researchers can ensure the generation of robust, high-quality data, ultimately advancing their scientific discoveries.
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Samanta, S., et al. (2008). Photobleaching absorbed Rhodamine B to improve temperature measurements in PDMS microchannels. Lab on a Chip, 8(10), 1723-1725. Retrieved from [Link]
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Evident Scientific. (n.d.). Photobleaching. Retrieved from [Link]
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Zheng, Q., et al. (2014). Photophysical characterization of the fluorophore Cy5. ResearchGate. Retrieved from [Link]
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Sulatskaya, A. I., et al. (2010). Fluorescence Quantum Yield of Thioflavin T in Rigid Isotropic Solution and Incorporated into the Amyloid Fibrils. PLOS ONE, 5(10), e15385. Retrieved from [Link]
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Cordes, T., et al. (2011). Photobleaching experiments of the dye Alexa 488. ResearchGate. Retrieved from [Link]
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Berezin, M. Y., & Achilefu, S. (2010). Fluorescence lifetimes and quantum yields of ten rhodamine derivatives. ResearchGate. Retrieved from [Link]
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Gryczynski, I., et al. (2009). Enhanced Fluorescence of Cy5-Labeled DNA Tethered to Silver Island Films. Journal of Physical Chemistry B, 113(8), 2484–2489. Retrieved from [Link]
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Wikipedia. (n.d.). Thioflavin. Retrieved from [Link]
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Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry, 70(13), 2651–2659. Retrieved from [Link]
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Reisch, A., et al. (2014). Compared photobleaching of Cy5, DiD, and DiD-loaded LNPs. ResearchGate. Retrieved from [Link]
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Clifford, J. N., et al. (2007). Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems. Journal of Physical Chemistry B, 111(24), 6987–6991. Retrieved from [Link]
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Shaner, N. C., et al. (2008). Quantitative Assessment of Fluorescent Proteins. Nature Methods, 5(6), 545–551. Retrieved from [Link]
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Li, Y., et al. (2022). Benzothiazole applications as fluorescent probes for analyte detection. ResearchGate. Retrieved from [Link]
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Bitesize Bio. (2025). An Introduction to Alexa Dyes. Retrieved from [Link]
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Kuznetsova, I. M., et al. (2007). Photophysical properties of thioflavin T. ResearchGate. Retrieved from [Link]
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Sulatskaya, A. I., et al. (2010). Fluorescence Quantum Yield of Thioflavin T in Rigid Isotropic Solution and Incorporated into the Amyloid Fibrils. PLOS ONE, 5(10), e15385. Retrieved from [Link]
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Resch-Genger, U., et al. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. Retrieved from [Link]
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Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 15, 2757–2781. Retrieved from [Link]
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Ma, X., et al. (2013). Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. Analytical Chemistry, 85(4), 2161–2168. Retrieved from [Link]
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Oregon Medical Laser Center. (n.d.). Rhodamine B. Retrieved from [Link]
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Sulatskaya, A. I., et al. (2010). Fluorescence Quantum Yield of Thioflavin T in Rigid Isotropic Solution and Incorporated into the Amyloid Fibrils. ResearchGate. Retrieved from [Link]
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Zhong, Y., et al. (2021). A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. Molecules, 26(11), 3186. Retrieved from [Link]
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Li, Y., et al. (2024). Synthesis and Application of Novel Benzothiazole Fluorescent Probes. Journal of Life Sciences and Agriculture, 1(3), 73-78. Retrieved from [Link]
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Wu, G., et al. (2020). Fluorescent probes based on benzothiazole-spiropyran derivatives for pH monitoring in vitro and in vivo. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 225, 117506. Retrieved from [Link]
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Geddes, C. D., & Lakowicz, J. R. (2002). Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. Journal of Fluorescence, 12(2), 121-129. Retrieved from [Link]
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Nehra, N., et al. (2024). Benzothiazole-Quinoline-Based Fluorescent Probe for Fe3+ and its Applications in Environmental and Biological Samples. Journal of Fluorescence. Retrieved from [Link]
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Wang, Y., et al. (2022). Recent Progress on Fluorescent Probes in Heavy Metal Determinations for Food Safety: A Review. Foods, 11(15), 2261. Retrieved from [Link]
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A Head-to-Head Comparison of Synthetic Routes to 2-Fluorobenzo[d]thiazol-5-ol: A Guide for Researchers
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacological properties such as enhanced metabolic stability and binding affinity.[1] The title compound, 2-Fluorobenzo[d]thiazol-5-ol, represents a valuable synthon for the development of novel therapeutics and functional materials. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, offering detailed experimental insights and a critical evaluation of their respective merits and challenges. While a direct, one-pot synthesis is not yet established in the literature, a dissection of established benzothiazole chemistry allows for the rational design of multi-step pathways.
Route 1: The "Build-Up" Approach via Diazotization-Fluorination
This strategy hinges on the construction of the benzothiazole core from a pre-functionalized aniline precursor, followed by the conversion of a 2-amino group to the target 2-fluoro substituent via a Sandmeyer-type reaction. This method offers a high degree of convergence and relies on well-documented transformations.
Workflow for Route 1
Caption: Synthetic pathway for Route 1.
Experimental Protocols
Step 1: Synthesis of 4-Amino-3-mercaptophenol
The synthesis of the key intermediate, 4-amino-3-mercaptophenol, can be achieved from 4-aminophenol. This transformation typically involves an initial thiocyanation followed by hydrolysis of the resulting thiocyanate.
-
Protocol:
-
To a solution of 4-aminophenol in a suitable solvent such as methanol or acetic acid, add a source of thiocyanate, for instance, potassium thiocyanate, in the presence of an oxidizing agent like bromine.
-
The reaction mixture is stirred at a controlled temperature to facilitate the electrophilic substitution of the thiocyanate group onto the aromatic ring, ortho to the amino group.
-
Following the formation of the thiocyano intermediate, the reaction mixture is subjected to hydrolysis, typically under basic conditions using an aqueous solution of sodium hydroxide, to convert the thiocyanate group to a thiol.
-
Acidification of the reaction mixture will precipitate the desired 4-amino-3-mercaptophenol, which can then be isolated by filtration and purified by recrystallization.
-
Causality: The electron-donating nature of the amino and hydroxyl groups of 4-aminophenol directs the incoming electrophile (the thiocyanate) to the ortho and para positions. By carefully controlling the reaction conditions, selective substitution at the position ortho to the amino group can be favored.
Step 2: Synthesis of 2-Amino-5-hydroxybenzothiazole
This step involves the cyclization of 4-amino-3-mercaptophenol to form the benzothiazole ring system.
-
Protocol:
-
Dissolve 4-amino-3-mercaptophenol in a suitable solvent, such as ethanol or isopropanol.
-
Add a cyclizing agent, for example, cyanogen bromide, to the solution.
-
The reaction mixture is then heated under reflux for several hours to drive the cyclization to completion.
-
Upon cooling, the product, 2-amino-5-hydroxybenzothiazole, will precipitate and can be collected by filtration. Further purification can be achieved by recrystallization.
-
Causality: The nucleophilic thiol group of the 4-amino-3-mercaptophenol attacks the electrophilic carbon of the cyanogen bromide. Subsequent intramolecular cyclization involving the amino group leads to the formation of the stable benzothiazole ring.
Step 3: Synthesis of this compound via Balz-Schiemann Reaction
The final step in this route is the conversion of the 2-amino group to a fluorine atom using the Balz-Schiemann reaction.[2]
-
Protocol:
-
Suspend 2-amino-5-hydroxybenzothiazole in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF₄).
-
Cool the suspension in an ice bath and add a solution of sodium nitrite dropwise to effect diazotization. The formation of the diazonium salt is typically monitored by the disappearance of the starting amine.
-
The resulting diazonium tetrafluoroborate salt is then isolated by filtration.
-
The dried diazonium salt is subjected to thermal decomposition, which results in the formation of the desired 2-fluorobenzothiazole derivative with the evolution of nitrogen gas and boron trifluoride.
-
The crude product is then purified using column chromatography.
-
Causality: The diazotization of the primary aromatic amine creates a highly reactive diazonium salt. The subsequent thermal decomposition of the tetrafluoroborate salt proceeds through a mechanism that results in the substitution of the diazonium group with a fluorine atom.
Route 2: The "Functionalization" Approach via Electrophilic Fluorination
This alternative strategy commences with a pre-formed 5-hydroxybenzothiazole core, followed by the direct introduction of the fluorine atom at the 2-position via an electrophilic fluorination reaction. This approach is more linear but is contingent on the feasibility and regioselectivity of the fluorination step.
Workflow for Route 2
Caption: Synthetic pathway for Route 2.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-methoxybenzothiazole
The synthesis begins with the formation of a protected 5-hydroxybenzothiazole derivative. Using a methoxy protecting group is a common strategy.
-
Protocol:
-
React 4-methoxyaniline with potassium thiocyanate and bromine in a suitable solvent like acetic acid to form the corresponding 2-aminobenzothiazole derivative. This is a well-established method for the synthesis of 2-aminobenzothiazoles.[3]
-
The product, 2-amino-5-methoxybenzothiazole, can be isolated by precipitation and purified by recrystallization.
-
Causality: The reaction proceeds via the in-situ formation of thiocyanogen, which then undergoes electrophilic aromatic substitution on the electron-rich 4-methoxyaniline, followed by intramolecular cyclization.
Step 2: Synthesis of 5-Methoxybenzothiazole
The 2-amino group is removed in this step to provide the core benzothiazole for subsequent fluorination.
-
Protocol:
-
The deamination of 2-amino-5-methoxybenzothiazole can be accomplished via diazotization followed by reduction.
-
Dissolve the amine in an acidic medium and treat with sodium nitrite at low temperatures to form the diazonium salt.
-
The diazonium salt is then reduced using a reducing agent such as hypophosphorous acid to yield 5-methoxybenzothiazole.
-
Causality: The diazonium group is an excellent leaving group, and its removal via reduction provides a clean method for deamination.
Step 3: Synthesis of 2-Fluoro-5-methoxybenzothiazole via Electrophilic Fluorination
This is the key step in this route, involving the direct introduction of fluorine.
-
Protocol:
-
Dissolve 5-methoxybenzothiazole in a suitable aprotic solvent.
-
Add an electrophilic fluorinating agent, such as Selectfluor® (N-fluorobis(phenyl)sulfonimide), to the solution.[4]
-
The reaction is typically stirred at room temperature or slightly elevated temperatures until the starting material is consumed.
-
The reaction mixture is then worked up, and the product is purified by column chromatography.
-
Causality: Electrophilic fluorinating agents provide a source of "F⁺" that can react with the electron-rich benzothiazole ring. The regioselectivity of the fluorination will be influenced by the electronic properties of the benzothiazole system.
Step 4: Demethylation to this compound
The final step is the deprotection of the hydroxyl group.
-
Protocol:
-
The demethylation of the methoxy group can be achieved using strong acids such as hydrobromic acid or Lewis acids like boron tribromide.
-
The reaction is typically carried out in a suitable solvent, and the progress is monitored by techniques like thin-layer chromatography.
-
After the reaction is complete, the mixture is neutralized, and the product is extracted and purified.
-
Causality: The strong acid or Lewis acid coordinates to the oxygen of the methoxy group, facilitating the cleavage of the methyl-oxygen bond.
Comparative Analysis
| Feature | Route 1: "Build-Up" Approach | Route 2: "Functionalization" Approach |
| Starting Materials | Readily available 4-aminophenol. | Commercially available 4-methoxyaniline. |
| Key Transformations | Diazotization-fluorination (Balz-Schiemann). | Electrophilic fluorination. |
| Number of Steps | 3 steps. | 4 steps. |
| Potential Challenges | Handling of potentially explosive diazonium salts. The thermal decomposition in the Balz-Schiemann reaction may require careful temperature control. | Regioselectivity of the electrophilic fluorination step may be a concern, potentially leading to a mixture of isomers. The deamination step can sometimes have moderate yields. |
| Scalability | The Balz-Schiemann reaction can be challenging to scale up due to safety considerations. | Electrophilic fluorination reactions are generally more amenable to scale-up. |
| Overall Yield | Likely to be moderate due to the multi-step nature and the yields of the Balz-Schiemann reaction. | Potentially higher overall yield if the electrophilic fluorination is efficient and regioselective. |
| Safety Considerations | Diazonium salts are thermally unstable. | Electrophilic fluorinating agents can be corrosive and should be handled with care. |
Conclusion and Outlook
Both Route 1 and Route 2 present viable, albeit distinct, strategies for the synthesis of this compound.
Route 1 offers a more classical and predictable approach, relying on well-established named reactions. The primary concern with this route is the handling and decomposition of the diazonium intermediate, which requires stringent safety protocols, especially at a larger scale.
Route 2 is a more modern approach that leverages the power of direct C-H functionalization. Its success is heavily dependent on the efficiency and regioselectivity of the electrophilic fluorination step. If optimized, this route could offer a more streamlined and potentially higher-yielding pathway.
For researchers embarking on the synthesis of this and related compounds, the choice between these routes will depend on the available expertise, equipment, and the desired scale of the synthesis. Further investigation into the direct fluorination of benzothiazole derivatives is warranted to develop more efficient and atom-economical synthetic methods.
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benchmarking the antioxidant properties of 2-Fluorobenzo[d]thiazol-5-ol against known antioxidants
In the relentless pursuit of novel therapeutic agents, the evaluation of antioxidant potential stands as a critical checkpoint in early-stage drug discovery. Reactive oxygen species (ROS) are implicated in a multitude of pathological conditions, ranging from neurodegenerative diseases to cancer. Consequently, the identification of compounds capable of mitigating oxidative stress is of paramount importance. This guide presents a comprehensive benchmarking analysis of a novel compound, 2-Fluorobenzo[d]thiazol-5-ol, against well-established antioxidant standards: Trolox, Ascorbic Acid (Vitamin C), and Gallic Acid.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, technically-focused comparison. We will delve into the mechanistic underpinnings of antioxidant action and provide detailed, field-proven protocols for three widely accepted in vitro antioxidant assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The causality behind experimental choices will be elucidated, ensuring a trustworthy and self-validating framework for analysis.
The Rationale for Benchmarking: Understanding Antioxidant Mechanisms
Before delving into the experimental protocols, it is crucial to understand the diverse mechanisms by which antioxidants exert their effects. The selected reference compounds each represent a distinct mode of action, providing a robust framework for comparison.
-
Trolox , a water-soluble analog of Vitamin E, is a potent chain-breaking antioxidant.[1][2] It acts by donating a hydrogen atom from its chromanol ring to peroxyl radicals, thus terminating the lipid peroxidation chain reaction.[1] Its water solubility makes it a versatile standard for both lipophilic and hydrophilic systems.[1]
-
Ascorbic Acid (Vitamin C) is a powerful water-soluble antioxidant that can directly scavenge a wide array of ROS, including superoxide and hydroxyl radicals.[3][4][5] It functions as a reducing agent, donating electrons to neutralize free radicals.[4][6] Ascorbic acid can also regenerate other antioxidants, such as Vitamin E, from their radical forms.[3]
-
Gallic Acid , a phenolic acid found in numerous plants, exhibits potent antioxidant activity due to the presence of three hydroxyl groups on its aromatic ring.[7][8][9] It can act via both hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms to neutralize free radicals.[10][11]
The benzothiazole scaffold, present in our test compound, this compound, has been associated with a range of biological activities, including antioxidant properties.[12][13][14][15] The introduction of a hydroxyl group at the 5-position and a fluorine atom at the 2-position is hypothesized to modulate the electron-donating capacity of the molecule, thereby influencing its antioxidant potential.
Experimental Benchmarking: Protocols and Data
To objectively assess the antioxidant capacity of this compound, three distinct yet complementary assays were chosen. The DPPH and ABTS assays measure the radical scavenging ability of a compound, while the FRAP assay evaluates its reducing power.[16][17][18]
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.[19][20] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[16]
Caption: Workflow for the ABTS radical cation decolorization assay.
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
On the day of the assay, dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compound and standards.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of each concentration of the test compounds and standards to respective wells.
-
Add 190 µL of the diluted ABTS•+ solution to all wells.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as in the DPPH assay.
-
The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. [21][22]The change in absorbance at 593 nm is proportional to the reducing power of the sample. [22][23]
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Prepare a standard curve using known concentrations of ferrous sulfate (FeSO₄).
-
Prepare serial dilutions of the test compound and standards.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of each concentration of the test compounds, standards, and FeSO₄ standards to respective wells.
-
Add 190 µL of the FRAP reagent to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance at 593 nm.
-
The FRAP value is determined from the FeSO₄ standard curve and is expressed as µM of Fe(II) equivalents.
-
Comparative Data Summary
The following table summarizes the hypothetical experimental data obtained for this compound in comparison to the standard antioxidants.
| Compound | DPPH IC50 (µM) | ABTS TEAC (Trolox Equivalents) | FRAP Value (µM Fe(II) Equivalents) |
| This compound | 28.5 | 1.8 | 1250 |
| Trolox | 15.2 | 1.0 | 850 |
| Ascorbic Acid | 22.8 | 1.2 | 1500 |
| Gallic Acid | 8.5 | 2.5 | 2200 |
Interpretation of Results
The hypothetical data suggests that this compound possesses significant antioxidant properties.
-
In the DPPH assay , its IC50 value of 28.5 µM indicates potent radical scavenging activity, comparable to that of Ascorbic Acid, though less potent than Trolox and Gallic Acid.
-
The ABTS assay further corroborates its radical scavenging ability, with a TEAC value of 1.8, indicating it is 1.8 times more potent than Trolox in this assay. This suggests a strong capacity for hydrogen/electron donation.
-
The FRAP assay reveals a substantial reducing power for this compound, with a FRAP value of 1250 µM Fe(II) equivalents. This is higher than that of Trolox and approaches the reducing power of Ascorbic Acid, indicating its efficacy in donating electrons to reduce ferric iron.
Collectively, these results position this compound as a promising antioxidant candidate. Its activity across all three assays suggests a multifaceted mechanism of action, likely involving both hydrogen atom and electron transfer. The presence of the electron-donating hydroxyl group on the benzothiazole ring is a key contributor to this activity.
Conclusion
This comparative guide has benchmarked the antioxidant properties of this compound against established standards using a suite of robust in vitro assays. The presented methodologies provide a clear and reproducible framework for such evaluations. The hypothetical data demonstrates that this compound exhibits potent antioxidant activity, warranting further investigation into its therapeutic potential. Future studies should aim to elucidate its precise mechanism of action and evaluate its efficacy in cell-based and in vivo models of oxidative stress.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Fluorobenzo[d]thiazol-5-ol
Immediate Safety Profile & Hazard Assessment
-
Fluorinated Organic Compounds: The introduction of fluorine can significantly alter a molecule's reactivity and biological properties. Many fluorinated compounds present unique safety challenges, and their waste must be managed diligently.[1]
-
Benzothiazole Derivatives: This class of compounds can exhibit various toxicities. For instance, related benzothiazoles are classified as harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye irritation.[2]
Causality of Precaution: Given the toxicological profile of analogous structures, it is imperative to treat 2-Fluorobenzo[d]thiazol-5-ol with a high degree of caution. Assume it is toxic, an irritant, and potentially harmful to aquatic life.[3] The primary routes of exposure to mitigate are dermal contact, inhalation, and ingestion. Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood.
Primary Directive: Always consult the compound-specific Safety Data Sheet (SDS) provided by the manufacturer. If an SDS is unavailable, treat the compound as hazardous and follow the stringent procedures outlined below.
Core Disposal Principle: Classification and Segregation
The fundamental principle for the proper disposal of this compound is its correct classification and segregation as halogenated organic waste .[4][5][6][7]
Why Segregation is Critical:
-
Regulatory Compliance: The Environmental Protection Agency (EPA) mandates the segregation of different waste streams under the Resource Conservation and Recovery Act (RCRA).[8]
-
Safety: Mixing incompatible waste streams can lead to dangerous chemical reactions, such as the emission of toxic gases or violent exothermic events.[9] For example, mixing acidic waste with cyanides or sulfides can be extremely hazardous.[9]
-
Cost-Effectiveness: The disposal cost for halogenated organic waste is often significantly higher—sometimes two to three times more—than for non-halogenated waste.[5][7] Proper segregation prevents the unnecessary contamination of less hazardous waste streams, thereby controlling operational costs.
All materials contaminated with this compound, including residual product, contaminated personal protective equipment (PPE), and cleaning materials, must be disposed of in the designated halogenated waste stream.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the collection and disposal of this compound waste, ensuring safety and compliance at each stage.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the following PPE is worn:
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over goggles if there is a significant risk of splashing.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for integrity before use and practice proper removal to avoid contamination.[10]
-
Body Protection: A flame-resistant lab coat is essential. For larger quantities, a chemical-resistant apron is recommended.[1]
-
Respiratory Protection: All handling and disposal activities must be performed in a well-ventilated chemical fume hood to prevent inhalation of vapors or aerosols.[10]
Step 2: Waste Container Selection and Labeling
-
Select a Compatible Container: Use a designated, leak-proof container with a secure, threaded screw cap.[4][9] The container must be chemically compatible with the waste; for organic solvents, high-density polyethylene (HDPE) or glass containers are often used. Do not use metal containers for acidic or basic waste.[8]
-
Affix a Hazardous Waste Label: Before the first drop of waste is added, the container must be labeled.[4][5] The EPA requires that each label clearly states the words "Hazardous Waste" .[11][12]
-
Identify Contents: The label must also clearly identify all chemical constituents and their approximate percentages.[5] Use full chemical names; do not use abbreviations or formulas.[4] For this specific waste stream, the label should read: "Waste this compound" and list any solvents used.
-
Indicate Hazards: The label must include a hazard warning, such as a pictogram (e.g., skull and crossbones for toxicity, exclamation mark for irritant) or another standard convention like the NFPA diamond.[11][12]
Step 3: Waste Accumulation
-
Location: Store the waste container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[9][11]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.[5][6]
-
Keep Container Closed: The waste container must remain tightly sealed at all times, except when actively adding waste.[4][5][7] This prevents the release of hazardous vapors and reduces the risk of spills.
-
Filling Capacity: Do not fill the container beyond 90% of its capacity to allow for vapor expansion and to prevent spills during transport.[6][8]
Step 4: Requesting Disposal
Once the waste container is 75-90% full, or has been in the SAA for a maximum of one year (for partially filled containers), a waste pickup must be requested from your institution's Environmental Health and Safety (EHS) department.[5][9] Follow your institution's specific procedures for requesting a pickup, which typically involves an online form or phone call.[5]
Data and Workflow Summaries
Table 1: Disposal Profile for this compound
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste: Halogenated Organic | Contains a fluorine atom, classifying it as halogenated. Assumed toxic based on analogous compounds.[4][5] |
| Primary Container | HDPE or Glass Bottle with Screw Cap | Prevents leaks and is chemically resistant to organic compounds.[8][9] |
| Container Labeling | "Hazardous Waste," Chemical Name, Hazards | EPA requirement for safety, proper handling, and final disposal.[11][12] |
| Storage Location | Satellite Accumulation Area (SAA) | Must be near the point of generation for safety and regulatory compliance.[9][11] |
| Storage Conditions | Closed Lid, Secondary Containment | Minimizes vapor exposure, prevents spills, and contains leaks.[5][6] |
| Required PPE | Goggles, Nitrile Gloves, Lab Coat | Protects against splashes, skin contact, and contamination.[1][10] |
| Work Area | Chemical Fume Hood | Prevents inhalation of potentially toxic vapors or aerosols. |
Disposal Decision Workflow
The following diagram illustrates the procedural logic for handling waste generated from this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
Spill and Emergency Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Small Spills (within a chemical fume hood):
-
Alert personnel in the immediate area.
-
Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the spill.[4]
-
Carefully collect the absorbent material using non-sparking tools and place it into a sealed, properly labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[13]
-
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the immediate area.[4]
-
Notify your institution's EHS or emergency response team immediately.
-
Close laboratory doors to contain vapors.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]
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- 14. fishersci.com [fishersci.com]
Comprehensive Safety and Handling Guide for 2-Fluorobenzo[d]thiazol-5-ol
This guide provides essential safety protocols and logistical information for the handling and disposal of 2-Fluorobenzo[d]thiazol-5-ol. As a trusted partner in your research, we aim to deliver value beyond the product by ensuring you have the critical information to maintain a safe laboratory environment. The following procedures are based on established best practices for handling analogous chemical structures, providing a robust framework for risk mitigation.
Hazard Assessment and Risk Mitigation
Given the known hazards of analogous benzothiazole compounds, it is prudent to treat this compound as a substance with the potential for:
-
Acute Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[1][4][5][6]
-
Eye Damage/Irritation: Capable of causing serious eye irritation or damage.[1][4][5]
-
Skin Irritation/Sensitization: May cause skin irritation or an allergic skin reaction.[7][8]
-
Aquatic Toxicity: Potentially harmful to aquatic life.[4][6]
The primary routes of exposure are inhalation, skin and eye contact, and ingestion. Adherence to the following personal protective equipment (PPE) and handling protocols is essential to minimize these risks.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Standard/Specification | Rationale |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. | Conforming to EN 166 (EU) or NIOSH (US).[2][4] | Protects against splashes and airborne particles that can cause serious eye irritation.[1][4][5] |
| Skin | Chemical-impermeable gloves (e.g., nitrile, neoprene) and a flame-resistant, impervious lab coat. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[2] | Prevents skin contact, which can lead to toxicity or allergic reactions.[1][7] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when engineering controls are insufficient, when handling as a powder, or if irritation is experienced.[2][4][9] | Minimizes inhalation of dust or vapors, a potential route of toxic exposure.[4][5] |
| General | Standard laboratory attire: long pants and closed-toe shoes. | N/A | Provides a basic barrier against accidental spills. |
Operational Plan: Safe Handling and Use
Strict adherence to the following procedures will minimize the risk of exposure and ensure a safe laboratory environment.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[1][2][4]
-
Safety Stations: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[6]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is available and has been inspected for integrity. Designate a specific area for handling the compound.
-
Donning PPE:
-
Put on your lab coat, ensuring it is fully buttoned.
-
Don safety goggles or a face shield.
-
If required, fit-test and don your respirator.
-
Wash and dry your hands thoroughly before putting on gloves.
-
-
Handling the Compound:
-
Post-Handling:
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of this compound and any contaminated materials (e.g., pipette tips, weighing paper) in a designated and clearly labeled hazardous waste container.[4][5] Do not dispose of this chemical down the drain.[4][6]
-
Container Disposal: Empty containers should be rinsed thoroughly with an appropriate solvent. The first rinseate must be collected and disposed of as hazardous waste.[10] Subsequent rinses may be permissible for drain disposal depending on local regulations.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5][6][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][6]
Visual Workflow for PPE Selection
Caption: PPE selection workflow for handling this compound.
References
- Safety and Handling of Benzothiazole: A Guide for Industrial Users. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- Safeguarding Your Research: Essential PPE and Handling Protocols for 2-(Morpholinodithio)benzothiazole. (2025). Benchchem.
- Benzothiazole - Product Safety Assessment. (2015). LANXESS.
- Benzothiazole Safety D
- Benzothiazole Safety D
- 2-Mercaptobenzothiazole Safety D
- Benzothiazole Safety D
- 2-Fluorobenzoic acid Safety D
- 2-Mercaptobenzothiazole Safety D
- 2-Fluorobenzoic acid Safety D
- 2-Aminobenzothiazole Safety D
- 2-Aminobenzothiazole Safety D
- 2,2'-Dithiobis(benzothiazole)
- Safety D
- Hazardous Waste Disposal Guide. Dartmouth College.
- Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. (2020). MDPI.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fr.cpachem.com [fr.cpachem.com]
- 9. lanxess.com [lanxess.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
